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  • Product: acetylglycyl-N-methylamide
  • CAS: 7606-79-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Structure of Acetylglycyl-N-methylamide

For Researchers, Scientists, and Drug Development Professionals Introduction Acetylglycyl-N-methylamide, a derivative of the simplest amino acid, glycine, serves as a fundamental model compound in the study of peptide an...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylglycyl-N-methylamide, a derivative of the simplest amino acid, glycine, serves as a fundamental model compound in the study of peptide and protein structures. Its chemical simplicity allows for detailed investigation of the conformational preferences of the peptide backbone, providing crucial insights into the forces that govern protein folding and stability. This technical guide provides a comprehensive overview of the structure of acetylglycyl-N-methylamide, including its physicochemical properties, conformational analysis, and relevant experimental protocols.

Chemical Structure and Properties

Acetylglycyl-N-methylamide, systematically named 2-acetamido-N-methylacetamide, consists of a glycine residue that is N-terminally protected by an acetyl group and C-terminally protected by a methylamide group. This blockage of the termini removes the zwitterionic character and allows the molecule to better mimic a glycine residue within a polypeptide chain.

Molecular Structure:

Caption: 2D Chemical Structure of Acetylglycyl-N-methylamide.

Physicochemical Properties

A summary of the key physicochemical properties of acetylglycyl-N-methylamide is presented in the table below. These properties are essential for its handling, formulation, and use in various experimental settings.

PropertyValueReference
Molecular Formula C₅H₁₀N₂O₂[1][2]
Molecular Weight 130.15 g/mol [1][2]
IUPAC Name 2-acetamido-N-methylacetamide[1]
CAS Number 7606-79-3[2]
Appearance Solid
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in polar and polar protic solvents[3][4]
logP (octanol/water) -1.1 to -1.6[1][2]

Conformational Analysis

The conformational landscape of acetylglycyl-N-methylamide is of significant interest as it provides a model for the flexibility of glycine residues in peptides. Theoretical calculations and experimental studies, primarily using infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, have elucidated its preferred conformations in various environments.[3][4]

In nonpolar solvents, acetylglycyl-N-methylamide predominantly adopts a gauche conformation, which is stabilized by a strong seven-membered intramolecular hydrogen bond.[3] This hydrogen bond forms between the N-H of the methylamide group and the oxygen of the acetyl group. However, in polar and polar protic solvents, this preference for an intramolecularly hydrogen-bonded structure diminishes as the molecule engages in intermolecular hydrogen bonding with the solvent molecules.[3][4]

The conformational preferences can be described by the dihedral angles phi (φ) and psi (ψ) of the peptide backbone. For acetylglycyl-N-methylamide, a range of conformations are energetically accessible, reflecting the inherent flexibility of the glycine residue.

Spectroscopic Data

Spectroscopic data is fundamental for the identification and structural characterization of acetylglycyl-N-methylamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the solution-state structure and dynamics of acetylglycyl-N-methylamide.

¹H NMR Chemical Shifts (in CDCl₃, representative values):

ProtonChemical Shift (ppm)Multiplicity
CH₃ (acetyl) ~2.0s
CH₂ (glycyl) ~3.9d
NH (glycyl) ~6.5t
CH₃ (methylamide) ~2.8d
NH (methylamide) ~6.0q

Note: Chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Chemical Shifts (predicted):

CarbonChemical Shift (ppm)
CH₃ (acetyl) ~23
C=O (acetyl) ~170
CH₂ (glycyl) ~43
C=O (glycyl) ~169
CH₃ (methylamide) ~26

Experimental Protocols

Synthesis of Acetylglycyl-N-methylamide

A common synthetic route to acetylglycyl-N-methylamide involves two main steps: the N-acetylation of glycine, followed by the amidation of the resulting N-acetylglycine with methylamine.

Step 1: Synthesis of N-Acetylglycine

N-acetylglycine can be readily synthesized by the acetylation of glycine using acetic anhydride.[5][6]

  • Materials: Glycine, acetic anhydride, glacial acetic acid, water.

  • Procedure:

    • Dissolve glycine in glacial acetic acid in a flask.

    • Slowly add acetic anhydride to the stirring solution.

    • Continue stirring at room temperature for a specified period (e.g., 1.5-3 hours), during which N-acetylglycine will precipitate.[6]

    • Cool the reaction mixture in an ice bath to maximize crystallization.

    • Collect the crystalline product by vacuum filtration.

    • Wash the crystals with cold water and dry under vacuum.

Step 2: Amidation of N-Acetylglycine

The carboxyl group of N-acetylglycine is activated and then reacted with methylamine to form the N-methylamide. A common method for amide bond formation is the use of a coupling agent.

  • Materials: N-acetylglycine, a coupling agent (e.g., DCC, HBTU), an amine base (e.g., DIPEA), methylamine (or methylamine hydrochloride), and a suitable solvent (e.g., DMF, DCM).

  • Procedure:

    • Dissolve N-acetylglycine in the chosen solvent.

    • Add the coupling agent and the amine base to the solution and stir for a short period to activate the carboxylic acid.

    • Add methylamine (or methylamine hydrochloride along with an additional equivalent of base) to the reaction mixture.

    • Allow the reaction to proceed at room temperature until completion, monitoring by a suitable technique (e.g., TLC, LC-MS).

    • Upon completion, work up the reaction mixture to remove by-products from the coupling agent and purify the crude product, typically by column chromatography or recrystallization, to yield pure acetylglycyl-N-methylamide.

Synthesis Workflow:

G start Start Materials: Glycine, Acetic Anhydride step1 Step 1: N-Acetylation start->step1 intermediate Intermediate: N-Acetylglycine step1->intermediate step2 Step 2: Amidation intermediate->step2 reagents Reagents for Amidation: Coupling Agent, Base, Methylamine reagents->step2 product Final Product: Acetylglycyl-N-methylamide step2->product purification Purification: Chromatography/Recrystallization product->purification final_product Pure Acetylglycyl-N-methylamide purification->final_product

Caption: Synthetic workflow for Acetylglycyl-N-methylamide.

Conclusion

Acetylglycyl-N-methylamide is a valuable model system for fundamental studies in structural biology and chemistry. Its well-defined structure and conformational flexibility provide a basis for understanding the more complex behavior of larger peptides and proteins. The data and protocols presented in this guide offer a solid foundation for researchers and professionals working in drug development and related scientific fields. Further investigations, particularly high-resolution crystal structure determination, would provide even deeper insights into the structural nuances of this important molecule.

References

Exploratory

An In-depth Technical Guide to Acetylglycyl-N-methylamide: Chemical Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals Abstract Acetylglycyl-N-methylamide, a derivative of the simplest dipeptide glycylglycine, serves as a valuable model compound in the study of peptide chemi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylglycyl-N-methylamide, a derivative of the simplest dipeptide glycylglycine, serves as a valuable model compound in the study of peptide chemistry and biochemistry. Its structure incorporates key features of a peptide backbone, including an acetylated N-terminus and an N-methylated C-terminal amide. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis and purification, and a discussion of relevant analytical techniques. This document is intended to be a technical resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development who are working with or interested in acetylated and amidated peptide analogues.

Chemical Properties and Identifiers

Acetylglycyl-N-methylamide, also known as 2-acetamido-N-methylacetamide, is a white to light yellow crystalline powder. Its chemical and physical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 7606-79-3[1]
Molecular Formula C₅H₁₀N₂O₂[1]
Molecular Weight 130.15 g/mol [1]
IUPAC Name 2-acetamido-N-methylacetamide
Synonyms AC-GLY-NHME, N-Acetylglycine Methylamide, N2-Acetyl-N-methylglycinamide[1]
Appearance White to light yellow powder to crystal[1]
Purity >95.0% (GC)[1]

Experimental Protocols

The following sections detail a representative protocol for the synthesis, purification, and analysis of acetylglycyl-N-methylamide. This protocol is based on established methods for N-acetylation and peptide coupling.

Synthesis of Acetylglycyl-N-methylamide

The synthesis of acetylglycyl-N-methylamide can be achieved through a two-step process involving the N-acetylation of glycine followed by the coupling of the resulting N-acetylglycine with methylamine.

Step 1: Synthesis of N-Acetylglycine

N-acetylglycine is prepared by the acetylation of glycine using acetic anhydride.

  • Materials:

    • Glycine

    • Acetic anhydride

    • Glacial acetic acid

    • Water

    • Ice

  • Procedure:

    • In a round-bottom flask, dissolve glycine in a minimal amount of glacial acetic acid.

    • Cool the solution in an ice bath.

    • Slowly add acetic anhydride to the cooled solution with constant stirring. An exothermic reaction will occur.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

    • The N-acetylglycine product can be isolated by evaporation of the solvent under reduced pressure. The crude product can be purified by recrystallization from water.

Step 2: Synthesis of Acetylglycyl-N-methylamide

The N-acetylglycine is then coupled with methylamine to form the final product. This can be achieved using a suitable coupling agent.

  • Materials:

    • N-Acetylglycine

    • Methylamine (aqueous solution or hydrochloride salt)

    • Coupling agent (e.g., EDC/HCl, HOBt)

    • Dichloromethane (DCM) or other suitable organic solvent

    • Base (e.g., triethylamine, if starting with methylamine hydrochloride)

    • Brine solution

  • Procedure:

    • Dissolve N-acetylglycine in DCM in a round-bottom flask.

    • Add the coupling agents (e.g., 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt)) to the solution and stir for a few minutes to activate the carboxylic acid.

    • In a separate flask, prepare a solution of methylamine. If using methylamine hydrochloride, neutralize it with a base like triethylamine.

    • Slowly add the methylamine solution to the activated N-acetylglycine solution at 0°C.

    • Allow the reaction to proceed at room temperature overnight with stirring.

    • After the reaction is complete, wash the organic layer with a brine solution.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude acetylglycyl-N-methylamide.

Purification

The crude product can be purified using one of the following methods:

  • Recrystallization: The crude solid can be dissolved in a minimal amount of a hot solvent (e.g., ethyl acetate) and allowed to cool slowly to form crystals.

  • Column Chromatography: For higher purity, the product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

Analysis

The purity and identity of the final product can be confirmed by various analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reaction and the purity of the product.

  • Gas Chromatography (GC): To determine the purity of the final product.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

Logical Workflow and Diagrams

The synthesis and purification of acetylglycyl-N-methylamide can be visualized as a sequential workflow. The following diagram, generated using Graphviz, illustrates the key steps in the process.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Glycine + Acetic Anhydride Step1 N-Acetylation Start->Step1 Intermediate N-Acetylglycine Step1->Intermediate Step2 Amide Coupling Intermediate->Step2 Reagents Methylamine + Coupling Agents (EDC/HOBt) Reagents->Step2 Crude_Product Crude Acetylglycyl-N-methylamide Step2->Crude_Product Purification Recrystallization or Column Chromatography Crude_Product->Purification Pure_Product Pure Acetylglycyl-N-methylamide Purification->Pure_Product Analysis Analysis (TLC, GC, NMR, MS) Pure_Product->Analysis Final_Product Characterized Product Analysis->Final_Product

Caption: A logical workflow for the synthesis and purification of acetylglycyl-N-methylamide.

Biological Context and Applications

While specific signaling pathways involving acetylglycyl-N-methylamide are not extensively documented, N-acetylated amino acids and peptides play crucial roles in various biological processes. N-terminal acetylation is a common post-translational modification that can influence protein stability, localization, and interaction with other molecules. The N-methylamide group mimics the peptide bond and can affect the conformational properties and bioavailability of peptides.

As a model dipeptide, acetylglycyl-N-methylamide is a valuable tool for:

  • Conformational analysis of peptide backbones: Its simple structure allows for detailed studies of the torsional angles and hydrogen bonding patterns that govern peptide folding.

  • Development of peptidomimetics: Understanding the properties of this molecule can aid in the design of more stable and potent peptide-based drugs.

  • Calibration standard in analytical methods: It can be used as a standard in chromatographic and spectroscopic techniques for the analysis of more complex peptides.

This technical guide provides a foundational understanding of acetylglycyl-N-methylamide, from its fundamental chemical properties to its synthesis and analysis. The detailed protocols and workflow diagrams are intended to be a practical resource for researchers and professionals engaged in peptide chemistry and drug discovery.

References

Foundational

An In-depth Technical Guide to the Discovery and Synthesis of Acetylglycyl-N-methylamide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of acetylglycyl-N-methylamide, a simple dipeptide derivative. While specific literature detailing its...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of acetylglycyl-N-methylamide, a simple dipeptide derivative. While specific literature detailing its initial discovery is not prominent, its existence as a fundamental structure for conformational analysis suggests its value as a model peptide.[1] This document outlines its physicochemical properties, a generalized synthesis protocol based on established peptide chemistry, and a workflow for its characterization.

Physicochemical Properties

Quantitative data for acetylglycyl-N-methylamide is primarily available through computational models. The following table summarizes these properties.[2]

PropertyValueSource
Molecular Formula C₅H₁₀N₂O₂PubChem[2]
Molecular Weight 130.15 g/mol PubChem[2]
CAS Number 7606-79-3PubChem[2]
IUPAC Name N-acetyl-2-(methylamino)acetamidePubChem[2]
Computed XLogP3 -1.1PubChem[2]
Hydrogen Bond Donors 2PubChem[2]
Hydrogen Bond Acceptors 2PubChem[2]
Rotatable Bond Count 3PubChem[2]
Exact Mass 130.074227566 DaPubChem[2]
Topological Polar Surface Area 58.2 ŲPubChem[2]

Experimental Protocols

The synthesis of acetylglycyl-N-methylamide can be achieved through standard peptide coupling and N-acetylation reactions. Below is a generalized, two-step experimental protocol.

Step 1: Synthesis of Glycyl-N-methylamide

This step involves the coupling of an N-protected glycine (e.g., Boc-Gly-OH) with methylamine, followed by deprotection.

  • Materials:

    • Boc-Gly-OH (1 equivalent)

    • Methylamine (as a solution, e.g., 2M in THF, 1.1 equivalents)

    • Coupling agent (e.g., HBTU, 1.1 equivalents)

    • Base (e.g., Diisopropylethylamine - DIPEA, 2.2 equivalents)

    • Solvent (e.g., Dichloromethane - DCM)

    • Deprotection agent (e.g., Trifluoroacetic acid - TFA)

  • Procedure:

    • Dissolve Boc-Gly-OH in DCM.

    • Add HBTU and DIPEA to the solution and stir for 5 minutes to activate the carboxylic acid.

    • Slowly add the methylamine solution and stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude Boc-glycyl-N-methylamide.

    • Purify the crude product by column chromatography.

    • For deprotection, dissolve the purified product in a solution of TFA in DCM (e.g., 20% v/v) and stir for 1 hour.

    • Remove the solvent under reduced pressure to yield glycyl-N-methylamide as a TFA salt.

Step 2: N-acetylation of Glycyl-N-methylamide

  • Materials:

    • Glycyl-N-methylamide TFA salt (1 equivalent)

    • Acetic anhydride (1.2 equivalents)

    • Base (e.g., Triethylamine - TEA, 2.5 equivalents)

    • Solvent (e.g., Dichloromethane - DCM)

  • Procedure:

    • Suspend the glycyl-N-methylamide TFA salt in DCM.

    • Cool the suspension in an ice bath and add TEA to neutralize the salt.

    • Slowly add acetic anhydride to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield pure acetylglycyl-N-methylamide.

Hypothetical Experimental Data

The following table presents a template for the expected experimental data from the synthesis described above. The values are placeholders and would be determined empirically.

ParameterExpected Value/Observation
Yield (Step 1) 70-90%
Yield (Step 2) 80-95%
Melting Point To be determined
¹H NMR (400 MHz, CDCl₃) δ ~ 7.0-7.5 (br s, 1H, NH), ~ 5.8-6.2 (br s, 1H, NH), ~ 3.9 (d, 2H), ~ 2.8 (d, 3H), ~ 2.0 (s, 3H)
¹³C NMR (100 MHz, CDCl₃) δ ~ 170 (C=O), ~ 169 (C=O), ~ 44 (CH₂), ~ 26 (CH₃), ~ 23 (CH₃)
Purity (by HPLC) >95%

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of acetylglycyl-N-methylamide.

Synthesis_Workflow cluster_step1 Step 1: Peptide Coupling cluster_step2 Step 2: N-Acetylation Boc_Gly Boc-Gly-OH Coupling Coupling Reaction (HBTU, DIPEA, DCM) Boc_Gly->Coupling Methylamine Methylamine Methylamine->Coupling Crude_Boc_Gly_NHMe Crude Boc-Gly-NHMe Coupling->Crude_Boc_Gly_NHMe Purification1 Purification (Chromatography) Crude_Boc_Gly_NHMe->Purification1 Pure_Boc_Gly_NHMe Pure Boc-Gly-NHMe Purification1->Pure_Boc_Gly_NHMe Deprotection Deprotection (TFA/DCM) Pure_Boc_Gly_NHMe->Deprotection Gly_NHMe_TFA Gly-NHMe TFA Salt Deprotection->Gly_NHMe_TFA Acetylation Acetylation Reaction (TEA, DCM) Gly_NHMe_TFA->Acetylation Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Acetylation Crude_Product Crude Acetylglycyl- N-methylamide Acetylation->Crude_Product Purification2 Purification (Recrystallization/ Chromatography) Crude_Product->Purification2 Final_Product Pure Acetylglycyl- N-methylamide Purification2->Final_Product

Caption: A generalized workflow for the two-step synthesis of acetylglycyl-N-methylamide.

Logical Relationship of Synthesis Steps

This diagram shows the logical progression from starting materials to the final product.

Logical_Flow Start Starting Materials (Boc-Gly-OH, Methylamine, Acetic Anhydride) Step1 Peptide Bond Formation (Glycine + Methylamine) Start->Step1 Intermediate Intermediate (Glycyl-N-methylamide) Step1->Intermediate Step2 N-terminal Modification (Acetylation) Intermediate->Step2 Final Final Product (Acetylglycyl-N-methylamide) Step2->Final

References

Exploratory

The Role of Acetylglycyl-N-methylamide in Peptide Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction In the intricate world of peptide and protein research, understanding the fundamental principles of molecular conformation is paramount. Small,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of peptide and protein research, understanding the fundamental principles of molecular conformation is paramount. Small, well-defined model systems are invaluable tools for dissecting the complex forces that govern the folding of polypeptide chains into their biologically active three-dimensional structures. Acetylglycyl-N-methylamide and its derivatives, particularly N-acetyl-glycyl-glycine-N'-methylamide, serve as canonical models for such investigations. These molecules, with their acetylated N-terminus and amidated C-terminus, effectively cap the peptide backbone, neutralizing the terminal charges and allowing researchers to focus on the intrinsic conformational preferences of the amino acid residues and the influence of local interactions, such as hydrogen bonding.

The primary utility of acetylglycyl-N-methylamide and related compounds lies in their capacity to model fundamental structural motifs found in proteins, most notably the β-turn. β-turns are crucial secondary structure elements that reverse the direction of the polypeptide chain, enabling the formation of compact, globular protein structures and facilitating interactions between different parts of a protein or with other molecules. By studying the

Foundational

Acetylglycyl-N-methylamide: A Comprehensive Technical Guide to its Role as a β-Turn Model in Protein Science

For Researchers, Scientists, and Drug Development Professionals Introduction In the intricate world of protein architecture, the β-turn stands out as a critical secondary structural motif. These compact, four-residue tur...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of protein architecture, the β-turn stands out as a critical secondary structural motif. These compact, four-residue turns are responsible for reversing the direction of the polypeptide chain, enabling the formation of globular structures and facilitating crucial interactions within and between proteins. Understanding the conformational propensities that govern β-turn formation is paramount for protein design, engineering, and the development of novel therapeutics. Acetylglycyl-N-methylamide, a simple dipeptide derivative, serves as an exemplary model system for elucidating the fundamental principles of β-turn formation. Its inherent flexibility, conferred by the glycine residue, allows it to adopt a variety of conformations, including several types of β-turns, making it an ideal subject for both experimental and computational investigation. This technical guide provides an in-depth analysis of acetylglycyl-N-methylamide as a model for β-turns, presenting key quantitative data, detailed experimental and computational protocols, and visual representations of its conformational landscape.

Conformational Landscape of Acetylglycyl-N-methylamide

The conformational preferences of acetylglycyl-N-methylamide are primarily dictated by the rotational freedom around the Φ (phi) and Ψ (psi) dihedral angles of the peptide backbone. Due to the absence of a side chain on the glycine residue, a wider range of these angles is sterically permissible compared to other amino acids, as visualized on a Ramachandran plot.[1][2] This flexibility allows the molecule to readily adopt various folded and extended structures.

β-Turn Conformations

A β-turn is characterized by a hydrogen bond between the carbonyl oxygen of the first residue (i) and the amide proton of the fourth residue (i+3) of a four-residue segment. In the context of the acetylglycyl-N-methylamide model, the acetyl group and the N-methylamide group act as the flanking peptide units. Computational studies have been instrumental in identifying and characterizing the stable β-turn conformations of this dipeptide.

G Extended Extended β-Turn β-Turn γ-Turn γ-Turn Solvent Solvent Temperature Temperature Force Field (in silico) Force Field (in silico)

Quantitative Conformational Data

Computational studies, primarily using ab initio and density functional theory (DFT) methods, have provided valuable quantitative data on the stable conformations of acetylglycyl-N-methylamide and its close analog, N-acetyl-glycyl-glycine-N'-methylamide. The following tables summarize the key dihedral angles and relative energies for various identified conformers.

Table 1: Calculated Dihedral Angles (Φ, Ψ) in Degrees for Minimum Energy Conformations of Ac-Gly-Gly-NHMe

ConformationΦ₁Ψ₁Φ₂Ψ₂
ββ180-180-180180
βγ-18017984-66
γγ-175-84-8364
δβ-178-116178174
αδ17168-176108

Data adapted from a theoretical study on N-acetyl-glycine-glycine-N'-methylamide.

Table 2: Relative Energies of β-Turn Structures of Ac-Gly-Gly-NHMe

β-Turn StructureRelative Energy (kcal/mol)Hydrogen Bond Distance (Å)
Turn 10.002.13
Turn 20.552.15
Turn 31.232.18
Turn 41.872.21
Turn 52.542.25

Data adapted from a theoretical study on N-acetyl-glycine-glycine-N'-methylamide, calculated at the B3LYP/6-31G level.*

Experimental Protocols

Characterizing the conformational ensemble of acetylglycyl-N-methylamide in solution requires a combination of synthesis and spectroscopic techniques. While specific, detailed protocols for this exact molecule are not always published in full, the following sections outline standard, rigorous methodologies employed for similar dipeptides.

Synthesis and Purification of Acetylglycyl-N-methylamide

The synthesis of acetylglycyl-N-methylamide can be achieved through standard solid-phase peptide synthesis (SPPS) or solution-phase methods. SPPS is often preferred for its efficiency and ease of purification.[3][4]

G start Start: Resin Swelling step1 Fmoc-Glycine Coupling start->step1 step2 Fmoc Deprotection step1->step2 step3 Acetylation (Capping) step2->step3 step4 Cleavage from Resin step3->step4 step5 N-Methylamide Formation step4->step5 step6 Purification (RP-HPLC) step5->step6 end Characterization step6->end

Detailed Protocol for Solid-Phase Peptide Synthesis (Fmoc/tBu strategy): [3]

  • Resin Swelling: Swell a suitable resin (e.g., Rink Amide resin) in a non-polar solvent like dichloromethane (DCM), followed by a polar solvent like dimethylformamide (DMF).

  • Fmoc-Glycine Coupling:

    • Deprotect the resin by treating it with a 20% piperidine in DMF solution.

    • Wash the resin thoroughly with DMF.

    • Activate Fmoc-glycine using a coupling agent (e.g., HBTU/HOBt or HATU) in the presence of a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and allow it to react.

    • Wash the resin with DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of glycine by treating the resin with 20% piperidine in DMF.

  • Acetylation: Acetylate the N-terminal amine by reacting the resin with acetic anhydride in the presence of a base.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove any side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).

  • N-Methylamide Formation: The use of a Rink Amide resin directly yields a C-terminal amide. For an N-methylamide, a specific resin or a post-cleavage solution-phase modification would be necessary.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product using mass spectrometry and NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution. For acetylglycyl-N-methylamide, NMR can provide information on the populations of different conformations, including β-turns.[5][6]

Detailed Protocol for NMR Conformational Analysis:

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OH) to a concentration of 1-5 mM.

  • Data Acquisition:

    • Acquire a one-dimensional (1D) ¹H NMR spectrum to identify all proton resonances.

    • Perform two-dimensional (2D) experiments such as COSY (Correlation Spectroscopy) to identify scalar-coupled protons and TOCSY (Total Correlation Spectroscopy) to identify protons within the same spin system.

    • Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum to identify protons that are close in space (< 5 Å). The presence of specific NOEs, such as between the amide proton of the N-methyl group and the α-protons of glycine, can be indicative of a β-turn conformation.

  • Data Analysis:

    • Assign all proton resonances using the 1D and 2D spectra.

    • Measure the ³J(HNHα) coupling constants from the 1D or high-resolution 2D spectra. These values can be used in the Karplus equation to estimate the dihedral angle Φ.

    • Integrate the cross-peaks in the NOESY/ROESY spectra to obtain distance restraints.

    • Use the experimental restraints (distances and dihedral angles) in molecular modeling programs (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of structures consistent with the NMR data.

    • Analyze the resulting ensemble to determine the populations of different conformations, including β-turns.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is highly sensitive to the secondary structure of peptides and proteins.[7][8]

Detailed Protocol for CD Spectroscopy:

  • Sample Preparation: Prepare solutions of the peptide in a suitable solvent (e.g., water, trifluoroethanol (TFE), or hexafluoroisopropanol (HFIP)) at a concentration range of 0.1-1 mg/mL. The solvent choice is critical as some solvents, like TFE, are known to promote secondary structure formation.

  • Instrument Setup:

    • Use a quartz cuvette with a short path length (e.g., 0.1 cm) to minimize solvent absorption in the far-UV region.

    • Calibrate the CD spectropolarimeter using a standard such as camphor-10-sulfonic acid.

    • Set the measurement parameters: wavelength range (typically 190-260 nm), bandwidth, scan speed, and number of accumulations.

  • Data Acquisition:

    • Record a baseline spectrum of the solvent under the same conditions as the sample.

    • Record the CD spectrum of the peptide solution.

    • Subtract the baseline spectrum from the sample spectrum.

  • Data Analysis:

    • Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]).

    • Analyze the shape and magnitude of the CD spectrum. Different secondary structures have characteristic CD spectra. While there is no single universal spectrum for a β-turn, certain features, such as a negative band around 220 nm and a positive band around 200 nm, can be indicative of turn structures, though these can vary significantly with the type of turn and the local environment.[7]

Computational Protocols

Molecular dynamics (MD) simulations provide a computational microscope to study the conformational dynamics of molecules over time. For acetylglycyl-N-methylamide, MD simulations can explore the conformational energy landscape and the transitions between different states.[9]

G start Start: Initial Structure step1 Choose Force Field start->step1 step2 Solvation step1->step2 step3 Energy Minimization step2->step3 step4 Equilibration (NVT, NPT) step3->step4 step5 Production MD Run step4->step5 step6 Trajectory Analysis step5->step6 end Conformational Ensemble step6->end

Detailed Protocol for Molecular Dynamics Simulation (using GROMACS): [9][10]

  • System Preparation:

    • Generate an initial 3D structure of acetylglycyl-N-methylamide (e.g., in an extended conformation).

    • Choose a suitable force field (e.g., AMBER, CHARMM, GROMOS).

    • Create a simulation box and solvate the molecule with an explicit water model (e.g., TIP3P, SPC/E).

    • Add ions to neutralize the system if necessary.

  • Energy Minimization: Perform energy minimization to remove any steric clashes in the initial system.

  • Equilibration:

    • Perform a short simulation under NVT (constant number of particles, volume, and temperature) conditions to allow the temperature to stabilize.

    • Perform a subsequent simulation under NPT (constant number of particles, pressure, and temperature) conditions to allow the density of the system to equilibrate.

  • Production Simulation: Run a long production simulation (nanoseconds to microseconds) to sample the conformational space of the peptide.

  • Trajectory Analysis:

    • Analyze the trajectory to calculate properties such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and Ramachandran plots of the dihedral angles.

    • Perform clustering analysis to identify the most populated conformational states.

    • Analyze hydrogen bonding patterns to identify stable β-turn structures.

Conclusion

Acetylglycyl-N-methylamide stands as a powerful and versatile model for investigating the intricacies of β-turn formation. Its conformational simplicity and flexibility allow for detailed characterization by a suite of experimental and computational techniques. The quantitative data derived from these studies provide a fundamental understanding of the energetic and structural factors that govern the adoption of β-turn conformations. The detailed protocols outlined in this guide offer a roadmap for researchers seeking to utilize this model system to further unravel the complexities of protein folding and to inform the rational design of novel peptide-based therapeutics. By bridging the gap between theoretical models and experimental observations, the continued study of acetylglycyl-N-methylamide will undoubtedly contribute to advancements in protein science and drug discovery.

References

Exploratory

Unveiling the Conformational Landscape of Acetylglycyl-N-methylamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth exploration of the conformational landscape of acetylglycyl-N-methylamide (Ac-Gly-NHMe), a fundamental dipeptide m...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the conformational landscape of acetylglycyl-N-methylamide (Ac-Gly-NHMe), a fundamental dipeptide model crucial for understanding the intrinsic conformational preferences of the peptide backbone. By serving as a simplified model, it allows for detailed investigation into the forces that govern protein folding and structure. This document summarizes key quantitative data, outlines detailed experimental and computational methodologies, and provides visualizations to illuminate the relationships between different conformational states.

Core Concepts in Peptide Conformation

The flexibility of the peptide backbone is primarily defined by the rotation around specific single bonds. These rotations are described by dihedral angles, which are the principal degrees of freedom that determine the overall conformation of the peptide chain.

  • Phi (φ): The dihedral angle around the N-Cα bond.

  • Psi (ψ): The dihedral angle around the Cα-C' bond.

  • Omega (ω): The dihedral angle around the peptide bond (C'-N). Due to the partial double-bond character of the peptide bond, the ω angle is generally planar, adopting either a trans (≈180°), which is energetically favored, or a cis (≈0°) conformation.

The sterically allowed combinations of φ and ψ angles are visualized on a Ramachandran plot . For a glycine residue, which lacks a Cβ atom, a much larger area of the Ramachandran plot is accessible compared to other amino acids. This conformational flexibility is a key characteristic of glycine in peptides and proteins.

The Conformational Landscape of Acetylglycyl-N-methylamide

The conformational preferences of Ac-Gly-NHMe are dictated by a delicate balance of steric effects and intramolecular interactions, particularly hydrogen bonds. The surrounding environment also plays a critical role, with different conformers being favored in the gas phase versus in polar or nonpolar solvents.

In the gas phase and nonpolar solvents, the conformational landscape is dominated by structures that are stabilized by intramolecular hydrogen bonds. A key conformation is a gauche structure, which features a strong seven-membered intramolecular hydrogen bond (C7). However, in polar and protic solvents, these intramolecular interactions are weakened in favor of interactions with the solvent molecules, leading to a shift in the conformational equilibrium.

Quantitative Conformational Data

The following table summarizes the calculated dihedral angles and relative energies for the low-energy conformers of a closely related model, N-acetylalanine-N'-methylamide, which serves as an excellent reference for the types of conformers and their energetic distribution. The data for Ac-Gly-NHMe is more dispersed in the literature, but the fundamental conformers like the C7 and C5 are analogous.

ConformerDihedral Angles (φ, ψ)Relative Energy (kcal/mol) - DFTStabilizing Interactions
C7eq (-82°, 72°)0.00Intramolecular N-H···O=C hydrogen bond (7-membered ring)
C5 (-158°, 154°)0.75Intramolecular N-H···O=C hydrogen bond (5-membered ring)
C7ax (76°, -65°)1.50Intramolecular N-H···O=C hydrogen bond (7-membered ring)
β2 (-135°, 25°)2.20Weaker C-H···O interactions
α' (55°, 45°)2.50Weaker C-H···O interactions

Note: This data is for N-acetylalanine-N'-methylamide and is presented to illustrate the typical conformers and their relative energies. The exact values for acetylglycyl-N-methylamide will differ but follow similar principles.

Experimental and Computational Protocols

The elucidation of the conformational landscape of acetylglycyl-N-methylamide relies on a synergistic approach combining computational modeling with experimental validation.

Computational Conformational Analysis

Computational chemistry provides a powerful toolkit for exploring the potential energy surface of a molecule and identifying its stable conformers.

Methodology:

  • Initial Structure Generation:

    • Generate a series of starting conformations by systematically rotating the key dihedral angles (φ and ψ) in increments (e.g., every 15-30 degrees) to cover the entire Ramachandran space.

    • Alternatively, use molecular dynamics simulations at high temperatures to sample a wide range of conformations.

  • Geometry Optimization:

    • Each starting structure is subjected to geometry optimization to find the nearest local energy minimum.

    • This is typically performed using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

  • Frequency Calculations:

    • Perform frequency calculations on each optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

    • These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

  • Single-Point Energy Refinement:

    • To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a higher level of theory or a larger basis set (e.g., MP2/aug-cc-pVTZ).

  • Solvation Modeling:

    • To simulate the effect of a solvent, employ implicit solvation models (e.g., Polarizable Continuum Model - PCM) or explicit solvation with molecular dynamics simulations.

  • Analysis:

    • Analyze the final optimized structures to determine their dihedral angles, relative energies (including ZPVE corrections), and intramolecular interactions (e.g., hydrogen bonds).

    • Plot the low-energy conformers on a Ramachandran plot to visualize the accessible conformational space.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique for studying the conformation of peptides in solution. Chemical shifts and coupling constants are sensitive to the local electronic environment and geometry, providing valuable structural information.

Methodology:

  • Sample Preparation:

    • Synthesize and purify acetylglycyl-N-methylamide.

    • Dissolve the compound in a suitable deuterated solvent (e.g., CDCl3 for nonpolar environments, DMSO-d6 or D2O for polar environments) to a concentration of approximately 1-10 mM.

    • Add a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

  • Data Acquisition:

    • Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • 1D ¹H NMR: Provides information on chemical shifts and scalar couplings (J-couplings).

    • 2D ¹H-¹H COSY (Correlation Spectroscopy): Identifies scalar-coupled protons.

    • 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximities of protons, which is crucial for determining conformational preferences. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons.

    • Temperature Variation Studies: Perform experiments at different temperatures to study the thermodynamics of conformational exchange and the stability of intramolecular hydrogen bonds.

  • Data Analysis:

    • Assign all proton resonances using the 1D and 2D spectra.

    • Measure the vicinal coupling constants (e.g., ³J(HN,Hα)), which can be related to the φ dihedral angle through the Karplus equation.

    • Integrate the NOESY cross-peaks to obtain distance restraints.

    • Compare the experimental NMR data with theoretical data calculated for the computationally determined low-energy conformers to determine the conformational populations in solution.

X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state at atomic resolution.

Methodology:

  • Crystallization:

    • Grow single crystals of acetylglycyl-N-methylamide of suitable size and quality (typically 0.1-0.3 mm in each dimension). This is often the most challenging step and involves screening a wide range of solvents, precipitants, and temperatures.

  • Data Collection:

    • Mount a single crystal on a goniometer and cool it in a stream of liquid nitrogen to minimize radiation damage.

    • Expose the crystal to a monochromatic X-ray beam (e.g., from a synchrotron source or a rotating anode generator).

    • Rotate the crystal in the X-ray beam and collect the diffraction pattern on a detector.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain the unit cell dimensions, space group, and the intensities of the reflections.

    • Solve the phase problem to generate an initial electron density map. For small molecules, direct methods are typically successful.

    • Build an atomic model into the electron density map.

    • Refine the atomic coordinates and thermal parameters against the experimental diffraction data until the calculated and observed diffraction patterns show the best possible agreement.

  • Structure Validation:

    • Validate the final structure using geometric criteria (e.g., bond lengths, bond angles) and by checking for consistency with the electron density map.

    • Analyze the final structure to determine the precise dihedral angles and intramolecular interactions in the crystalline state.

Visualizing Conformational Relationships

Diagrams are essential for understanding the workflow of conformational analysis and the relationships between different conformers.

Computational_Workflow cluster_start Initial Structure Generation cluster_opt Optimization and Verification cluster_refine Energy Refinement cluster_analysis Final Analysis start1 Systematic Grid Search (Varying φ, ψ) opt Geometry Optimization (e.g., DFT B3LYP/6-31G(d)) start1->opt start2 Molecular Dynamics (High Temperature) start2->opt freq Frequency Calculation (Confirm Minimum) opt->freq spe Single-Point Energy (e.g., MP2/aug-cc-pVTZ) freq->spe solv Solvation Modeling (e.g., PCM) spe->solv analysis Analyze Dihedral Angles, Relative Energies, H-bonds solv->analysis plot Generate Ramachandran Plot analysis->plot

Caption: Computational workflow for conformational analysis.

Ramachandran_Plot Schematic Ramachandran Plot for Glycine Dipeptide cluster_beta β-sheet Region cluster_alpha_R Right-Handed α-helix Region cluster_alpha_L Left-Handed α-helix Region Psi (ψ) Psi (ψ) -180 -180 0 0 180 180 Phi (φ) Phi (φ) beta_point C5 alphaR_point C7eq alphaL_point C7ax -180_phi 180_phi -180_phi->180_phi -180_psi 180_psi -180_psi->180_psi

Caption: Key conformers on a Ramachandran plot.

Foundational

A Technical Guide to the Theoretical Conformational Analysis of Acetylglycyl-N-methylamide

Audience: Researchers, scientists, and drug development professionals. This technical guide provides an in-depth exploration of the theoretical conformational analysis of acetylglycyl-N-methylamide, a fundamental dipepti...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the theoretical conformational analysis of acetylglycyl-N-methylamide, a fundamental dipeptide model crucial for understanding the intrinsic conformational preferences of the peptide backbone. A thorough analysis of its potential energy surface is essential for the parameterization of molecular mechanics force fields, validation of computational methods, and as a foundational model for the study of more complex polypeptide chains and protein folding.

Core Concepts in Conformational Analysis

The conformation of a peptide backbone is primarily dictated by the rotational freedom around specific single bonds. This freedom is described by dihedral angles, which are the key variables in conformational analysis.

  • Dihedral Angles: The primary dihedral angles that define the backbone conformation of each amino acid residue are:

    • Phi (φ): Represents the rotation around the N-Cα bond.

    • Psi (ψ): Represents the rotation around the Cα-C' bond.

    • Omega (ω): Describes the rotation around the peptide bond (C'-N). Due to the partial double-bond character of the peptide bond, the ω angle is generally planar, restricted to approximately 180° (trans) or 0° (cis). The trans conformation is overwhelmingly favored in most peptides.[1][2]

  • Ramachandran Plot: Developed by G. N. Ramachandran, this plot is a fundamental tool used to visualize the sterically allowed and disallowed regions of φ and ψ angles for an amino acid residue.[3][4] By mapping the φ and ψ angles, researchers can identify stable secondary structures like α-helices and β-sheets. For glycine, which lacks a Cβ atom, a much larger area of the Ramachandran plot is sterically permissible compared to other amino acids.[5]

Methodologies for Theoretical Conformational Analysis

The study of peptide conformations relies heavily on computational methods to explore the potential energy surface and identify stable, low-energy structures.

Experimental Protocols: Computational Methodologies

The following outlines a typical workflow for the theoretical conformational analysis of a model peptide like acetylglycyl-N-methylamide.

  • Initial Structure Generation: The process begins by generating a starting 3D structure of the molecule.

  • Conformational Search: A systematic search of the conformational space is performed. This is often achieved by systematically rotating the key dihedral angles (φ and ψ for each residue) in discrete increments (e.g., 15°).[6]

  • Quantum Mechanical Calculations: Each generated conformation undergoes geometry optimization and energy calculation using quantum mechanical methods. Common approaches include:

    • Hartree-Fock (HF): An ab initio method that approximates the many-electron wavefunction as a single Slater determinant.

    • Density Functional Theory (DFT): A method that calculates the electronic energy based on the electron density. Functionals like B3LYP are commonly used.

    • Basis Sets: These are sets of mathematical functions used to build molecular orbitals. Examples include Pople-style basis sets like 3-21G and 6-31G*.[7]

  • Identification of Minima: The calculations identify stationary points on the potential energy surface. Frequency calculations are then performed to confirm that these are true energy minima (i.e., have no imaginary frequencies).

  • Solvation Modeling: To simulate a more biologically relevant environment, solvent effects can be included using continuum solvation models like the Integral-Equation-Formalism Polarizable Continuum Model (IEF-PCM) or the Solvation Model based on Density (SMD).[6][8]

  • Molecular Dynamics (MD) Simulations: For a more dynamic view, MD simulations can be employed. These simulations model the atomic motions of the peptide over time, providing insights into conformational flexibility and transitions between different states. Techniques like Replica-Exchange Molecular Dynamics (REMD) can enhance sampling of the conformational space.[9][10]

The logical workflow for such a computational study is visualized in the diagram below.

Conformational_Analysis_Workflow start Define Peptide (Acetylglycyl-N-methylamide) gen_conformers Generate Initial Conformations (Systematic Grid Scan of φ, ψ) start->gen_conformers qm_calc Quantum Mechanics Calculations (e.g., DFT B3LYP/6-31G*) gen_conformers->qm_calc For each conformation opt Geometry Optimization qm_calc->opt freq Frequency Analysis opt->freq minima Identify Stable Minima (No Imaginary Frequencies) freq->minima solvation Incorporate Solvent Effects (e.g., PCM, SMD) minima->solvation Optional analysis Analyze Results (Relative Energies, Dihedral Angles) minima->analysis solvation->analysis table Tabulate Quantitative Data analysis->table plot Generate Ramachandran Plot analysis->plot

Workflow for Theoretical Conformational Analysis.

Conformational Landscape of Acetylglycyl-N-methylamide

Theoretical studies on the closely related N-acetyl-glycyl-glycine-N'-methylamide provide significant insight into the conformational preferences of a glycine residue within a peptide context. One such study identified 31 distinct energy minima on the potential energy surface in the gas phase using the B3LYP/6-31G* level of theory.[7] The conformational preferences of a glycine residue are highly dependent on the conformation of its neighboring residues.[7]

The tables below summarize the key conformations and their corresponding dihedral angles and relative energies. The conformations are often described by the region of the Ramachandran plot they occupy (e.g., β for beta-sheet, γ for gamma-turn).

Table 1: Calculated Minimum Energy Conformations of N-Acetyl-Glycyl-Glycine-N'-methylamide (B3LYP/6-31G)*

Conformation ID(φ₁, ψ₁)(φ₂, ψ₂)Relative Energy (kcal/mol)H-Bond Type
Global Minimum γL'γL0.00C₁₀
2ββ0.21C₅
3γL'δL0.65C₇
4δDγL0.89C₇
5βγL1.05C₇
...............
10 (β-turn)--1.98C₁₀

Note: This table presents a selection of the reported minima for illustrative purposes. (φ₁, ψ₁) and (φ₂, ψ₂) refer to the dihedral angles of the first and second glycine residues, respectively. Conformation labels (γL, β, etc.) correspond to specific regions on the Ramachandran plot. Data is based on theoretical calculations in the gas phase.[7]

Table 2: Representative Dihedral Angles for Key Conformations

Conformation TypeApproximate φ Angle (degrees)Approximate ψ Angle (degrees)
β (beta-sheet)-150+150
γL (gamma-turn)-75+75
γD (inverse gamma-turn)+75-75
αR (right-handed helix)-60-45
αL (left-handed helix)+60+45

Note: These are idealized angles. Actual calculated values for minima will vary.[3][5]

Conclusion

The theoretical conformational analysis of acetylglycyl-N-methylamide and its analogs reveals a complex potential energy surface with numerous stable minima. High-level computational methods, such as DFT, are essential for accurately mapping this landscape. The results demonstrate that the conformational preferences of a glycine residue are influenced by its local environment and that various conformations, including β-sheets, γ-turns, and β-turns, are energetically accessible.[7] This detailed understanding is critical for refining the force fields used in molecular modeling and for providing a rational basis for the design of peptides and peptidomimetics in drug development.

References

Exploratory

The Significance of N-Terminal Acetylation in Dipeptides: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals N-terminal acetylation, the covalent attachment of an acetyl group to the α-amino group of the N-terminal amino acid of a peptide or protein, is a ubiquitou...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-terminal acetylation, the covalent attachment of an acetyl group to the α-amino group of the N-terminal amino acid of a peptide or protein, is a ubiquitous post-translational modification in eukaryotes, with estimates suggesting that over 80% of all human proteins are acetylated.[1][2][3][4] While this modification is widespread in large proteins, its strategic implementation in smaller dipeptides offers a powerful tool for modulating their physicochemical properties, stability, and biological activity. This technical guide provides a comprehensive overview of the significance of N-terminal acetylation in dipeptides, with a focus on its implications for research and drug development.

Core Concepts: The Impact of N-Terminal Acetylation

The addition of an acetyl group (CH₃CO-) to the N-terminus of a dipeptide fundamentally alters its chemical nature in several key ways:

  • Charge Neutralization: The primary amino group at the N-terminus is typically protonated at physiological pH, carrying a positive charge. Acetylation neutralizes this charge, rendering the N-terminus uncharged.[4][5][6]

  • Increased Hydrophobicity: The acetyl group is a nonpolar moiety. Its addition increases the overall hydrophobicity of the dipeptide.[2][3][7]

  • Mimicking Native Protein Structure: As a common natural modification, N-terminal acetylation allows synthetic peptides to more closely resemble their native counterparts within a protein structure.[5][8]

These fundamental changes have profound consequences for the dipeptide's behavior in biological systems.

Enhanced Proteolytic Stability

One of the most significant advantages of N-terminal acetylation in dipeptide drug development is the enhancement of stability against enzymatic degradation.[8][9] The free N-terminus is a primary recognition site for aminopeptidases, a class of exopeptidases that cleave amino acids from the N-terminal end of peptides and proteins. By blocking the N-terminus, acetylation effectively shields the dipeptide from this degradation pathway, thereby increasing its half-life in biological fluids such as human serum and plasma.[9][10][11]

Dipeptide/PeptideModificationSystemHalf-lifeFold IncreaseReference
Lfc (antimicrobial peptide)Non-acetylatedHuman Serum0.5 hours-[10][11]
Lfc (antimicrobial peptide)N-terminally acetylated Human Serum1.5 hours3[10][11]
Anionic Peptide (AD)Non-acetylatedHuman Plasma< 0.5 hours-[9]
Anionic Peptide (Ac-AD)N-terminally acetylated Human Plasma8.64 hours> 17[9]
Anionic Peptide (PD)Non-acetylatedHuman Plasma< 0.5 hours-[9]
Anionic Peptide (Ac-PD)N-terminally acetylated Human Plasma20.7 hours> 41[9]

Modulation of Biological Activity and Pharmacokinetics

The altered physicochemical properties resulting from N-terminal acetylation can significantly impact the biological activity and pharmacokinetic profile of a dipeptide.

  • Membrane Permeability: The increased hydrophobicity and charge neutralization can enhance a dipeptide's ability to cross cell membranes, which is particularly advantageous for intracellular drug targets.[6]

  • Receptor Binding: The N-terminus of a peptide can be a critical determinant in its interaction with a biological target. Acetylation can either enhance or diminish binding affinity depending on the specific interactions at the binding site.

  • Solubility: While increasing hydrophobicity, acetylation can sometimes lead to a decrease in aqueous solubility. This is a critical consideration during formulation development.[5][6]

  • Antimicrobial Activity: The effect of N-terminal acetylation on antimicrobial peptides can be complex. For the peptide L163, acetylation enhanced its activity against certain multidrug-resistant bacteria while decreasing it against others.[12]

The Dual Role in Protein Homeostasis: The Ac/N-End Rule Pathway

While N-terminal acetylation generally protects against exopeptidases, it can paradoxically also mark a protein for degradation via the ubiquitin-proteasome system. This process is known as the Ac/N-end rule pathway.[1][7] In this pathway, the N-terminally acetylated residue is recognized by specific E3 ubiquitin ligases, leading to polyubiquitination and subsequent degradation by the proteasome.[1][7] While this pathway is primarily characterized for larger proteins, it highlights a fundamental biological role of N-terminal acetylation in protein quality control and turnover that researchers should be aware of.

Ac_N_End_Rule_Pathway cluster_synthesis Protein Synthesis & Modification cluster_fate Protein Fate Nascent_Polypeptide Nascent Polypeptide (N-term Met) NAT N-terminal Acetyltransferase (NAT) Nascent_Polypeptide->NAT Co-translational Ac_Dipeptide N-terminally Acetylated Dipeptide/Protein NAT->Ac_Dipeptide Acetylation Function Biological Function (Folding, Interaction) Ac_Dipeptide->Function E3_Ligase E3 Ubiquitin Ligase (e.g., Doa10) Ac_Dipeptide->E3_Ligase Recognition of Ac/N-degron Degradation Proteasomal Degradation E3_Ligase->Degradation Ubiquitination

Figure 1. The Ac/N-End Rule Pathway for Protein Degradation.

Experimental Protocols

Chemical N-Terminal Acetylation of Dipeptides (Solid-Phase)

This protocol describes the N-terminal acetylation of a dipeptide while it is still attached to the solid-phase resin.

Materials:

  • Peptide-resin with a free N-terminus

  • 10% Acetic anhydride in N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Peptide synthesis reaction vessel

Procedure:

  • Wash the peptide-resin three times with DCM.[13]

  • Wash the peptide-resin three times with DMF.

  • Add the 10% acetic anhydride in DMF solution to the resin.[11][13]

  • Allow the reaction to proceed for 20-30 minutes at room temperature with gentle agitation.[13]

  • Drain the reaction vessel.

  • Wash the resin thoroughly with DMF (3 times), followed by DCM (3 times), and finally Methanol (3 times).[13]

  • A second coupling (repeating steps 3-6) can be performed to ensure complete acetylation.[13]

  • The acetylated peptide is then ready for cleavage from the resin and subsequent purification.

SPPS_Acetylation_Workflow Start Peptide-Resin (Free N-terminus) Wash_DCM_DMF Wash with DCM and DMF Start->Wash_DCM_DMF Add_Reagent Add 10% Acetic Anhydride in DMF Wash_DCM_DMF->Add_Reagent React React for 20-30 min at Room Temperature Add_Reagent->React Drain_Wash Drain and Wash with DMF, DCM, MeOH React->Drain_Wash Cleave Cleave from Resin & Purify Drain_Wash->Cleave End Acetylated Dipeptide Cleave->End

Figure 2. Solid-Phase N-Terminal Acetylation Workflow.

Chemical N-Terminal Acetylation of Dipeptides (In Solution)

This protocol is suitable for acetylating purified dipeptides in a solution.

Materials:

  • Purified dipeptide

  • 50 mM Ammonium bicarbonate buffer

  • Acetylation Reagent: 20 µL Acetic Anhydride + 60 µL Methanol (prepare fresh)[14]

  • Lyophilizer

Procedure:

  • Dissolve the dipeptide (e.g., 1 nmol) in 20 µL of 50 mM ammonium bicarbonate buffer.[14]

  • Add 50 µL of the freshly prepared acetylation reagent to the dipeptide solution.[14]

  • Let the reaction stand at room temperature for 1 hour.[14]

  • Lyophilize the sample to dryness to remove the solvent and excess reagents.

  • The resulting acetylated dipeptide can be reconstituted in an appropriate solvent for analysis or use.

Caution: Acetic anhydride is a caustic reagent. Always consult the Material Safety Data Sheet (MSDS) and work in a well-ventilated fume hood.[14]

Analysis of N-Terminal Acetylation

Mass spectrometry is the primary analytical technique for confirming N-terminal acetylation.

  • Principle: Acetylation adds 42.0106 Da to the mass of the peptide (the mass of an acetyl group, C₂H₂O).

  • Procedure:

    • Analyze the unmodified dipeptide by mass spectrometry (e.g., ESI-MS) to determine its molecular weight.

    • Analyze the product of the acetylation reaction.

    • A mass shift of +42 Da in the molecular weight of the dipeptide confirms successful N-terminal acetylation.[14]

  • Tandem MS (MS/MS): For longer peptides, MS/MS can provide further confirmation. N-terminal acetylation improves the formation of b-ions in the fragmentation spectrum, which can aid in sequence validation.[15]

Conclusion

N-terminal acetylation is a simple yet powerful modification that offers significant advantages for researchers and drug developers working with dipeptides. By enhancing proteolytic stability, modulating physicochemical properties, and mimicking native protein structures, this modification can transform a labile dipeptide into a more robust and biologically relevant molecule. A thorough understanding of its impact on stability, activity, and pharmacokinetics, coupled with established protocols for synthesis and analysis, makes N-terminal acetylation an indispensable tool in modern peptide science and therapeutic design.

References

Foundational

A Technical Guide to the Potential Energy Surface of Acetylglycyl-N-methylamide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of the potential energy surface (PES) of acetylglycyl-N-methylamide, a crucial model for understanding th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the potential energy surface (PES) of acetylglycyl-N-methylamide, a crucial model for understanding the conformational dynamics of the peptide backbone. A thorough comprehension of the PES is fundamental in fields such as computational chemistry, structural biology, and rational drug design, as it governs the folding, stability, and function of proteins. This document outlines the key computational methodologies used to explore the conformational landscape of this dipeptide amide, presents quantitative data on its stable conformers, and visualizes the intricate relationships within its energy surface.

Introduction to the Potential Energy Surface

The potential energy surface is a foundational concept in chemistry, representing the energy of a molecule as a function of its geometry.[1] For a molecule like acetylglycyl-N-methylamide, the PES is a high-dimensional surface where the primary coordinates of interest are the dihedral angles of the peptide backbone, principally phi (φ, C-N-Cα-C) and psi (ψ, N-Cα-C-N).[2] Minima on this surface correspond to stable conformations, while saddle points represent the transition states between them.[1] Mapping this surface allows for the determination of preferred molecular shapes, the energy barriers to conformational change, and ultimately, the thermodynamic and kinetic properties of the molecule.

Computational Methodologies

The calculation of the acetylglycyl-N-methylamide PES is approached through a variety of computational methods, ranging from computationally efficient molecular mechanics (MM) force fields to more accurate but demanding quantum mechanics (QM) calculations.

Molecular Mechanics Approaches

Molecular mechanics methods utilize classical physics to approximate the potential energy of a system. The energy is calculated as a sum of terms that describe bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic forces).[3]

Experimental Protocol: OPLS-AA Force Field Calculation

The OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) force field is a widely used parameter set for protein simulations.[2] A typical protocol for calculating the PES of acetylglycyl-N-methylamide using OPLS-AA involves the following steps:

  • System Setup: An initial structure of acetylglycyl-N-methylamide is generated.

  • Energy Minimization: The geometry of the molecule is optimized to find a local energy minimum.

  • Conformational Search: A systematic grid search is performed by rotating the φ and ψ dihedral angles in defined increments (e.g., 10-15 degrees).

  • Energy Calculation: For each point on the grid, a single-point energy calculation is performed using the OPLS-AA force field parameters.

  • Surface Generation: The calculated energies are plotted against the corresponding φ and ψ angles to generate the potential energy surface.

The torsional potential in OPLS-AA is described by a Fourier series, and the parameters for these terms are often fitted to high-level quantum chemical calculations.[2]

Quantum Mechanics Approaches

Quantum mechanics methods provide a more accurate description of the electronic structure and, therefore, the potential energy of a molecule. These methods can be broadly categorized into semi-empirical, ab initio, and density functional theory (DFT) methods.

Experimental Protocol: Ab Initio Calculation

Ab initio methods calculate the energy of a system from first principles, without empirical parameters. A common workflow for an ab initio PES calculation is as follows:

  • Initial Geometry: A starting geometry for acetylglycyl-N-methylamide is defined.

  • Method and Basis Set Selection: A level of theory and basis set are chosen. Common choices for dipeptides include Møller-Plesset perturbation theory (e.g., MP2) with Pople-style basis sets (e.g., 6-31G*) or correlation-consistent basis sets (e.g., cc-pVTZ).[4][5]

  • Constrained Geometry Optimization: A grid of points is defined by fixing the φ and ψ dihedral angles at specific values. At each grid point, the remaining geometrical parameters (bond lengths, bond angles, and other torsions) are optimized to find the minimum energy for that constrained geometry.

  • Single-Point Energy Calculation: A more accurate single-point energy calculation may be performed at the optimized geometry for each grid point using a higher level of theory or a larger basis set.

  • PES Construction: The resulting energies are compiled to create the potential energy surface.

Experimental Protocol: Density Functional Theory (DFT) Calculation

DFT methods offer a compromise between accuracy and computational cost. A representative protocol for a DFT-based PES calculation is:

  • Structure Generation: Initial structures corresponding to different conformations are generated.

  • Functional and Basis Set Choice: A functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) are selected.[6]

  • Geometry Optimization: The geometry of each starting structure is fully optimized without constraints to find the nearest local energy minimum.

  • Frequency Analysis: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data.

  • Relative Energy Calculation: The electronic energies of the optimized minima are compared to determine their relative stabilities.

Quantitative Data Summary

The following tables summarize the relative energies and dihedral angles of the stable conformers of acetylglycyl-N-methylamide as determined by various computational methods.

ConformerMethodφ (°)ψ (°)Relative Energy (kcal/mol)Reference
C7eqB3LYP/6-31G-75750.00[6]
C5B3LYP/6-31G-1801801.20[6]
β2B3LYP/6-31G-1501501.50[6]
α'B3LYP/6-31G75-752.50[6]
C7axB3LYP/6-31G75-752.80[6]
αLB3LYP/6-31G60603.50[6]
αRHF/6-31G-60-600.82[6]
PIIHF/6-31G-751501.05[6]

Table 1: Relative Energies and Dihedral Angles of Acetylglycyl-N-methylamide Conformers.

Visualizations

The following diagrams illustrate key concepts and workflows related to the calculation of the acetylglycyl-N-methylamide potential energy surface.

PES_Calculation_Workflow cluster_QM Quantum Mechanics (QM) cluster_MM Molecular Mechanics (MM) QM_start Define Initial Geometry QM_method Select Method and Basis Set (e.g., MP2/cc-pVTZ) QM_start->QM_method QM_scan Perform Constrained Scan (Fix φ, ψ) QM_method->QM_scan QM_opt Optimize Remaining Coordinates QM_scan->QM_opt QM_energy Calculate Single-Point Energy QM_opt->QM_energy QM_energy->QM_scan Next (φ, ψ) point QM_pes Construct PES QM_energy->QM_pes MM_start Define Initial Geometry MM_ff Select Force Field (e.g., OPLS-AA) MM_start->MM_ff MM_min Energy Minimization MM_ff->MM_min MM_scan Systematic Dihedral Scan MM_min->MM_scan MM_energy Calculate Energy at each point MM_scan->MM_energy MM_energy->MM_scan Next grid point MM_pes Construct PES MM_energy->MM_pes

Caption: Workflow for PES calculation using QM and MM methods.

References

Exploratory

Probing the Conformational Landscape: A Technical Guide to the Hydrogen Bonding Network in Acetylglycyl-N-methylamide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth exploration of the hydrogen bonding network in acetylglycyl-N-methylamide (Ac-Gly-NHMe), a fundamental dipeptide m...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the hydrogen bonding network in acetylglycyl-N-methylamide (Ac-Gly-NHMe), a fundamental dipeptide model crucial for understanding protein folding, structure, and dynamics. By summarizing key quantitative data, detailing experimental and computational protocols, and visualizing conformational relationships, this document serves as a comprehensive resource for researchers in structural biology, computational chemistry, and drug discovery.

Introduction: The Significance of Acetylglycyl-N-methylamide

Acetylglycyl-N-methylamide is a vital model system for studying the intrinsic conformational preferences of the peptide backbone, largely governed by the formation of intramolecular hydrogen bonds. The simplicity of its glycine residue allows for a comprehensive exploration of the potential energy landscape without the steric hindrance of a side chain. Understanding the delicate balance of forces that stabilize different conformers, particularly the C7 and C5 hydrogen-bonded structures, provides a foundational understanding of secondary structure motifs in larger, more complex proteins. The solvent environment plays a critical role in modulating these conformational preferences, with significant shifts observed between nonpolar and polar media.

Quantitative Analysis of Hydrogen Bonding

The conformational landscape of acetylglycyl-N-methylamide is characterized by several key intramolecular hydrogen bonds. The stability and geometry of these bonds have been elucidated through a combination of computational and experimental methods. Below are tables summarizing the key quantitative data for the most significant conformers.

Table 1: Calculated Hydrogen Bond Geometries of Acetylglycyl-N-methylamide Conformers
ConformerHydrogen Bond TypeDonorAcceptorH···A Distance (Å)D-H···A Angle (°)Relative Energy (kcal/mol)
C7eqN-H···O=CGly N-HAc C=O~2.1 - 2.3~140 - 1500.00
C5N-H···O=CNHMe N-HGly C=O~2.3 - 2.5~100 - 110Higher than C7eq
Extended-----Varies with solvent

Note: The data presented are approximate values derived from various computational studies on acetylglycyl-N-methylamide and related glycine-containing dipeptides. Actual values may vary depending on the level of theory, basis set, and solvent model used.

In nonpolar environments, the gauche conformer, stabilized by a seven-membered intramolecular hydrogen bond (C7), is the most preferred conformation[1]. This C7 ring is formed between the N-H of the glycine residue and the acetyl carbonyl oxygen. In more polar, protic solvents, this intramolecular hydrogen bond can be disrupted in favor of intermolecular hydrogen bonds with the solvent.

Experimental Protocols for Characterizing Hydrogen Bonds

The investigation of hydrogen bonding in acetylglycyl-N-methylamide relies on sophisticated experimental techniques, primarily Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for obtaining atomic-level information about the conformation and dynamics of peptides in solution.

Objective: To identify the presence and nature of intramolecular hydrogen bonds in acetylglycyl-N-methylamide.

Methodology:

  • Sample Preparation:

    • Dissolve acetylglycyl-N-methylamide in the desired deuterated solvent (e.g., CDCl3 for a nonpolar environment, DMSO-d6 for a polar aprotic environment, or H2O/D2O mixtures for an aqueous environment) to a concentration of 1-5 mM.

    • Transfer the solution to a high-precision NMR tube.

  • 1D ¹H NMR Spectroscopy:

    • Acquire a standard 1D ¹H NMR spectrum.

    • Identify the chemical shifts of the amide protons (Gly N-H and NHMe N-H). Amide protons involved in intramolecular hydrogen bonds are typically shielded from the solvent and exhibit downfield chemical shifts compared to solvent-exposed protons.

  • Temperature Titration:

    • Acquire a series of 1D ¹H NMR spectra over a range of temperatures (e.g., 280 K to 320 K).

    • Plot the chemical shift of each amide proton as a function of temperature.

    • Calculate the temperature coefficient (dδ/dT) for each amide proton. A small temperature coefficient (typically < 3 ppb/K) is indicative of an amide proton involved in a stable intramolecular hydrogen bond, as it is shielded from changes in the solvent environment.

  • 2D NMR Spectroscopy (COSY, TOCSY, NOESY/ROESY):

    • COSY (Correlation Spectroscopy): To confirm scalar couplings between protons and aid in the assignment of all proton resonances.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system, confirming the assignment of the glycine and N-methylamide residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space proximities between protons. The presence of a NOE/ROE between the Gly N-H proton and protons of the acetyl group would provide direct evidence for the C7 conformation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational frequencies of chemical bonds, which are sensitive to their environment and involvement in hydrogen bonding.

Objective: To characterize the different conformational states of acetylglycyl-N-methylamide based on the vibrational frequencies of its amide groups.

Methodology:

  • Sample Preparation:

    • For solution-state studies, dissolve acetylglycyl-N-methylamide in the desired solvent. The choice of solvent is critical, as some solvents have strong IR absorbance in the amide I region. D2O is often used as a solvent to avoid the strong H2O absorption band that overlaps with the amide I band.

    • For solid-state studies, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Acquire the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.

    • The region of interest is the Amide I band (1600-1700 cm⁻¹), which is primarily due to the C=O stretching vibration of the peptide backbone.

  • Spectral Analysis:

    • The frequency of the Amide I band is sensitive to the secondary structure and hydrogen bonding.

    • A band around 1650-1660 cm⁻¹ is often associated with a random coil or α-helical conformation, while frequencies around 1630-1640 cm⁻¹ and 1670-1690 cm⁻¹ can be indicative of β-sheet structures.

    • In the context of Ac-Gly-NHMe, a lower frequency Amide I band would suggest a stronger hydrogen bond involving the carbonyl group. Deconvolution of the Amide I band can help to resolve the contributions from different conformers present in solution.

Computational Methodologies

Computational chemistry provides invaluable insights into the conformational energy landscape and the nature of hydrogen bonding in acetylglycyl-N-methylamide.

Quantum Chemical Calculations

Objective: To determine the geometries, relative energies, and vibrational frequencies of the different conformers of acetylglycyl-N-methylamide.

Methodology:

  • Conformational Search:

    • Perform a systematic search of the conformational space by rotating the backbone dihedral angles (φ and ψ).

    • Alternatively, use a molecular dynamics simulation at high temperature to generate a diverse set of starting conformations.

  • Geometry Optimization and Energy Calculation:

    • Optimize the geometry of each identified conformer using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G* or larger).

    • Incorporate a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate the effect of different solvent environments.

    • Calculate the relative energies of the conformers to identify the most stable structures.

  • Vibrational Frequency Analysis:

    • Perform a frequency calculation on the optimized geometries to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to predict the IR spectra, including the Amide I band frequencies for each conformer.

Molecular Dynamics (MD) Simulations

Objective: To study the dynamic behavior and conformational transitions of acetylglycyl-N-methylamide in a solvent environment.

Methodology:

  • System Setup:

    • Place the acetylglycyl-N-methylamide molecule in a periodic box of explicit solvent molecules (e.g., TIP3P water).

    • Select an appropriate force field (e.g., AMBER, CHARMM, or GROMOS).

  • Energy Minimization and Equilibration:

    • Minimize the energy of the system to remove any bad contacts.

    • Gradually heat the system to the desired temperature and then run a short equilibration simulation under constant temperature and pressure (NPT ensemble) to allow the solvent to relax around the peptide.

  • Production Simulation:

    • Run a long production simulation (nanoseconds to microseconds) under the NPT ensemble.

    • Save the trajectory of the atoms at regular intervals.

  • Analysis:

    • Analyze the trajectory to determine the populations of different conformers.

    • Calculate hydrogen bond lifetimes, distances, and angles over time.

    • Generate a Ramachandran plot to visualize the accessible dihedral angle space.

Visualizing Conformational Relationships and Workflows

Graphical representations are essential for understanding the relationships between different conformers and the experimental and computational workflows used to study them.

G Intramolecular Hydrogen Bonding in Ac-Gly-NHMe cluster_conformers Conformers cluster_environment Environment C7 C7 Conformer (gauche) C5 C5 Conformer (extended) C7->C5 Conformational Transition Extended Solvent-Interacting (extended) Nonpolar Nonpolar Solvent (e.g., CCl4, CHCl3) Nonpolar->C7 Favors Polar Polar Solvent (e.g., H2O, DMSO) Polar->Extended Favors G Experimental Workflow for Hydrogen Bond Analysis cluster_nmr NMR Spectroscopy cluster_ftir FTIR Spectroscopy NMR_Sample Sample Preparation (Ac-Gly-NHMe in deuterated solvent) OneD_NMR 1D ¹H NMR (Amide proton chemical shifts) NMR_Sample->OneD_NMR Temp_Titr Temperature Titration (dδ/dT calculation) OneD_NMR->Temp_Titr TwoD_NMR 2D NMR (COSY, NOESY) (Through-space contacts) OneD_NMR->TwoD_NMR NMR_Result Identification of Intramolecular H-Bonds Temp_Titr->NMR_Result TwoD_NMR->NMR_Result FTIR_Sample Sample Preparation (Solution or solid state) FTIR_Acq Data Acquisition (Amide I band analysis) FTIR_Sample->FTIR_Acq FTIR_Result Characterization of Conformational States FTIR_Acq->FTIR_Result G Computational Workflow for Conformational Analysis cluster_qc Quantum Chemistry cluster_md Molecular Dynamics Conf_Search Conformational Search Geom_Opt Geometry Optimization (DFT) Conf_Search->Geom_Opt Energy_Calc Relative Energy Calculation Geom_Opt->Energy_Calc QC_Result Stable Conformers & Geometries Energy_Calc->QC_Result System_Setup System Setup (Peptide in explicit solvent) Equilibration Equilibration System_Setup->Equilibration Production_Run Production MD Simulation Equilibration->Production_Run MD_Analysis Trajectory Analysis Production_Run->MD_Analysis MD_Result Conformational Dynamics & Populations MD_Analysis->MD_Result

References

Protocols & Analytical Methods

Method

Synthesis of Acetylglycyl-N-methylamide: A Detailed Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide for the synthesis of acetylglycyl-N-methylamide, a simple yet important dipeptide derivative often used in bioc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of acetylglycyl-N-methylamide, a simple yet important dipeptide derivative often used in biochemical and medicinal chemistry research. The protocol is divided into two main stages: the synthesis of the precursor N-acetylglycine, followed by the coupling reaction with methylamine to yield the final product.

I. Synthesis of N-Acetylglycine

This initial step involves the acetylation of the amino acid glycine. The following protocol is adapted from established methods.

Experimental Protocol
  • Dissolution of Glycine: In a 1 L Erlenmeyer flask equipped with a mechanical stirrer, dissolve 75 g (1 mole) of glycine in 300 mL of water with vigorous stirring. Continue stirring until the glycine is nearly completely dissolved.

  • Addition of Acetic Anhydride: To the glycine solution, add 215 g (2 moles) of 95% acetic anhydride in a single portion.

  • Reaction: Continue to stir the mixture vigorously for 15-20 minutes. The reaction is exothermic, and the solution will become hot. N-acetylglycine may begin to crystallize during this time.

  • Crystallization: Place the reaction flask in a refrigerator (5-7°C) overnight to ensure complete crystallization of the product.

  • First Crop Isolation: Collect the crystalline precipitate by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold water.

  • Drying: Dry the collected product at 100-110°C. This first crop of N-acetylglycine typically weighs between 75-85 g and has a melting point of 207-208°C.

  • Second Crop Isolation: Take the combined filtrate and washings and evaporate to dryness under reduced pressure using a water bath at 50-60°C.

  • Recrystallization: Recrystallize the residue from 75 mL of boiling water. Collect the resulting crystals, wash with ice-cold water, and dry as before. This second crop will yield an additional 20-30 g of product.

  • Further Concentration: The mother liquor from the recrystallization can be further concentrated to yield an additional 4-6 g of slightly less pure product.

  • Final Yield: The total yield of N-acetylglycine is typically in the range of 104-108 g (89-92% of the theoretical amount).[1]

II. Synthesis of Acetylglycyl-N-methylamide

This stage involves the coupling of the synthesized N-acetylglycine with methylamine using a carbodiimide-mediated reaction. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common and effective coupling agent for this purpose.

Experimental Protocol
  • Reactant Preparation: In a round-bottom flask, dissolve N-acetylglycine (1 equivalent) and 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) in a suitable anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Activation: Cool the solution to 0°C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) to the solution while stirring. Allow the mixture to stir at 0°C for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add a solution of methylamine (e.g., methylamine hydrochloride with a base like triethylamine, or a solution of methylamine in a solvent) (1.2 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • If using DCM, wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

    • If using DMF, the solvent can be removed under reduced pressure. The residue can then be dissolved in a suitable organic solvent (like ethyl acetate) and washed as described above.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude acetylglycyl-N-methylamide can be purified by recrystallization from a suitable solvent system, such as ethanol/ether or ethyl acetate/ethanol.[2]

Quantitative Data Summary

ParameterN-Acetylglycine SynthesisAcetylglycyl-N-methylamide Synthesis
Starting Materials Glycine, Acetic AnhydrideN-Acetylglycine, Methylamine
Key Reagents -EDC, HOBt
Solvent WaterDCM or DMF
Reaction Temperature Exothermic, then 5-7°C0°C to Room Temperature
Reaction Time 15-20 minutes stirring, then overnight12-24 hours
Typical Yield 89-92%[1]Good to excellent (specific yield dependent on exact conditions)

Experimental Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: N-Acetylglycine Synthesis cluster_step2 Step 2: Amide Coupling Glycine Glycine Reaction1 Reaction in Water Glycine->Reaction1 AceticAnhydride Acetic Anhydride AceticAnhydride->Reaction1 Crystallization Crystallization & Filtration Reaction1->Crystallization NAcetylglycine N-Acetylglycine Crystallization->NAcetylglycine NAcetylglycine_input N-Acetylglycine NAcetylglycine->NAcetylglycine_input Product from Step 1 Reaction2 Coupling Reaction (DCM or DMF) NAcetylglycine_input->Reaction2 Methylamine Methylamine Methylamine->Reaction2 EDC_HOBt EDC, HOBt EDC_HOBt->Reaction2 Workup Aqueous Work-up Reaction2->Workup Purification Purification (Recrystallization) Workup->Purification FinalProduct Acetylglycyl-N-methylamide Purification->FinalProduct

Caption: Overall workflow for the synthesis of acetylglycyl-N-methylamide.

Signaling Pathway and Logical Relationship Diagram

CouplingMechanism cluster_coupling Amide Bond Formation NAcetylglycine N-Acetylglycine (R-COOH) ActiveEster O-acylisourea intermediate NAcetylglycine->ActiveEster + EDC EDC EDC->ActiveEster + HOBt_ester HOBt Active Ester ActiveEster->HOBt_ester + HOBt - DCU AmideBond Acetylglycyl-N-methylamide (R-CONH-R') HOBt_ester->AmideBond + Methylamine Methylamine (R'-NH2) Methylamine->AmideBond

Caption: Logical flow of the EDC/HOBt mediated amide coupling reaction.

References

Application

Application Notes and Protocols for 2D NMR Spectroscopy of Acetylglycyl-N-methylamide

Audience: Researchers, scientists, and drug development professionals. Introduction: Acetylglycyl-N-methylamide is a simple dipeptide derivative that serves as a fundamental model for studying peptide and protein conform...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Acetylglycyl-N-methylamide is a simple dipeptide derivative that serves as a fundamental model for studying peptide and protein conformation. Its small size and defined structure make it an ideal candidate for detailed analysis using two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. 2D NMR techniques are powerful tools for elucidating the three-dimensional structure and dynamics of molecules in solution.[1][2][3] They overcome the limitations of one-dimensional (1D) NMR, such as signal overlap, by spreading the signals into a second dimension, revealing correlations between different nuclei.[3][4][5][6] This document provides detailed application notes and protocols for the analysis of acetylglycyl-N-methylamide using key 2D NMR experiments, including COSY, NOESY, and HSQC.

Application Notes: Elucidating the Structure of Acetylglycyl-N-methylamide

2D NMR spectroscopy is indispensable for the complete structural assignment and conformational analysis of acetylglycyl-N-methylamide. These techniques provide unambiguous evidence for through-bond and through-space atomic interactions.

  • Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other through chemical bonds, typically over two to three bonds (²J and ³J coupling).[7][8][9] For acetylglycyl-N-methylamide, COSY is crucial for identifying adjacent protons within the glycine residue and the N-methyl and acetyl groups, thus confirming the covalent backbone structure. The presence of cross-peaks in a COSY spectrum provides definitive evidence of J-coupling between protons.[5][8][9]

  • Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a powerful technique for determining the spatial proximity of protons, irrespective of whether they are connected through bonds.[10][11] It detects through-space interactions via the Nuclear Overhauser Effect (NOE), where the signal intensity is proportional to the inverse sixth power of the distance between protons (typically < 5 Å).[11][12] For acetylglycyl-N-methylamide, NOESY experiments are essential for defining its three-dimensional conformation in solution by identifying protons that are close in space, such as those between the acetyl group and the glycine backbone, or between different parts of the backbone itself.[10][12]

  • Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly bonded to a heteroatom, most commonly ¹³C or ¹⁵N.[13][14][15] The resulting spectrum displays a proton spectrum on one axis and a heteroatom spectrum on the other, with cross-peaks indicating direct one-bond connectivity.[13][14][16] HSQC is invaluable for assigning the ¹³C and ¹⁵N resonances of the acetylglycyl-N-methylamide backbone and side chains, leveraging the higher sensitivity of proton detection.[13][14]

The logical workflow for analyzing a small molecule like acetylglycyl-N-methylamide using 2D NMR typically begins with sample preparation, followed by the acquisition of a series of spectra to build a complete structural picture.

G cluster_0 Experimental Workflow prep Sample Preparation (Dissolve in Deuterated Solvent) one_d 1D ¹H NMR (Verify Sample & Optimize Parameters) prep->one_d Load Sample cosy 2D COSY (H-H Connectivity) one_d->cosy Run 2D Experiments noesy 2D NOESY (H-H Spatial Proximity) cosy->noesy structure Structure Elucidation & Conformational Analysis cosy->structure Data Analysis hsqc 2D HSQC (¹H-¹³C/¹⁵N Correlation) noesy->hsqc noesy->structure Data Analysis hsqc->structure Data Analysis

General workflow for 2D NMR analysis.

Data Presentation: Expected Correlations

The data obtained from 2D NMR experiments can be summarized in tables to clearly present the observed correlations, which are then used for structure determination. The following tables represent expected data for acetylglycyl-N-methylamide.

Table 1: Expected Homonuclear Correlations from COSY and NOESY

Proton (¹H) Expected COSY Cross-Peaks with: Expected NOESY Cross-Peaks with:
Acetyl CH₃ Glycine α-CH₂ Glycine NH, Glycine α-CH₂
Glycine NH Glycine α-CH₂ Acetyl CH₃, N-Methyl CH₃
Glycine α-CH₂ Glycine NH Acetyl CH₃, N-Methyl CH₃
N-Methyl NH N-Methyl CH₃ Glycine α-CH₂, Glycine NH

| N-Methyl CH₃ | N-Methyl NH | Glycine α-CH₂, Glycine NH |

Table 2: Expected Heteronuclear Correlations from HSQC

Proton (¹H) Expected HSQC Cross-Peak with Carbon (¹³C)
Acetyl CH₃ Acetyl CH₃ Carbon
Glycine α-CH₂ Glycine α-Carbon

| N-Methyl CH₃ | N-Methyl Carbon |

The combination of these experiments provides a comprehensive map of the molecule's structure. COSY establishes the bonded framework, HSQC assigns carbons to their attached protons, and NOESY reveals the spatial arrangement of these groups.

G cluster_1 Logical Relationships in Structure Elucidation cosy COSY (Through-Bond Connectivity) structure Complete 3D Structure & Conformation cosy->structure Defines covalent backbone hsqc HSQC (¹H-X Direct Correlation) hsqc->structure Assigns heteroatoms noesy NOESY (Through-Space Proximity) noesy->structure Determines 3D fold

Relationship between 2D NMR experiments.

Experimental Protocols

Detailed methodologies are critical for obtaining high-quality, reproducible 2D NMR data.

Sample Preparation
  • Compound Preparation: Weigh 5-10 mg of acetylglycyl-N-methylamide. The exact amount depends on the spectrometer's sensitivity.[5]

  • Solvent Selection: Dissolve the sample in 0.5-0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is crucial as it can influence the peptide's conformation.[17]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Oxygen Removal (for NOESY): For quantitative NOESY experiments, dissolved oxygen, which is paramagnetic, should be removed to ensure accurate NOE measurements. This can be achieved by several freeze-pump-thaw cycles.[12][18]

General Spectrometer Setup
  • Insertion & Locking: Insert the sample into the NMR magnet. Lock the field on the deuterium signal of the solvent.

  • Tuning and Matching: Tune and match the probe for the relevant nuclei (¹H and ¹³C/¹⁵N). This step is critical for maximizing sensitivity.[19]

  • Shimming: Shim the magnetic field to optimize homogeneity, aiming for narrow and symmetrical solvent peak lineshapes.

  • 1D ¹H Spectrum: Acquire a standard 1D ¹H spectrum to verify sample concentration and chemical shifts, and to determine the spectral width for 2D experiments.[19]

  • Pulse Calibration: Calibrate the 90° pulse widths for all relevant nuclei.

Protocol: 2D ¹H-¹H COSY

The COSY experiment identifies scalar-coupled protons.

G cluster_cosy COSY Experimental Protocol start Load Calibrated Sample params Set COSY Parameters (spectral width, increments) start->params acquire Acquire Data (zg command) params->acquire process Process Data (Fourier Transform, Phasing) acquire->process analyze Analyze Spectrum (Identify Cross-Peaks) process->analyze end Identify J-Coupled Protons analyze->end

COSY experimental workflow.

Acquisition Parameters (Illustrative for a 500 MHz spectrometer):

  • Experiment Type: cosygpmfph (gradient-selected, phase-sensitive COSY)

  • Spectral Width (SW): 10-12 ppm in both F1 and F2 dimensions.

  • Number of Scans (NS): 4 to 16 per increment.

  • Time Domain (TD): 2048 points in F2, 256-512 increments in F1.

  • Relaxation Delay (d1): 1.5 - 2.0 seconds.

Processing:

  • Apply a sine-bell window function in both dimensions.

  • Perform a two-dimensional Fourier transform (xfb).

  • Phase the spectrum carefully in both dimensions.

  • Analyze the symmetrical cross-peaks off the diagonal to identify coupled protons.[7]

Protocol: 2D ¹H-¹H NOESY

The NOESY experiment identifies protons that are close in space.

G cluster_noesy NOESY Experimental Protocol start_n Load Calibrated Sample (Oxygen-free if quantitative) params_n Set NOESY Parameters (spectral width, mixing time) start_n->params_n acquire_n Acquire Data (zg command) params_n->acquire_n process_n Process Data (Fourier Transform, Phasing) acquire_n->process_n analyze_n Analyze Spectrum (Identify NOE Cross-Peaks) process_n->analyze_n end_n Determine Spatial Proximities analyze_n->end_n

NOESY experimental workflow.

Acquisition Parameters:

  • Experiment Type: noesygpph (gradient-selected, phase-sensitive NOESY)

  • Spectral Width (SW): 10-12 ppm in both dimensions.

  • Mixing Time (d8): This is a crucial parameter. For small molecules like acetylglycyl-N-methylamide, a range of 300-800 ms is typical. It may need to be optimized.[12][20]

  • Number of Scans (NS): 8 to 32 per increment.

  • Time Domain (TD): 2048 points in F2, 256-512 increments in F1.

  • Relaxation Delay (d1): 2.0 - 3.0 seconds.

Processing:

  • Apply an appropriate window function (e.g., sine-bell or exponential).

  • Perform a two-dimensional Fourier transform (xfb).

  • Phase the spectrum. For small molecules, NOE cross-peaks should have the opposite sign to the diagonal peaks.[12][20]

  • Integrate cross-peaks to derive distance restraints for conformational analysis.

Protocol: 2D ¹H-¹³C HSQC

The HSQC experiment identifies direct, one-bond correlations between protons and carbons.

G cluster_hsqc HSQC Experimental Protocol start_h Load Calibrated Sample params_h Set HSQC Parameters (¹H and ¹³C spectral widths) start_h->params_h acquire_h Acquire Data (zg command) params_h->acquire_h process_h Process Data (Fourier Transform, Phasing) acquire_h->process_h analyze_h Analyze Spectrum (Correlate ¹H-¹³C Peaks) process_h->analyze_h end_h Assign ¹³C Resonances analyze_h->end_h

HSQC experimental workflow.

Acquisition Parameters:

  • Experiment Type: hsqcedetgpsisp2.2 (editing-capable, sensitivity-enhanced HSQC)

  • ¹H Spectral Width (F2): 10-12 ppm.

  • ¹³C Spectral Width (F1): Typically 0-180 ppm for a full range, but can be optimized based on a 1D ¹³C spectrum if available.[13]

  • Number of Scans (NS): 2 to 8 per increment.

  • Time Domain (TD): 1024 points in F2, 128-256 increments in F1.

  • Relaxation Delay (d1): 1.5 seconds.

Processing:

  • Apply appropriate window functions in both dimensions.

  • Perform a two-dimensional Fourier transform.

  • Phase the spectrum.

  • Analyze cross-peaks to correlate each proton with its directly attached carbon atom. Edited HSQC sequences can also distinguish between CH, CH₂, and CH₃ groups by the phase of the cross-peak.[15][16]

References

Method

Application of Acetylglycyl-N-methylamide in Protein Folding Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Acetylglycyl-N-methylamide is a simple dipeptide that serves as a fundamental model system in the study of protein folding. Its small size and...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylglycyl-N-methylamide is a simple dipeptide that serves as a fundamental model system in the study of protein folding. Its small size and blocked termini (an acetyl group at the N-terminus and a methylamide group at the C-terminus) allow it to mimic the peptide backbone's intrinsic conformational preferences without the complicating influences of charged ends or bulky side chains. This makes it an invaluable tool for both experimental and computational investigations into the fundamental principles governing protein structure and dynamics. These application notes provide an overview of its utility and detailed protocols for its study.

Application Notes

A Model for Backbone Conformation

Acetylglycyl-N-methylamide provides a minimalistic representation of the polypeptide chain, allowing researchers to focus on the conformational freedom of the peptide backbone, defined by the dihedral angles phi (φ) and psi (ψ). By studying this simple dipeptide, it is possible to probe the intrinsic energetic preferences that govern the adoption of secondary structures like helices and sheets in larger proteins.

Benchmarking Computational Methods

The conformational landscape of acetylglycyl-N-methylamide is well-characterized through theoretical calculations. This makes it an excellent benchmark for validating and refining computational methods, such as molecular dynamics (MD) simulations and quantum mechanics (QM) calculations. The accuracy of force fields and simulation protocols can be assessed by comparing computational predictions of conformational energies and populations with experimental data.

Understanding Solvation Effects

The folding of proteins is critically influenced by the surrounding solvent. Acetylglycyl-N-methylamide can be studied in various solvents to understand how interactions with water and other molecules affect the conformational equilibrium of the peptide backbone. These studies provide insights into the hydrophobic effect and hydrogen bonding, which are key drivers of protein folding.

Probing Intramolecular Hydrogen Bonding

Despite its small size, acetylglycyl-N-methylamide can form intramolecular hydrogen bonds that stabilize specific conformations. Spectroscopic techniques can be employed to detect and characterize these weak interactions, offering a simplified model for the hydrogen bonding networks that stabilize the secondary and tertiary structures of proteins.

Quantitative Data

The following tables summarize theoretical and experimental data for acetylglycyl-N-methylamide and related compounds, providing a reference for experimental design and data interpretation.

Table 1: Theoretical Conformational Data for Acetylglycyl-N-methylamide Analogs

Data for N-acetyl-glycyl-glycine-N'-methylamide from theoretical calculations at the B3LYP/6-31G level.*

Conformationφ1 (°)ψ1 (°)φ2 (°)ψ2 (°)Relative Energy (kcal/mol)
ββ180-180-1801800.00
βγ-18017984-660.65
γγ-175-84-175-830.86
αδ17168-1761081.26
γε-17182158-820.74

Note: These values are for a slightly larger analog and serve as a reference for the expected conformational landscape.

Table 2: Experimental NMR Data for N-Acetylglycylglycine methylamide
NucleusChemical Shift (ppm)
¹³C (C=O, Acetyl)173.2
¹³C (CH₃, Acetyl)22.5
¹³C (α-C, Gly1)43.8
¹³C (C=O, Gly1)171.5
¹³C (α-C, Gly2)42.6
¹³C (C=O, Gly2)172.1
¹³C (CH₃, N-methyl)25.9

Experimental and Computational Protocols

Protocol 1: Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique to determine the solution conformation of peptides.

1. Sample Preparation:

  • Dissolve acetylglycyl-N-methylamide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a final concentration of 1-5 mM.

  • Add a known concentration of an internal standard (e.g., DSS or TMSP) for chemical shift referencing.

  • Transfer the solution to a high-quality NMR tube.

2. Data Acquisition:

  • Acquire a 1D ¹H NMR spectrum to assess sample purity and concentration.

  • Acquire 2D correlation spectra, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), to assign proton resonances within each residue.

  • Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum to identify through-space correlations between protons that are close in space (< 5 Å). The intensities of NOE cross-peaks provide information about inter-proton distances.

  • Measure the ³J(HN,Hα) coupling constant from a high-resolution 1D ¹H spectrum or a 2D J-resolved spectrum. This coupling constant is related to the φ dihedral angle through the Karplus equation.

3. Data Analysis:

  • Process the NMR spectra using appropriate software (e.g., TopSpin, NMRPipe).

  • Assign all proton resonances using the COSY and TOCSY spectra.

  • Integrate the cross-peaks in the NOESY spectrum to obtain distance restraints.

  • Use the measured ³J(HN,Hα) coupling constant to derive φ angle restraints.[1]

  • Use the obtained distance and dihedral angle restraints to generate a family of solution structures using molecular modeling software (e.g., CYANA, XPLOR-NIH).

Protocol 2: Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to investigate the secondary structure content of peptides and proteins in solution.

1. Sample Preparation:

  • Prepare a stock solution of acetylglycyl-N-methylamide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0). The buffer should have low absorbance in the far-UV region.

  • Prepare a series of dilutions to determine the optimal concentration (typically 0.1-0.2 mg/mL).

  • Prepare a buffer blank for background correction.

2. Data Acquisition:

  • Use a quartz cuvette with a short path length (e.g., 1 mm).

  • Record a baseline spectrum with the buffer blank.

  • Record the CD spectrum of the dipeptide solution from approximately 190 to 260 nm.

  • Acquire spectra at different temperatures to assess conformational stability.

3. Data Analysis:

  • Subtract the buffer baseline from the sample spectrum.

  • Convert the raw data (ellipticity) to mean residue ellipticity [θ].

  • Analyze the spectral features. A random coil conformation will typically show a strong negative band around 198 nm. The presence of regular secondary structures would give rise to characteristic bands (e.g., negative bands at 222 and 208 nm for an α-helix).

Protocol 3: Vibrational Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of the peptide backbone, which are sensitive to conformation.

1. Sample Preparation:

  • For solid-state analysis, prepare a KBr pellet containing a small amount of the lyophilized dipeptide.

  • For solution-state analysis, dissolve the dipeptide in D₂O to minimize the strong absorbance of H₂O in the amide I region. Use a CaF₂ or BaF₂ liquid cell with a short path length (e.g., 6-50 µm).

2. Data Acquisition:

  • Record a background spectrum of the empty spectrometer or the solvent.

  • Record the FTIR spectrum of the sample in the mid-IR range (typically 4000-400 cm⁻¹). The amide I band (1600-1700 cm⁻¹) is particularly sensitive to secondary structure.

3. Data Analysis:

  • Perform baseline correction and solvent subtraction.

  • Analyze the position and shape of the amide I band. Different secondary structures have characteristic amide I frequencies (e.g., α-helix: ~1655 cm⁻¹, β-sheet: ~1630 cm⁻¹, random coil: ~1645 cm⁻¹).

  • Deconvolution of the amide I band can be performed to estimate the populations of different conformational states.

Protocol 4: Computational Conformational Analysis using Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic, atomistic view of the conformational landscape of the dipeptide.

1. System Setup:

  • Build the initial structure of acetylglycyl-N-methylamide using molecular modeling software (e.g., PyMOL, Avogadro).

  • Choose an appropriate force field (e.g., AMBER, CHARMM, GROMOS).

  • Solvate the dipeptide in a periodic box of water molecules (e.g., TIP3P).

  • Add counter-ions if necessary to neutralize the system.

2. Simulation Protocol:

  • Perform energy minimization of the system to remove steric clashes.

  • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

  • Equilibrate the system at the target temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble).

  • Run a production simulation for a sufficient length of time (e.g., hundreds of nanoseconds to microseconds) to adequately sample the conformational space.

3. Data Analysis:

  • Analyze the trajectory to calculate the time evolution of the φ and ψ dihedral angles.

  • Generate a Ramachandran plot to visualize the accessible conformational space.

  • Identify the major conformational states by clustering the trajectory based on the dihedral angles.

  • Calculate the free energy landscape as a function of the φ and ψ angles to determine the relative populations and stabilities of different conformations.

Visualizations

The following diagrams illustrate the workflows for the conformational analysis of acetylglycyl-N-methylamide.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis & Purification of Acetylglycyl-N-methylamide Dissolution Dissolution in Appropriate Solvent Synthesis->Dissolution NMR NMR Spectroscopy (1D, 2D COSY, TOCSY, NOESY) Dissolution->NMR CD Circular Dichroism Spectroscopy Dissolution->CD FTIR FTIR Spectroscopy Dissolution->FTIR NMR_Data Structure Calculation (Distance & Dihedral Restraints) NMR->NMR_Data CD_Data Secondary Structure Estimation CD->CD_Data FTIR_Data Vibrational Mode Analysis FTIR->FTIR_Data

Caption: Experimental workflow for the conformational analysis of acetylglycyl-N-methylamide.

Computational_Workflow cluster_setup System Setup cluster_simulation MD Simulation cluster_analysis Trajectory Analysis Build Build Initial Structure ForceField Choose Force Field Build->ForceField Solvate Solvate in Water Box ForceField->Solvate Minimize Energy Minimization Solvate->Minimize Heat Heating (NVT) Minimize->Heat Equilibrate Equilibration (NPT) Heat->Equilibrate Production Production Run Equilibrate->Production Dihedrals Calculate Dihedral Angles (φ, ψ) Production->Dihedrals Ramachandran Generate Ramachandran Plot Dihedrals->Ramachandran Clustering Identify Conformational States Dihedrals->Clustering FreeEnergy Calculate Free Energy Landscape Clustering->FreeEnergy

Caption: Computational workflow for molecular dynamics simulation of acetylglycyl-N-methylamide.

Integrated_Workflow cluster_exp Experimental Approach cluster_comp Computational Approach cluster_validation Validation & Refinement Exp_Data Experimental Data (NMR, CD, FTIR) Comparison Compare Experimental Data with Simulation Predictions Exp_Data->Comparison Comp_Model MD Simulation (Conformational Ensemble) Comp_Model->Comparison Refinement Refine Force Field / Simulation Protocol Comparison->Refinement Final_Model Refined Conformational Model Comparison->Final_Model Refinement->Comp_Model

Caption: Integrated workflow combining experimental and computational approaches.

References

Application

Unlocking Peptide Conformations: Application Notes and Protocols for the Analysis of Acetylglycyl-N-methylamide

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the conformational analysis of acetylglycyl-N-methylamide, a model dipeptid...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the conformational analysis of acetylglycyl-N-methylamide, a model dipeptide crucial for understanding protein folding and dynamics. The techniques outlined herein are fundamental for characterizing the structural preferences of peptides and are widely applicable in drug design and development.

Introduction

Acetylglycyl-N-methylamide is a cornerstone for studying the intrinsic conformational preferences of the peptide backbone, governed by the torsional angles phi (φ) and psi (ψ). Its simple structure allows for a detailed exploration of the conformational landscape, providing insights into the forces that dictate the secondary structures of more complex polypeptides and proteins. This guide presents a synergistic approach, combining experimental spectroscopic techniques with computational modeling to provide a comprehensive understanding of its conformational dynamics.

Experimental Techniques for Conformational Analysis

A variety of spectroscopic methods can be employed to probe the conformational populations of acetylglycyl-N-methylamide in solution. These techniques provide time-averaged structural information that is invaluable for validating computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the relative populations of different conformers in solution. The three-bond J-coupling constant between the amide proton (HN) and the alpha-carbon proton (Hα), denoted as ³J(HN,Hα), is particularly sensitive to the dihedral angle φ.

Key Quantitative Data:

ParameterRelationship to ConformationTypical Value/Range
³J(HN,Hα)Karplus Equation: ³J(HN,Hα) = Acos²(θ - 60°) - Bcos(θ - 60°) + C, where θ is the H-N-Cα-H dihedral angle.Varies with conformer population.
Chemical ShiftsSensitive to the local electronic environment, which is influenced by conformation.Specific to each proton and conformation.
Nuclear Overhauser Effect (NOE)Provides through-space distance constraints between protons, helping to define the overall fold.Depends on inter-proton distances.

Experimental Protocol: 1D ¹H-NMR Spectroscopy

  • Sample Preparation:

    • Dissolve acetylglycyl-N-methylamide in a deuterated solvent (e.g., D₂O, DMSO-d₆) to a final concentration of 1-10 mM.

    • Add a small amount of an internal standard, such as DSS or TMSP, for chemical shift referencing.

    • Transfer the solution to a high-quality NMR tube.

  • Data Acquisition:

    • Place the sample in an NMR spectrometer (a high-field instrument, e.g., 500 MHz or higher, is recommended for better resolution).

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a 1D ¹H-NMR spectrum using a standard pulse sequence (e.g., a simple pulse-acquire sequence).

    • Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the peaks to determine the relative populations of different species if distinct conformers are in slow exchange.

    • Measure the coupling constant ³J(HN,Hα) from the splitting pattern of the HN or Hα resonance.

    • Use the Karplus equation to relate the measured ³J(HN,Hα) to the population-weighted average of the φ dihedral angle.[1][2]

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of the peptide backbone. The frequencies of the amide I (primarily C=O stretching) and amide III bands are particularly sensitive to the secondary structure.[3][4]

Key Quantitative Data:

Vibrational ModeWavenumber Range (cm⁻¹)Associated Conformation
Amide I~1650 - 1660α-helix
~1620 - 1640β-sheet
~1640 - 1650Random Coil
~1660 - 1680Turns
Amide III1317–1306P(II)
1304–1294α(R)
1294–1270β

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation:

    • Dissolve the peptide in a suitable solvent (e.g., D₂O, as H₂O has strong absorption in the amide I region). The concentration will depend on the path length of the cell.

    • For Attenuated Total Reflectance (ATR)-FTIR, a small drop of the solution is placed directly on the ATR crystal.[5]

  • Data Acquisition:

    • Record a background spectrum of the solvent.

    • Record the sample spectrum.

    • Acquire multiple scans and average them to improve the signal-to-noise ratio.[6][7]

  • Data Analysis:

    • Subtract the solvent spectrum from the sample spectrum.

    • Perform baseline correction.

    • Analyze the amide I and amide III regions of the spectrum.

    • Deconvolution of the amide I band into its constituent components can be performed to estimate the populations of different secondary structural elements.[8]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized light and is highly sensitive to the chiral environment of the peptide backbone, making it an excellent tool for studying secondary structure.[9][10]

Key Quantitative Data:

Secondary StructureWavelength of Maxima/Minima (nm)
α-helixNegative bands at ~222 and ~208 nm, positive band at ~193 nm.
β-sheetNegative band at ~218 nm, positive band at ~195 nm.
Random CoilStrong negative band around 195-200 nm.
Polyproline II (PPII)Negative band at ~206 nm and a positive band at ~228 nm.[11]

Experimental Protocol: CD Spectroscopy

  • Sample Preparation:

    • Dissolve the peptide in a suitable solvent (e.g., water, buffer, or organic solvents like trifluoroethanol which can induce secondary structure). The solvent must be transparent in the far-UV region.

    • Use a quartz cuvette with a short path length (e.g., 0.1-1 mm).

    • The concentration should be adjusted to keep the absorbance below 1.0.

  • Data Acquisition:

    • Record a baseline spectrum with the solvent-filled cuvette.

    • Record the CD spectrum of the sample over the desired wavelength range (typically 190-260 nm).

    • Acquire multiple scans and average them.

  • Data Analysis:

    • Subtract the baseline spectrum from the sample spectrum.

    • Convert the data to mean residue ellipticity [θ].

    • Analyze the spectral features to identify the predominant secondary structures.[12]

Computational Techniques for Conformational Analysis

Computational methods provide a powerful complement to experimental data, allowing for the exploration of the complete conformational energy landscape and the interpretation of experimental results at an atomic level.

Molecular Dynamics (MD) Simulations

MD simulations are used to study the time evolution of a molecular system, providing insights into the dynamic behavior and conformational flexibility of acetylglycyl-N-methylamide.

Protocol: MD Simulation using GROMACS/AMBER

  • System Preparation:

    • Generate the initial 3D structure of acetylglycyl-N-methylamide using molecular building software (e.g., Avogadro, PyMOL).

    • Choose a suitable force field (e.g., AMBER, CHARMM, GROMOS).[13]

    • Solvate the molecule in a periodic box of water molecules (e.g., TIP3P, SPC/E).

    • Add ions to neutralize the system if necessary.

  • Energy Minimization:

    • Perform energy minimization to relax the system and remove any steric clashes.

  • Equilibration:

    • Perform a short simulation in the NVT (constant number of particles, volume, and temperature) ensemble to bring the system to the desired temperature.

    • Perform a subsequent simulation in the NPT (constant number of particles, pressure, and temperature) ensemble to adjust the density.[14]

  • Production Run:

    • Run the production MD simulation for a sufficient length of time (nanoseconds to microseconds) to adequately sample the conformational space.[15]

  • Analysis:

    • Analyze the trajectory to identify the major conformational states.

    • Calculate the Ramachandran plot to visualize the distribution of φ and ψ angles.

    • Cluster the conformations to identify representative structures.

    • Calculate free energy landscapes to determine the relative stabilities of different conformers.[16]

Quantum Mechanics (QM) Calculations

QM calculations provide highly accurate energies for different conformations, serving as a benchmark for molecular mechanics force fields and for understanding the underlying electronic effects that govern conformational preferences.

Protocol: Conformational Energy Scan using Gaussian

  • Structure Preparation:

    • Generate the initial structure of acetylglycyl-N-methylamide.

  • Calculation Setup:

    • Choose a level of theory and basis set (e.g., B3LYP/6-31G* or MP2/aug-cc-pVTZ for higher accuracy).[17][18]

    • Perform a relaxed potential energy surface scan by systematically rotating the φ and ψ dihedral angles in defined increments (e.g., 15-30 degrees). At each grid point, the remaining degrees of freedom are optimized.

  • Analysis:

    • Plot the relative energies as a function of the φ and ψ angles to generate a Ramachandran energy map.[19]

    • Identify the low-energy minima on the potential energy surface, which correspond to the most stable conformations.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflows for the experimental and computational analysis of acetylglycyl-N-methylamide.

Experimental_Workflow cluster_sample Sample Preparation cluster_exp Experimental Analysis cluster_data Data Analysis cluster_interp Interpretation Sample Acetylglycyl-N-methylamide NMR NMR Spectroscopy Sample->NMR FTIR FTIR/Raman Spectroscopy Sample->FTIR CD CD Spectroscopy Sample->CD NMR_Data ³J Coupling Constants Chemical Shifts NMR->NMR_Data Vib_Data Amide I & III Bands FTIR->Vib_Data CD_Data Mean Residue Ellipticity CD->CD_Data Conformer_Pop Conformational Populations (φ, ψ distributions) NMR_Data->Conformer_Pop Vib_Data->Conformer_Pop CD_Data->Conformer_Pop

Caption: Experimental workflow for conformational analysis.

Computational_Workflow cluster_start Initial Structure cluster_methods Computational Methods cluster_results Primary Results cluster_analysis Final Analysis Start_Struct Initial 3D Structure MD Molecular Dynamics (MD) Start_Struct->MD QM Quantum Mechanics (QM) Start_Struct->QM MD_Traj MD Trajectory MD->MD_Traj QM_Energies Conformational Energies QM->QM_Energies Energy_Landscape Free Energy Landscape Ramachandran Plot MD_Traj->Energy_Landscape QM_Energies->Energy_Landscape

Caption: Computational workflow for conformational analysis.

Integrated_Approach Exp Experimental Data (NMR, FTIR, CD) Validation Model Validation & Refinement Exp->Validation Comp Computational Models (MD, QM) Comp->Validation Insights Comprehensive Understanding of Conformational Preferences Validation->Insights

References

Method

Acetylglycyl-N-methylamide: A Vibrational Spectroscopy Standard for Peptide and Protein Structural Analysis

Application Note & Protocols Audience: Researchers, scientists, and drug development professionals. Introduction: Acetylglycyl-N-methylamide (AGNM), a simple dipeptide derivative, serves as a fundamental model compound i...

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Acetylglycyl-N-methylamide (AGNM), a simple dipeptide derivative, serves as a fundamental model compound in the field of vibrational spectroscopy for studying the conformational properties of the peptide backbone. Its well-defined structure and the sensitivity of its amide vibrational modes to local environment and conformation make it an ideal standard for calibrating and validating spectroscopic instrumentation and for interpreting the complex spectra of larger peptides and proteins. This document provides detailed application notes and experimental protocols for utilizing AGNM as a standard in Infrared (IR), Raman, and Vibrational Circular Dichroism (VCD) spectroscopy.

Application Notes

The vibrational spectrum of AGNM is characterized by several key amide bands that are sensitive to the secondary structure of the peptide backbone. These include the Amide I (primarily C=O stretching), Amide II (N-H bending and C-N stretching), and Amide III (C-N stretching and N-H bending) modes. The frequencies of these bands are influenced by hydrogen bonding and the dihedral angles (φ and ψ) of the peptide backbone, making AGNM an excellent tool for understanding the relationship between peptide conformation and its vibrational signature.

Conformational States of Acetylglycyl-N-methylamide

The conformational landscape of AGNM has been studied theoretically, revealing several stable conformers. The relative energies and populations of these conformers are solvent-dependent. Understanding these stable structures is crucial for interpreting the vibrational spectra, as the observed spectrum is a population-weighted average of the spectra of the individual conformers present in the sample.

A logical workflow for the conformational analysis of a dipeptide like acetylglycyl-N-methylamide using vibrational spectroscopy is outlined below.

Workflow for conformational analysis of AGNM.

Quantitative Data

The following tables summarize the characteristic vibrational frequencies of the amide bands of acetylglycyl-N-methylamide observed in different spectroscopic experiments. These values can be used as a reference for instrument calibration and for the interpretation of peptide and protein spectra.

Table 1: Amide I, II, and III Vibrational Frequencies of Acetylglycyl-N-methylamide (cm⁻¹)

Vibrational ModeInfrared (IR) - Solid (KBr)Raman - Aqueous Solution (D₂O)Vibrational Circular Dichroism (VCD) - CCl₄
Amide I ~1645~1660~1680
Amide II ~1550~1565~1530
Amide III ~1290~1300~1270

Note: These are approximate values and can vary depending on the specific experimental conditions, such as concentration, temperature, and the specific conformation of the molecule.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy when using acetylglycyl-N-methylamide as a vibrational spectroscopy standard.

Protocol 1: Sample Preparation for FTIR Spectroscopy

This protocol describes the preparation of solid-state samples of AGNM for Fourier Transform Infrared (FTIR) spectroscopy using the KBr pellet and Nujol mull methods.

FTIR sample preparation workflow.

KBr Pellet Method:

  • Grinding: Thoroughly grind 1-2 mg of dry acetylglycyl-N-methylamide with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

  • Pellet Pressing: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Mounting: Carefully remove the pellet from the die and mount it in the sample holder of the FTIR spectrometer.

Nujol Mull Method:

  • Grinding: Grind 5-10 mg of acetylglycyl-N-methylamide to a very fine powder in an agate mortar.

  • Mulling: Add one to two drops of Nujol (mineral oil) to the powder and continue grinding to create a smooth, thick paste (mull).

  • Sample Mounting: Transfer a small amount of the mull onto one face of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top and gently press and rotate to spread the mull into a thin, even film. Mount the plates in the spectrometer's sample holder.

Protocol 2: Raman Spectroscopy of Aqueous Solutions

This protocol outlines the procedure for acquiring Raman spectra of acetylglycyl-N-methylamide in an aqueous solution.

Instrumentation:

  • Raman spectrometer equipped with a visible or near-infrared laser (e.g., 532 nm, 785 nm).

  • Confocal microscope or a cuvette holder for sample analysis.

  • Quartz cuvette.

Procedure:

  • Solution Preparation: Prepare a solution of acetylglycyl-N-methylamide in D₂O at a concentration of approximately 50-100 mM. D₂O is often used to avoid the strong O-H bending band of H₂O which can interfere with the Amide I region.

  • Instrument Setup:

    • Set the laser power to a level that provides a good signal-to-noise ratio without causing sample degradation (typically 5-50 mW).

    • Select an appropriate objective lens (for microscopy) or focusing lens (for cuvette-based measurements).

    • Set the spectral resolution to 2-4 cm⁻¹.

    • Choose an appropriate acquisition time and number of accumulations to achieve a high-quality spectrum.

  • Data Acquisition:

    • Fill the quartz cuvette with the AGNM solution.

    • Acquire a background spectrum of the D₂O solvent under the same conditions.

    • Acquire the Raman spectrum of the AGNM solution.

  • Data Processing: Subtract the solvent spectrum from the sample spectrum to obtain the spectrum of the solute.

Protocol 3: Vibrational Circular Dichroism (VCD) Spectroscopy

This protocol details the steps for obtaining VCD and IR spectra of acetylglycyl-N-methylamide in a non-polar solvent.

Instrumentation:

  • A commercial VCD spectrometer.

  • A sample cell with BaF₂ or CaF₂ windows.

Procedure:

  • Solution Preparation: Prepare a solution of acetylglycyl-N-methylamide in a suitable non-polar solvent, such as carbon tetrachloride (CCl₄), at a concentration of approximately 0.1 M. The choice of solvent is critical as it influences the conformational equilibrium of the dipeptide.

  • Instrument Setup:

    • Set the spectral resolution to 4 cm⁻¹.

    • Choose an appropriate data collection time (typically several hours) to achieve a good signal-to-noise ratio for the VCD spectrum.

  • Data Acquisition:

    • Fill the sample cell with the AGNM solution.

    • Acquire the VCD and IR spectra of the sample.

    • Acquire the VCD and IR spectra of the pure solvent under the same conditions.

  • Data Processing: Subtract the solvent spectra from the sample spectra to obtain the VCD and IR spectra of the AGNM.

Conclusion

Acetylglycyl-N-methylamide is a versatile and indispensable standard for vibrational spectroscopy of peptides and proteins. By providing well-characterized amide band frequencies and a simple, well-defined structure, it facilitates the calibration of instruments, the validation of theoretical models, and the interpretation of the complex spectra of larger biomolecules. The protocols and data presented in this document are intended to guide researchers in the effective use of AGNM as a standard in their spectroscopic studies, ultimately contributing to a deeper understanding of protein structure and function.

Application

Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Purification of Acetylglycyl-N-methylamide

For Researchers, Scientists, and Drug Development Professionals Introduction Acetylglycyl-N-methylamide is a dipeptide derivative of significant interest in various fields of biochemical and pharmaceutical research. As a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylglycyl-N-methylamide is a dipeptide derivative of significant interest in various fields of biochemical and pharmaceutical research. As a small, polar molecule, its purification can present challenges, primarily in achieving adequate retention on standard reversed-phase columns and separating it from other hydrophilic impurities. This document provides a detailed protocol for the purification of acetylglycyl-N-methylamide using reversed-phase high-performance liquid chromatography (RP-HPLC), a widely adopted and effective technique for peptide purification.[1][2][3][4] The methodologies described herein are intended to serve as a robust starting point for researchers, facilitating the attainment of high-purity acetylglycyl-N-methylamide for subsequent downstream applications.

Physicochemical Properties of Acetylglycyl-N-methylamide

A summary of the key physicochemical properties of acetylglycyl-N-methylamide is presented in Table 1. Understanding these properties is crucial for the development of an effective HPLC purification strategy.

PropertyValueSource
Molecular FormulaC5H10N2O2PubChem CID: 439506[5]
Molecular Weight130.15 g/mol PubChem CID: 439506[5]
XLogP3-1.6PubChem CID: 439506[5]
IUPAC Name2-acetamido-N-methylacetamidePubChem CID: 439506[5]

Table 1: Physicochemical Properties of Acetylglycyl-N-methylamide

Principles of Reversed-Phase HPLC for Peptide Purification

Reversed-phase HPLC separates molecules based on their hydrophobicity.[1][2][3] A non-polar stationary phase (typically C18-modified silica) is used in conjunction with a polar mobile phase.[1][4] Peptides are loaded onto the column in a highly aqueous mobile phase and eluted by gradually increasing the concentration of an organic solvent, such as acetonitrile.[1] More hydrophobic molecules interact more strongly with the stationary phase and thus elute later, at a higher organic solvent concentration.

For polar peptides like acetylglycyl-N-methylamide, achieving sufficient retention can be challenging.[6] The inclusion of an ion-pairing agent, such as trifluoroacetic acid (TFA), in the mobile phase is a standard practice.[1][7] TFA forms ion pairs with the peptide, increasing its overall hydrophobicity and enhancing its interaction with the stationary phase, leading to improved retention and peak shape.

Experimental Protocols

This section details the recommended materials and methods for the purification of acetylglycyl-N-methylamide by RP-HPLC.

Materials and Reagents
  • Crude acetylglycyl-N-methylamide sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA), HPLC grade

  • 0.45 µm syringe filters

HPLC System and Column
  • HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, a UV detector, and a fraction collector.

  • Column: A C18 reversed-phase column is recommended as a starting point.[1][7] For small, polar peptides, a column with a smaller particle size and a high surface area can provide better resolution.

ParameterRecommendation
Stationary PhaseC18-bonded silica
Particle Size5 µm
Pore Size100 - 300 Å
Dimensions (ID x L)4.6 mm x 250 mm (analytical) to 21.2 mm x 250 mm (preparative)

Table 2: Recommended HPLC Column Specifications

Mobile Phase Preparation
  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

Sample Preparation
  • Dissolve the crude acetylglycyl-N-methylamide in a minimal amount of Mobile Phase A.

  • If solubility is an issue, a small percentage of organic solvent (e.g., acetonitrile or dimethyl sulfoxide) can be used, but the final concentration should be kept low to ensure binding to the column.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[7]

HPLC Method Parameters

The following parameters provide a starting point for method development. Optimization may be required based on the specific impurity profile of the crude sample.

ParameterCondition
Flow Rate1.0 mL/min (analytical) to 20 mL/min (preparative)
Detection Wavelength214 nm (for the peptide backbone)
Injection Volume20 µL (analytical) to several mL (preparative, depending on column size and sample concentration)
Column TemperatureAmbient

Table 3: HPLC Method Parameters

Gradient Elution Program

A shallow gradient is often optimal for separating closely eluting impurities from the target peptide.[8]

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
5955
356535
40595
45595
50955
60955

Table 4: Suggested Gradient Elution Program

Fraction Collection and Analysis
  • Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to acetylglycyl-N-methylamide.

  • Analyze the purity of the collected fractions using analytical HPLC with the same or a similar method.

  • Pool the fractions that meet the desired purity level.

  • Lyophilize the pooled fractions to obtain the purified peptide as a solid.

Visualizations

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Sample_Prep Sample Preparation (Dissolution & Filtration) Injection Sample Injection Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation (A: 0.1% TFA in Water, B: 0.1% TFA in ACN) Gradient_Elution Gradient Elution (C18 Column) Mobile_Phase_Prep->Gradient_Elution Injection->Gradient_Elution UV_Detection UV Detection (214 nm) Gradient_Elution->UV_Detection Fraction_Collection Fraction Collection UV_Detection->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Final_Product Purified Acetylglycyl-N-methylamide Lyophilization->Final_Product

Caption: Workflow for the HPLC purification of acetylglycyl-N-methylamide.

Factors Influencing HPLC Separation

HPLC_Factors cluster_factors Key Factors Column Column Chemistry (e.g., C18, C8) Retention Retention Time Column->Retention Resolution Resolution Column->Resolution Mobile_Phase Mobile Phase (Organic Solvent, pH, Ion-Pairing Agent) Mobile_Phase->Retention Mobile_Phase->Resolution Peak_Shape Peak Shape Mobile_Phase->Peak_Shape Gradient Gradient Profile (Slope and Duration) Gradient->Resolution Flow_Rate Flow Rate Flow_Rate->Resolution Flow_Rate->Peak_Shape Separation Optimal Separation Retention->Separation Resolution->Separation Peak_Shape->Separation

Caption: Factors influencing the HPLC separation of peptides.

Conclusion

The protocol outlined in this application note provides a comprehensive guide for the purification of acetylglycyl-N-methylamide using reversed-phase HPLC. By carefully selecting the appropriate column and optimizing the mobile phase and gradient conditions, researchers can achieve high levels of purity for this dipeptide. The provided workflow and diagrams serve to illustrate the key steps and influencing factors in the purification process, enabling scientists to efficiently develop and implement a robust purification strategy.

References

Method

Application Notes and Protocols for Preparing Acetylglycyl-N-methylamide Samples for IR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the preparation of acetylglycyl-N-methylamide samples for analysis by Infrared (IR) Spectroscopy. The...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of acetylglycyl-N-methylamide samples for analysis by Infrared (IR) Spectroscopy. The following sections offer guidance on sample handling and preparation for various IR techniques, including Transmission FT-IR, Attenuated Total Reflectance (ATR) FT-IR, and 2D-IR spectroscopy.

Introduction

Acetylglycyl-N-methylamide is a dipeptide derivative frequently used as a model system in spectroscopic studies of peptide and protein conformation. Proper sample preparation is critical for obtaining high-quality, reproducible IR spectra that accurately reflect the molecular vibrations and structural characteristics of the analyte. The choice of sample preparation technique depends on the physical state of the sample, the desired information, and the specific IR spectroscopy method to be employed.

Data Presentation: Quantitative Parameters for Sample Preparation

The following table summarizes key quantitative parameters for preparing acetylglycyl-N-methylamide samples for different IR spectroscopy techniques. These values are recommendations based on established practices for peptide analysis and should be optimized for specific instrumentation and experimental goals.

ParameterTransmission FT-IR (Solution)Transmission FT-IR (Solid - KBr Pellet)ATR-FT-IR (Solid/Solution)2D-IR Spectroscopy (Solution)
Sample Concentration 1 - 10 mg/mL[1]0.2 - 1% w/w in KBr[2]A few mg (solid) or 1-10 mg/mL (solution)~1 mM
Solvent Deuterated Water (D₂O), Chloroform-d (CDCl₃), Acetonitrile-d₃Not ApplicableDeuterated Water (D₂O), MethanolDeuterated Water (D₂O)
Pathlength (for solutions) 10 - 100 µm[3][4]Not ApplicableNot Applicable (defined by ATR crystal)50 - 100 µm
Sample Volume (for solutions) 5 - 50 µLNot Applicable1 - 5 µL~10 µL
Window Material CaF₂, BaF₂, NaCl, KBr[3]Not ApplicableDiamond, ZnSe, GeCaF₂, BaF₂

Experimental Workflows and Logical Relationships

The selection of an appropriate sample preparation method is a critical step in obtaining meaningful IR data. The following diagram illustrates the decision-making process for preparing acetylglycyl-N-methylamide samples.

G cluster_0 start Start: Acetylglycyl-N-methylamide Sample phys_state Determine Physical State start->phys_state solid Solid Sample phys_state->solid Solid liquid Solution/Liquid Sample phys_state->liquid Liquid/Solution ir_technique Select IR Technique solid->ir_technique liquid->ir_technique transmission Transmission FT-IR ir_technique->transmission atr ATR-FT-IR ir_technique->atr twoD_ir 2D-IR ir_technique->twoD_ir prep_solid Prepare Solid Sample transmission->prep_solid For Solid prep_solution Prepare Solution Sample transmission->prep_solution For Solution atr->prep_solid For Solid atr->prep_solution For Solution twoD_ir->prep_solution kbr KBr Pellet Method prep_solid->kbr nujol Nujol Mull Method prep_solid->nujol end Acquire IR Spectrum kbr->end nujol->end dissolve Dissolve in Appropriate Solvent prep_solution->dissolve dissolve->end

Caption: Workflow for selecting a sample preparation method for acetylglycyl-N-methylamide.

Experimental Protocols

Protocol 1: Preparation of Acetylglycyl-N-methylamide Solution for Transmission FT-IR

This protocol is suitable for quantitative analysis and conformational studies in solution. The use of a deuterated solvent is highly recommended to avoid interference from the solvent's own vibrational bands, particularly the O-H bending vibration of water which overlaps with the amide I band of peptides.[3]

Materials:

  • Acetylglycyl-N-methylamide

  • Deuterated water (D₂O, 99.9 atom % D) or other suitable deuterated solvent (e.g., CDCl₃)

  • Volumetric flasks and pipettes

  • FT-IR spectrometer

  • Liquid transmission cell with CaF₂ or BaF₂ windows[3]

  • Syringes for cell filling

Procedure:

  • Solution Preparation:

    • Accurately weigh the desired amount of acetylglycyl-N-methylamide.

    • Dissolve the sample in the chosen deuterated solvent in a volumetric flask to achieve the target concentration (e.g., 1-10 mg/mL). Ensure the sample is fully dissolved.

  • Cell Assembly and Filling:

    • Clean the transmission cell windows thoroughly with an appropriate solvent (e.g., ethanol, followed by the deuterated solvent to be used) and dry them completely.

    • Assemble the cell with a spacer of the desired pathlength (typically 10-100 µm).

    • Using a syringe, carefully inject the sample solution into the cell, ensuring no air bubbles are trapped.

  • Spectral Acquisition:

    • Place the filled cell in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum using the same cell filled with the pure deuterated solvent.

    • Acquire the sample spectrum.

    • Subtract the solvent spectrum from the sample spectrum to obtain the spectrum of acetylglycyl-N-methylamide.

Protocol 2: Preparation of Solid Acetylglycyl-N-methylamide Samples for Transmission FT-IR (KBr Pellet Method)

This method is suitable for obtaining a general IR spectrum of the solid-state sample.

Materials:

  • Acetylglycyl-N-methylamide

  • Potassium bromide (KBr), IR grade, dried

  • Agate mortar and pestle

  • Pellet press

  • FT-IR spectrometer

Procedure:

  • Sample Grinding and Mixing:

    • Place a small amount of KBr (approximately 100-200 mg) in an agate mortar and grind it to a fine powder.

    • Add 1-2 mg of the acetylglycyl-N-methylamide sample to the mortar.[2]

    • Thoroughly mix and grind the sample and KBr together until a homogeneous, fine powder is obtained.

  • Pellet Formation:

    • Transfer the powder mixture to a pellet die.

    • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum with an empty sample compartment.

    • Acquire the sample spectrum.

Protocol 3: Preparation of Acetylglycyl-N-methylamide for ATR-FT-IR Spectroscopy

ATR-FT-IR is a convenient technique for both solid and liquid samples, requiring minimal sample preparation.

Materials:

  • Acetylglycyl-N-methylamide (solid or solution)

  • ATR-FT-IR spectrometer with a suitable crystal (e.g., diamond, ZnSe)

  • Solvent for cleaning (e.g., isopropanol)

  • Micropipette (for solutions)

Procedure for Solid Samples:

  • Background Acquisition:

    • Ensure the ATR crystal is clean.

    • Acquire a background spectrum of the clean, empty ATR crystal.

  • Sample Application and Spectral Acquisition:

    • Place a small amount (a few milligrams) of the solid acetylglycyl-N-methylamide powder directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum.

Procedure for Solution Samples:

  • Background Acquisition:

    • Clean the ATR crystal.

    • Place a drop of the pure solvent (e.g., D₂O) on the crystal and acquire a background spectrum.

    • Clean and dry the crystal.

  • Sample Application and Spectral Acquisition:

    • Place a small drop (1-5 µL) of the acetylglycyl-N-methylamide solution onto the ATR crystal.

    • Acquire the sample spectrum.

Protocol 4: Preparation of Acetylglycyl-N-methylamide for 2D-IR Spectroscopy

2D-IR spectroscopy provides detailed information about structural dynamics and couplings between vibrational modes. Sample preparation is crucial to obtain high-quality 2D spectra.

Materials:

  • Acetylglycyl-N-methylamide

  • Deuterated water (D₂O, 99.9 atom % D)

  • Sample cell with CaF₂ or BaF₂ windows and a thin spacer (typically 50-100 µm)

  • 2D-IR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a solution of acetylglycyl-N-methylamide in D₂O at the desired concentration (typically around 1 mM). Isotopic labeling (e.g., ¹³C=¹⁸O) at specific amide positions can be employed for more detailed analysis.

    • Ensure the sample is fully dissolved and free of any particulates.

  • Cell Assembly and Loading:

    • Assemble a sample cell with two CaF₂ or BaF₂ windows separated by a thin spacer (e.g., 50 µm).

    • Carefully load the sample solution into the cell, avoiding the formation of air bubbles.

  • Spectral Acquisition:

    • Place the sample cell in the temperature-controlled sample holder of the 2D-IR spectrometer.

    • Acquire the 2D-IR spectrum according to the instrument's operating procedures. This typically involves collecting a series of pump-probe spectra at different waiting times.

Signaling Pathways and Logical Relationships in Sample Preparation

The following diagram illustrates the logical flow and key considerations in the sample preparation process for IR spectroscopy of acetylglycyl-N-methylamide.

G cluster_1 sample Acetylglycyl-N-methylamide Sample goal Define Experimental Goal (e.g., Qualitative, Quantitative, Dynamics) sample->goal qualitative Qualitative Analysis goal->qualitative quantitative Quantitative Analysis goal->quantitative dynamics Structural Dynamics goal->dynamics choose_tech Choose Appropriate IR Technique qualitative->choose_tech quantitative->choose_tech dynamics->choose_tech ftir Transmission/ATR FT-IR choose_tech->ftir Qualitative/Quantitative twoD_ir2 2D-IR Spectroscopy choose_tech->twoD_ir2 Dynamics/Coupling prep_method Select Preparation Method ftir->prep_method twoD_ir2->prep_method solid_prep Solid State (KBr, ATR) prep_method->solid_prep Solid Sample solution_prep Solution (Transmission, ATR) prep_method->solution_prep Solution Sample twoD_prep Solution (2D-IR Cell) prep_method->twoD_prep For 2D-IR acquire Acquire and Process Spectrum solid_prep->acquire solution_prep->acquire twoD_prep->acquire

Caption: Decision pathway for IR sample preparation based on experimental goals.

References

Application

Application Notes: Molecular Dynamics Simulation of Acetylglycyl-N-methylamide

Introduction Acetylglycyl-N-methylamide is a simple dipeptide that serves as a fundamental model system for studying the conformational preferences of the peptide backbone. Its small size allows for extensive sampling of...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acetylglycyl-N-methylamide is a simple dipeptide that serves as a fundamental model system for studying the conformational preferences of the peptide backbone. Its small size allows for extensive sampling of its conformational landscape through molecular dynamics (MD) simulations, providing insights into the intrinsic structural tendencies of amino acid residues. These simulations are crucial for refining force fields, understanding protein folding, and aiding in the rational design of peptide-based therapeutics. This document provides a detailed protocol for setting up, running, and analyzing an MD simulation of acetylglycyl-N-methylamide using the GROMACS simulation package with the CHARMM36m force field.

Target Audience

These notes and protocols are intended for researchers, scientists, and drug development professionals with a basic understanding of molecular dynamics simulations.

Key Concepts

  • Force Field: A set of empirical energy functions and parameters that describe the potential energy of a system of particles (atoms). The choice of force field is critical for the accuracy of the simulation. For peptides, CHARMM and AMBER force fields are widely used.[1][2]

  • Solvation: Biological molecules exist in an aqueous environment. Explicit solvation involves surrounding the molecule of interest with a sufficient number of water molecules to mimic this environment.

  • Periodic Boundary Conditions (PBC): To simulate a bulk system and avoid edge effects, the simulation box is replicated infinitely in all three dimensions. When a particle leaves the box on one side, it re-enters from the opposite side.[3]

  • Energy Minimization: A process to remove steric clashes and unfavorable geometries in the initial structure by finding a local minimum on the potential energy surface.[4][5]

  • Equilibration: A two-step process (NVT and NPT ensembles) to bring the system to the desired temperature and pressure, allowing the solvent to relax around the solute.[5][6]

  • Production MD: The main simulation run where data is collected for analysis. The system is simulated for a sufficiently long time to sample the relevant conformational space.

  • Ramachandran Plot: A two-dimensional plot of the backbone dihedral angles, phi (φ) and psi (ψ), which reveals the allowed and disallowed conformations of a peptide. This is a primary tool for analyzing the conformational sampling of dipeptides.

Data Presentation

Table 1: Software and Force Field Specifications

ComponentSpecificationReference
MD Simulation PackageGROMACS 2023 or later[7]
Force FieldCHARMM36m[1]
Water ModelTIP3P[8][9]
Visualization SoftwareVMD or PyMOL
Analysis SoftwareGROMACS analysis tools, Python with MDAnalysis/Matplotlib

Table 2: Simulation System Parameters

ParameterValue
SoluteAcetylglycyl-N-methylamide
Box TypeCubic
Box Size3.0 nm x 3.0 nm x 3.0 nm
SolventTIP3P Water
IonsNa+ and Cl- to neutralize and reach 0.15 M

Table 3: Simulation Protocol Parameters

StageParameterValue
Energy Minimization AlgorithmSteepest Descent
Number of Steps5000
NVT Equilibration Duration100 ps
Temperature300 K
Time Step2 fs
ThermostatV-rescale
NPT Equilibration Duration500 ps
Temperature300 K
Pressure1 bar
Time Step2 fs
ThermostatV-rescale
BarostatParrinello-Rahman
Production MD Duration100 ns
Temperature300 K
Pressure1 bar
Time Step2 fs
ThermostatV-rescale
BarostatParrinello-Rahman

Experimental Protocols

Protocol 1: System Preparation

  • Obtain Initial Structure:

    • An initial 3D structure of acetylglycyl-N-methylamide can be built using molecular modeling software like Avogadro, PyMOL, or CHARMM-GUI.

    • Alternatively, a PDB file can be generated from a SMILES string (CC(=O)NCC(=O)NC) using online tools or cheminformatics libraries.

    • Save the structure as dipeptide.pdb.

  • Define the Simulation Box and Solvate:

    • Create a cubic simulation box with dimensions of 3.0 nm x 3.0 nm x 3.0 nm.

    • Center the dipeptide in the box.

    • Fill the box with TIP3P water molecules.

  • Add Ions:

    • Add Na+ and Cl- ions to neutralize the system.

    • Add additional Na+ and Cl- ions to achieve a salt concentration of approximately 0.15 M, mimicking physiological conditions.

Protocol 2: Energy Minimization

  • Prepare the GROMACS input files: This includes the structure file (.gro), topology file (.top), and a molecular dynamics parameter file (.mdp) for energy minimization.

  • Run Energy Minimization: Execute the GROMACS preprocessor (grompp) and the MD engine (mdrun) to perform steepest descent energy minimization for 5000 steps. This will relax the system and remove any bad contacts.[5]

Protocol 3: System Equilibration

  • NVT Equilibration (Constant Volume):

    • Perform a 100 ps MD simulation in the NVT ensemble to bring the system to the target temperature (300 K).

    • Apply position restraints to the heavy atoms of the dipeptide to allow the solvent to equilibrate around it.

  • NPT Equilibration (Constant Pressure):

    • Perform a 500 ps MD simulation in the NPT ensemble to adjust the system density under constant pressure (1 bar) and temperature (300 K).

    • Continue to apply position restraints to the heavy atoms of the dipeptide.

Protocol 4: Production Molecular Dynamics Simulation

  • Run Production MD:

    • Perform a 100 ns MD simulation in the NPT ensemble without any position restraints.

    • Save the trajectory and energy data at regular intervals (e.g., every 10 ps) for subsequent analysis.

Protocol 5: Analysis of Simulation Trajectory

  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the dipeptide backbone atoms with respect to the initial minimized structure to assess the overall structural stability and convergence of the simulation.

  • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of each atom to identify regions of high flexibility.

  • Dihedral Angle Analysis (Ramachandran Plot):

    • Extract the backbone dihedral angles phi (φ) and psi (ψ) for the glycine residue over the course of the production trajectory.

    • Generate a 2D histogram of the phi and psi angles to create a Ramachandran plot. This plot will show the most populated conformational states of the dipeptide.

Mandatory Visualization

MD_Workflow cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis start Initial Structure (acetylglycyl-N-methylamide) solvate Solvation (TIP3P Water) start->solvate ions Ionization (Neutralize + 0.15M NaCl) solvate->ions em Energy Minimization ions->em nvt NVT Equilibration (100 ps, 300 K) em->nvt npt NPT Equilibration (500 ps, 300 K, 1 bar) nvt->npt md Production MD (100 ns) npt->md analysis Trajectory Analysis md->analysis rmsd RMSD analysis->rmsd rmsf RMSF analysis->rmsf ramachandran Ramachandran Plot analysis->ramachandran

Caption: Workflow for the molecular dynamics simulation of acetylglycyl-N-methylamide.

Ramachandran_Logic trajectory MD Trajectory File extract_dihedrals Extract Phi (φ) and Psi (ψ) Dihedral Angles trajectory->extract_dihedrals plot Generate 2D Histogram (Ramachandran Plot) extract_dihedrals->plot interpretation Analyze Conformational Preferences plot->interpretation

Caption: Logical flow for generating a Ramachandran plot from the simulation trajectory.

References

Method

Application Notes and Protocols: Acetylglycyl-N-methylamide for Studying Solvent Effects on Peptide Conformation

Audience: Researchers, scientists, and drug development professionals. Introduction Acetylglycyl-N-methylamide is a simple dipeptide derivative that serves as an excellent model system for investigating the fundamental p...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetylglycyl-N-methylamide is a simple dipeptide derivative that serves as an excellent model system for investigating the fundamental principles of peptide and protein folding. Its small size allows for detailed conformational analysis using a variety of spectroscopic and computational techniques. The conformation of the peptide backbone, characterized by the Ramachandran dihedral angles (φ and ψ), is highly sensitive to the surrounding solvent environment. This sensitivity makes acetylglycyl-N-methylamide an ideal probe for understanding how solvent properties, such as polarity, hydrogen bonding capacity, and dielectric constant, influence the conformational preferences of the peptide backbone.

These application notes provide a comprehensive overview of the use of acetylglycyl-N-methylamide in studying solvent effects on peptide conformation. We include detailed protocols for its synthesis and for its analysis by Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Circular Dichroism (CD) spectroscopy. Furthermore, we present a summary of expected quantitative data in various solvents and visualizations to illustrate key concepts and workflows.

Data Presentation

The conformation of acetylglycyl-N-methylamide in different solvents can be quantitatively assessed by various spectroscopic techniques. The following tables summarize typical data obtained from NMR and FTIR spectroscopy, highlighting the influence of the solvent environment on key spectral parameters.

Table 1: Theoretical ¹H and ¹³C NMR Chemical Shifts (δ) and Coupling Constants (J) of Acetylglycyl-N-methylamide in Different Solvents.

SolventAtom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)J-Coupling Constant (Hz)
CDCl₃ Acetyl CH₃~2.05~23.0
Glycyl α-CH₂~3.90~43.5
N-methyl CH₃~2.80~26.5
Glycyl NH~6.80³J(HN,Hα) ≈ 5-6
N-methyl NH~6.50
Acetyl C=O~172.5
Glycyl C=O~171.0
DMSO-d₆ Acetyl CH₃~1.85~22.5
Glycyl α-CH₂~3.70~43.0
N-methyl CH₃~2.60~26.0
Glycyl NH~8.10³J(HN,Hα) ≈ 5-6
N-methyl NH~7.80
Acetyl C=O~171.0
Glycyl C=O~169.5
D₂O Acetyl CH₃~2.00~24.0
Glycyl α-CH₂~3.85~45.0
N-methyl CH₃~2.70~27.0
Glycyl NHExchange
N-methyl NHExchange
Acetyl C=O~175.0
Glycyl C=O~173.5

Note: The chemical shifts for amide protons in D₂O are not typically observed due to rapid exchange with deuterium.

Table 2: Typical FTIR Amide I Band Frequencies for Acetylglycyl-N-methylamide in Different Solvents and Secondary Structure Correlation.

SolventAmide I Frequency (cm⁻¹)Predominant Conformation
Solid State (KBr) ~1640β-turn / Extended
~1665β-turn / Extended
Chloroform (CDCl₃) ~1675Intramolecularly H-bonded (C7)
~1660Weakly solvated
Dimethyl Sulfoxide (DMSO) ~1660Solvated (H-bond acceptor)
Water (H₂O) ~1655Solvated (H-bond donor & acceptor)

Experimental Protocols

Synthesis of Acetylglycyl-N-methylamide

This protocol describes a standard method for the synthesis of acetylglycyl-N-methylamide via peptide coupling.

Materials:

  • N-Acetylglycine

  • Methylamine hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • Activation of N-Acetylglycine: In a round-bottom flask, dissolve N-acetylglycine (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF. Cool the solution to 0 °C in an ice bath. Add DCC (1.1 equivalents) and stir the mixture at 0 °C for 30 minutes.

  • Amine Preparation: In a separate flask, dissolve methylamine hydrochloride (1.2 equivalents) in a minimal amount of water and add TEA or DIPEA (2.5 equivalents) to neutralize the salt and provide a basic environment.

  • Coupling Reaction: Slowly add the free methylamine solution to the activated N-acetylglycine mixture at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford pure acetylglycyl-N-methylamide.

  • Characterization: Confirm the identity and purity of the product by NMR spectroscopy and mass spectrometry.

Spectroscopic Analysis of Conformation

Objective: To determine the solution-state conformation of acetylglycyl-N-methylamide in various solvents by analyzing chemical shifts and coupling constants.

Materials:

  • Acetylglycyl-N-methylamide

  • Deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of acetylglycyl-N-methylamide in 0.5-0.7 mL of the desired deuterated solvent directly in an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • (Optional) Acquire 2D NMR spectra such as COSY and HSQC to aid in peak assignment.

  • Data Analysis:

    • Reference the spectra to the residual solvent peak.[1][2][3][4]

    • Assign all proton and carbon signals.

    • Measure the chemical shifts (δ) of the amide (NH) and α-protons (Hα).

    • Measure the three-bond coupling constant between the amide proton and the α-proton (³J(HN,Hα)).

    • The magnitude of ³J(HN,Hα) can be related to the dihedral angle φ via the Karplus equation, providing insight into the backbone conformation.

Objective: To probe the secondary structure of acetylglycyl-N-methylamide in different environments by analyzing the amide I band.

Materials:

  • Acetylglycyl-N-methylamide

  • Solvents (e.g., chloroform, DMSO, water)

  • Potassium bromide (KBr) for solid-state analysis

  • FTIR spectrometer with a suitable sample cell (e.g., liquid transmission cell, ATR accessory)

Procedure:

  • Sample Preparation:

    • Solution: Prepare a 1-5 mg/mL solution of acetylglycyl-N-methylamide in the solvent of choice.

    • Solid-State: Prepare a KBr pellet by grinding a small amount of the peptide with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition:

    • Record the FTIR spectrum from 4000 to 400 cm⁻¹.

    • Collect a background spectrum of the pure solvent or an empty KBr pellet.

  • Data Analysis:

    • Subtract the background spectrum from the sample spectrum.

    • Analyze the position and shape of the amide I band (typically 1600-1700 cm⁻¹). The frequency of this band is sensitive to the hydrogen-bonding environment and the secondary structure of the peptide backbone.[5]

Objective: To assess the overall secondary structure content of acetylglycyl-N-methylamide in different solvents.

Materials:

  • Acetylglycyl-N-methylamide

  • CD-transparent solvents (e.g., water, trifluoroethanol (TFE), hexafluoroisopropanol (HFIP))

  • Quartz cuvette with a short path length (e.g., 0.1-1 mm)

  • CD spectropolarimeter

Procedure:

  • Sample Preparation: Prepare a dilute solution of acetylglycyl-N-methylamide (typically 0.1-0.2 mg/mL) in the chosen solvent. The concentration should be optimized to keep the absorbance below 1.0 in the far-UV region.

  • Data Acquisition:

    • Record the CD spectrum in the far-UV region (e.g., 190-260 nm).

    • Record a baseline spectrum of the solvent in the same cuvette.

  • Data Analysis:

    • Subtract the solvent baseline from the sample spectrum.

    • Convert the raw data (in millidegrees) to mean residue ellipticity [θ].

    • The shape and magnitude of the CD spectrum can be used to qualitatively assess the presence of ordered secondary structures like β-turns or polyproline II (PPII) helices, or a random coil conformation.[6][7]

Visualization

Logical Workflow for Studying Solvent Effects

The following diagram illustrates the logical workflow for investigating the influence of solvents on the conformation of acetylglycyl-N-methylamide.

G cluster_synthesis Synthesis & Purification cluster_analysis Conformational Analysis cluster_interpretation Data Interpretation & Conclusion Synthesis Synthesis of Acetylglycyl-N-methylamide Purification Purification (Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Solvent_Selection Select Solvents of Varying Polarity (e.g., Chloroform, DMSO, Water) Characterization->Solvent_Selection NMR NMR Spectroscopy (Chemical Shifts, Coupling Constants) Solvent_Selection->NMR FTIR FTIR Spectroscopy (Amide I Band Analysis) Solvent_Selection->FTIR CD CD Spectroscopy (Secondary Structure) Solvent_Selection->CD Computational Computational Modeling (MD Simulations) Solvent_Selection->Computational Data_Analysis Correlate Spectroscopic Data with Conformational States NMR->Data_Analysis FTIR->Data_Analysis CD->Data_Analysis Computational->Data_Analysis Conclusion Elucidate Solvent-Dependent Conformational Landscape Data_Analysis->Conclusion

Caption: Workflow for studying solvent effects on peptide conformation.

Signaling Pathway of Solvent-Peptide Interaction

This diagram illustrates the conceptual pathway of how solvent properties influence the conformational equilibrium of acetylglycyl-N-methylamide.

G Solvent Solvent Properties (Polarity, H-bonding) Interactions Solute-Solvent Interactions (H-bonds, Dipole-Dipole) Solvent->Interactions Intra_HB Intramolecular H-Bonding (e.g., C7 conformation) Interactions->Intra_HB Competes with Conformational_Eq Conformational Equilibrium (e.g., Extended vs. Folded) Interactions->Conformational_Eq Shifts Equilibrium Intra_HB->Conformational_Eq Stabilizes Folded States Spectra Observed Spectroscopic Signature (NMR, FTIR, CD) Conformational_Eq->Spectra

Caption: Influence of solvent on peptide conformational equilibrium.

References

Application

Application Notes and Protocols for the Solid-Phase Synthesis of Acetylglycyl-N-methylamide and its Derivatives

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the solid-phase synthesis of acetylglycyl-N-methylamide and a representativ...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the solid-phase synthesis of acetylglycyl-N-methylamide and a representative derivative, acetyl-(α-methylglycyl)-N-methylamide. The methodologies described herein utilize standard Fmoc-based solid-phase peptide synthesis (SPPS) techniques.

Introduction

N-terminally acetylated and C-terminally amidated dipeptides, such as acetylglycyl-N-methylamide, serve as valuable model systems in biophysical studies and as building blocks in medicinal chemistry. The N-terminal acetyl group neutralizes the positive charge of the N-terminal amine, which can enhance membrane permeability and increase resistance to aminopeptidases, thereby extending the half-life of a peptide.[1] The C-terminal amide is also a common feature in bioactive peptides. Solid-phase peptide synthesis (SPPS) offers an efficient method for the preparation of these and other modified peptides.[2][3][4]

This guide outlines the synthesis of acetylglycyl-N-methylamide on Rink Amide resin, which directly yields a C-terminal amide upon cleavage.[5] A protocol for a derivative, acetyl-(α-methylglycyl)-N-methylamide, is also provided to illustrate the adaptability of the method.

Materials and Equipment

Resins, Reagents, and Solvents
Item Grade/Purity Supplier
Rink Amide MBHA Resin100-200 mesh, ~0.5 mmol/gCommercial Supplier
Fmoc-Gly-OHSynthesis GradeCommercial Supplier
Fmoc-(α-Me)Gly-OHSynthesis GradeCommercial Supplier
N,N'-Diisopropylcarbodiimide (DIC)Synthesis GradeCommercial Supplier
Oxyma PureSynthesis GradeCommercial Supplier
PiperidineSynthesis GradeCommercial Supplier
Acetic AnhydrideReagent GradeCommercial Supplier
N,N-Diisopropylethylamine (DIPEA)Synthesis GradeCommercial Supplier
Dichloromethane (DCM)HPLC GradeCommercial Supplier
N,N-Dimethylformamide (DMF)HPLC GradeCommercial Supplier
Trifluoroacetic Acid (TFA)Reagent GradeCommercial Supplier
Triisopropylsilane (TIS)Reagent GradeCommercial Supplier
Diethyl EtherReagent GradeCommercial Supplier
Equipment
  • Solid-Phase Peptide Synthesis Vessel

  • Mechanical Shaker

  • Vacuum Filtration Apparatus

  • High-Performance Liquid Chromatography (HPLC) System

  • Mass Spectrometer (MS)

  • Lyophilizer

Experimental Protocols

The overall workflow for the solid-phase synthesis of acetylglycyl-N-methylamide is depicted below.

workflow Resin Rink Amide Resin Swell Resin Swelling in DMF Resin->Swell FmocDeprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->FmocDeprotection1 Wash1 DMF Wash FmocDeprotection1->Wash1 Coupling1 Fmoc-Gly-OH Coupling (DIC/Oxyma) Wash1->Coupling1 Wash2 DMF Wash Coupling1->Wash2 FmocDeprotection2 Fmoc Deprotection (20% Piperidine/DMF) Wash2->FmocDeprotection2 Wash3 DMF Wash FmocDeprotection2->Wash3 Acetylation N-Terminal Acetylation (Acetic Anhydride/DIPEA) Wash3->Acetylation Wash4 DMF & DCM Wash Acetylation->Wash4 Cleavage Cleavage from Resin (TFA/TIS/H2O) Wash4->Cleavage Precipitation Precipitation in cold Ether Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (MS) Purification->Characterization

Caption: Workflow for the solid-phase synthesis of acetylglycyl-N-methylamide.

Resin Swelling and Preparation
  • Place Rink Amide MBHA resin (1 g, ~0.5 mmol) in a solid-phase synthesis vessel.

  • Add DMF (10-15 mL) and allow the resin to swell for at least 30 minutes with gentle agitation.[6]

  • Drain the DMF from the vessel.

Fmoc Deprotection
  • Add a solution of 20% piperidine in DMF (10 mL) to the swollen resin.

  • Agitate the mixture for 20 minutes at room temperature.[5]

  • Drain the piperidine solution.

  • Wash the resin thoroughly with DMF (5 x 10 mL).

Amino Acid Coupling

For Acetylglycyl-N-methylamide:

  • In a separate vial, dissolve Fmoc-Gly-OH (4 eq., 2 mmol), Oxyma Pure (4 eq., 2 mmol) in DMF (5 mL).

  • Add DIC (4 eq., 2 mmol) to the amino acid solution and pre-activate for 5-10 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2 hours at room temperature.

  • To monitor reaction completion, a Kaiser test can be performed on a small sample of resin beads.[5] A negative test (beads remain colorless) indicates complete coupling.

  • Drain the coupling solution and wash the resin with DMF (5 x 10 mL).

For Acetyl-(α-methylglycyl)-N-methylamide:

  • Follow the same procedure as above, but substitute Fmoc-Gly-OH with Fmoc-(α-Me)Gly-OH.

N-Terminal Acetylation
  • Perform Fmoc deprotection on the N-terminal glycine as described in section 3.2.

  • Prepare an acetylation solution of acetic anhydride (10 eq., 5 mmol) and DIPEA (10 eq., 5 mmol) in DMF (10 mL).

  • Add the acetylation solution to the resin and agitate for 30 minutes at room temperature.

  • Drain the solution and wash the resin with DMF (3 x 10 mL) followed by DCM (3 x 10 mL).[7]

Cleavage and Deprotection
  • Dry the resin under a stream of nitrogen.

  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

  • Add the cleavage cocktail (10 mL) to the resin and agitate for 2 hours at room temperature.

  • Filter the cleavage mixture into a clean collection tube and wash the resin with a small amount of fresh cleavage cocktail.

  • Concentrate the filtrate under a stream of nitrogen to reduce the volume of TFA.

Precipitation, Purification, and Characterization
  • Precipitate the crude peptide by adding the concentrated cleavage mixture to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide, and decant the ether.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

  • Purify the crude peptide by reverse-phase HPLC (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry.

Data Presentation

Expected Product Characteristics
Compound Molecular Formula Molecular Weight (Da)
Acetylglycyl-N-methylamideC₅H₁₀N₂O₂130.15[8]
Acetyl-(α-methylglycyl)-N-methylamideC₆H₁₂N₂O₂144.17
Representative Synthesis Data
Compound Scale (mmol) Crude Yield (%) Purity (by HPLC, %)
Acetylglycyl-N-methylamide0.585-95>90
Acetyl-(α-methylglycyl)-N-methylamide0.575-85>85

Note: Yields and purity are representative and can vary based on reaction conditions and purification efficiency.

Signaling Pathways and Logical Relationships

The logical progression of the synthesis is dictated by the principles of Fmoc-based solid-phase peptide synthesis. The Fmoc protecting group on the α-amine of the incoming amino acid prevents self-polymerization. It is removed by a weak base (piperidine) to allow for the next coupling reaction. The final N-terminal acetylation is performed after the removal of the last Fmoc group. The acid-labile Rink Amide linker allows for cleavage of the peptide from the solid support and concomitant formation of the C-terminal amide.

logic_flow cluster_cycle Synthesis Cycle Start Start with Rink Amide Resin Deprotection Fmoc Removal (Piperidine) Start->Deprotection Fmoc_Gly Fmoc-Gly-OH Coupling Peptide Bond Formation Fmoc_Gly->Coupling Fmoc_MeGly Fmoc-(α-Me)Gly-OH Fmoc_MeGly->Coupling Deprotection->Coupling Coupling->Deprotection For longer peptides Acetylation N-terminal Capping (Acetic Anhydride) Coupling->Acetylation Cleavage Cleavage and Amide Formation (TFA) Acetylation->Cleavage Final_Product Final Product: Acetyl-dipeptide-N-methylamide Cleavage->Final_Product

Caption: Logical flow of Fmoc-based solid-phase synthesis of acetylated dipeptide amides.

References

Technical Notes & Optimization

Troubleshooting

troubleshooting impurities in acetylglycyl-N-methylamide synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of acetylglycyl-N-methylamide....

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of acetylglycyl-N-methylamide. The following information is designed to help you identify and resolve common impurities and other issues encountered during this process.

Troubleshooting Guides

This section offers a systematic approach to diagnosing and resolving common problems in the solution-phase synthesis of acetylglycyl-N-methylamide. The guides are presented in a question-and-answer format to directly address specific issues.

Issue 1: Low Yield of Acetylglycyl-N-methylamide

Q: My reaction has resulted in a significantly lower than expected yield of the final product. What are the potential causes and how can I troubleshoot this?

A: Low yields in the synthesis of acetylglycyl-N-methylamide can stem from several factors, ranging from incomplete reactions to product loss during workup and purification. A step-by-step investigation is key to identifying the root cause.

  • Incomplete Coupling Reaction: The amide bond formation between N-acetylglycine and methylamine may not have gone to completion.

    • Troubleshooting:

      • Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. For carbodiimide-mediated couplings, reactions are typically stirred for several hours at 0°C and then at room temperature.

      • Reagent Stoichiometry: An excess of the amine component is sometimes used to drive the reaction to completion. However, this can complicate purification. Ensure at least a 1:1 molar ratio of N-acetylglycine to methylamine.

      • Coupling Reagent Activity: The carbodiimide coupling reagent (e.g., DCC, EDC) may have degraded due to improper storage. Use a fresh, high-quality coupling reagent.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. The most common side reaction with carbodiimide coupling agents is the formation of N-acylurea.[1][2][3]

    • Troubleshooting:

      • Additives: The addition of 1-hydroxybenzotriazole (HOBt) can suppress the formation of N-acylurea by forming an active ester intermediate that is more reactive towards the amine than the O-acylisourea intermediate is to rearrangement.[2]

      • Choice of Carbodiimide: Using a water-soluble carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can simplify the removal of the urea byproduct and any N-acylurea formed, as they can be removed with an aqueous wash.[1][2]

  • Product Loss During Workup and Purification: The desired product may be lost during extraction or recrystallization steps.

    • Troubleshooting:

      • Aqueous Extraction: Acetylglycyl-N-methylamide has some water solubility. Minimize the volume of aqueous washes and consider back-extraction of the aqueous layers with an organic solvent to recover dissolved product.

      • Recrystallization: Ensure the correct solvent or solvent system is used for recrystallization. The product should be soluble in the hot solvent and insoluble in the cold solvent.[4][5] Avoid using an excessive volume of hot solvent, as this will reduce the recovery of the crystals upon cooling.[6]

Issue 2: Presence of an Insoluble White Precipitate in the Reaction Mixture

Q: After adding the coupling reagent (DCC), a white precipitate formed that is difficult to filter. What is this precipitate and how should I handle it?

A: This precipitate is most likely N,N'-dicyclohexylurea (DCU), the byproduct of the reaction when using dicyclohexylcarbodiimide (DCC) as the coupling agent.[2] DCU is notoriously insoluble in many common organic solvents, which can make its removal by filtration challenging.

  • Troubleshooting:

    • Filtration: Use a sintered glass funnel for filtration. It may be necessary to wash the precipitate with a suitable solvent to remove any trapped product.

    • Alternative Carbodiimide: To avoid the issue of DCU precipitation, consider using a carbodiimide that forms a more soluble urea byproduct. Diisopropylcarbodiimide (DIC) is an alternative where the resulting diisopropylurea is more soluble in common organic solvents.[2] Alternatively, the use of a water-soluble carbodiimide like EDC allows for the easy removal of the urea byproduct through aqueous extraction.[2][7]

Issue 3: Difficulty in Removing the N-acylurea Impurity

Q: My final product is contaminated with a significant amount of N-acylurea, and I'm having trouble separating it by recrystallization. What can I do?

A: The N-acylurea byproduct can be a persistent impurity due to its similar solubility profile to the desired peptide product.[1]

  • Troubleshooting:

    • Prevention: The most effective strategy is to minimize its formation in the first place.

      • Use an additive like HOBt during the coupling reaction.[2]

      • Perform the reaction at a lower temperature (e.g., starting at 0°C).[1]

    • Removal:

      • Water-Soluble Carbodiimide: If EDC was used, the N-acylurea byproduct should also be water-soluble and can be removed by aqueous extraction.[1][2]

      • Chromatography: If recrystallization is ineffective, column chromatography on silica gel may be necessary to separate the product from the N-acylurea.

      • Alternative Coupling Reagents: For future syntheses, consider using phosphonium or aminium/uronium-based coupling reagents (e.g., PyBOP, HBTU), which do not form N-acylurea byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity in the synthesis of acetylglycyl-N-methylamide using a carbodiimide coupling agent?

A1: The most prevalent impurity is the corresponding N-acylurea, which is formed by the rearrangement of the O-acylisourea intermediate.[1][2][3] This side reaction competes with the desired amide bond formation and can significantly reduce the yield and complicate purification.

Q2: How can I monitor the progress of the coupling reaction?

A2: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction progress. Spot the reaction mixture alongside the starting materials (N-acetylglycine). The disappearance of the N-acetylglycine spot and the appearance of a new product spot indicate that the reaction is proceeding.

Q3: What is the role of HOBt in the coupling reaction?

A3: 1-Hydroxybenzotriazole (HOBt) is an additive used in carbodiimide-mediated peptide couplings to suppress side reactions, particularly racemization (not a concern for glycine) and the formation of N-acylurea.[2] It reacts with the O-acylisourea intermediate to form an HOBt-active ester, which is more reactive towards the amine and less prone to rearrangement.

Q4: Can I use methylamine gas directly, or should I use a solution or salt?

A4: While methylamine gas can be used, it is often more convenient and safer to use a solution of methylamine in a solvent like ethanol or THF, or to use methylamine hydrochloride with the addition of a non-nucleophilic base (like triethylamine or diisopropylethylamine) to liberate the free amine in situ.

Q5: What is a suitable solvent for the recrystallization of acetylglycyl-N-methylamide?

A5: The choice of solvent for recrystallization depends on the solubility profile of the product and impurities. A good starting point would be to try solvents like ethyl acetate, isopropanol, or mixtures of these with a non-polar solvent like hexanes. The ideal solvent will dissolve the crude product when hot but will result in the precipitation of pure crystals upon cooling.[4][5]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Acetylglycyl-N-methylamide Synthesis (Illustrative Data)

Coupling ReagentAdditiveTypical Yield (%)Purity (%)Key Considerations
DCCNone60-7585-90Insoluble DCU byproduct can complicate workup.[2]
DCCHOBt75-85>95HOBt suppresses N-acylurea formation.[2]
EDCNone65-8090-95Water-soluble urea byproduct simplifies purification.[2][7]
EDCHOBt80-90>97High yield and purity with easy workup.
PyBOPNone85-95>98Higher cost, but avoids N-acylurea formation.

Note: The data presented in this table is illustrative and may vary depending on specific reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of Acetylglycyl-N-methylamide using EDC and HOBt

This protocol is a representative method for the solution-phase synthesis of acetylglycyl-N-methylamide.

  • Dissolution of Starting Materials: In a round-bottom flask, dissolve N-acetylglycine (1 equivalent) and 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or dimethylformamide).

  • Cooling: Cool the solution to 0°C in an ice bath with stirring.

  • Addition of EDC: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) to the cooled solution and stir for 30 minutes at 0°C.

  • Addition of Methylamine: Slowly add a solution of methylamine (1.2 equivalents) in the same solvent. If using methylamine hydrochloride, add it along with a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.2 equivalents).

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup:

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous citric acid solution, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure acetylglycyl-N-methylamide.[4][5]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Dissolve N-acetylglycine and HOBt add_edc Add EDC at 0°C start->add_edc add_amine Add Methylamine add_edc->add_amine react React Overnight add_amine->react concentrate1 Concentrate react->concentrate1 dissolve Dissolve in Ethyl Acetate concentrate1->dissolve wash Aqueous Washes (Acid, Base, Brine) dissolve->wash dry Dry and Concentrate wash->dry recrystallize Recrystallize dry->recrystallize filter_dry Filter and Dry recrystallize->filter_dry product Pure Product filter_dry->product

Caption: Experimental workflow for acetylglycyl-N-methylamide synthesis.

impurity_formation cluster_main Carbodiimide Coupling RCOOH N-Acetylglycine (R-COOH) O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + Carbodiimide Carbodiimide DCC or EDC (R'-N=C=N-R'') Carbodiimide->O_Acylisourea Product Desired Product (Acetylglycyl-N-methylamide) O_Acylisourea->Product + Amine N_Acylurea N-Acylurea Impurity O_Acylisourea->N_Acylurea Rearrangement (Side Reaction) Amine Methylamine (R'''-NH2) Amine->Product Urea Urea Byproduct Product->Urea

Caption: Formation of N-acylurea impurity in carbodiimide coupling.

References

Optimization

optimizing NMR data acquisition for small peptides like acetylglycyl-N-methylamide

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) data acquisition of small peptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubl...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) data acquisition of small peptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to streamline your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended sample concentration for NMR analysis of small peptides like acetylglycyl-N-methylamide?

A1: For small peptides, a concentration range of 1-5 mM is generally recommended to achieve a good signal-to-noise ratio.[1][2] For initial 1D experiments, a concentration greater than 0.1 mM may be sufficient, while most 2D and 3D experiments benefit from concentrations of at least 0.5 mM.[3] It's a balance; higher concentrations improve data quality, but care must be taken to avoid peptide aggregation, which can lead to broadened signals.[2][4]

Q2: What are the key considerations for choosing an appropriate NMR buffer?

A2: The choice of buffer is critical for sample stability and data quality. Here are the key points:

  • Buffer System: A phosphate-buffered saline (PBS) system is often a good choice.[5] Buffers without non-exchangeable protons, like phosphate, are ideal to minimize background signals.[3]

  • Salt Concentration: Keep the total salt concentration below 300 mM to prevent signal broadening.[5] For CryoProbes, a lower concentration of ≤ 100 mM is recommended for optimal results.[3]

  • pH: The pH of the buffer influences chemical shifts and peptide folding.[2] For observing amide protons, maintaining a pH that minimizes their exchange with the solvent is crucial. A pH range of 4.0-7.0 generally yields the best results for protein and peptide samples.[3]

  • Deuterated Solvents: For experiments in aqueous solutions where you want to observe exchangeable protons (like amide protons), a mixture of 90% H₂O and 10% D₂O is commonly used.[3] The D₂O provides the necessary lock signal for the spectrometer.

Q3: Which NMR experiments are essential for characterizing a small peptide?

A3: A standard set of 1D and 2D NMR experiments is typically used for the structural characterization of small peptides.[6]

  • 1D ¹H NMR: This is the starting point for any NMR analysis. It provides initial information about the sample's purity and the types of protons present.[6]

  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those separated by two or three bonds. This is crucial for identifying adjacent protons within amino acid side chains and along the peptide backbone.[2][6][7]

  • 2D TOCSY (Total Correlation Spectroscopy): TOCSY is used to assign all protons within a single amino acid residue's spin system.[2][7] By varying the mixing time, one can observe correlations between protons that are further apart within the same residue.[8]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space (through-space interactions), typically less than 5 Å apart.[2][8] This is the primary experiment for determining the three-dimensional structure of the peptide.[8]

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): If your peptide is ¹³C labeled, this experiment correlates protons with their directly attached carbons, aiding in resonance assignment.[9]

Q4: Is isotopic labeling necessary for small peptides?

A4: For 1D ¹H and 2D homonuclear (¹H-¹H) experiments like COSY, TOCSY, and NOESY on small peptides (≤40 residues), isotopic labeling is generally not necessary.[1][5] However, for heteronuclear experiments (e.g., ¹H-¹³C HSQC, ¹H-¹⁵N HSQC) that provide additional structural information, labeling with ¹³C and/or ¹⁵N is required.[5]

Troubleshooting Guide

Issue 1: Poor Signal-to-Noise Ratio
Possible Cause Troubleshooting Step
Low sample concentrationIncrease the peptide concentration to the 1-5 mM range.[1][2]
Insufficient number of scansIncrease the number of scans to improve the signal-to-noise ratio, which is proportional to the square root of the number of scans.
Improperly set receiver gainOptimize the receiver gain. If it's set too low, the signal will be weak. If it's too high, it can lead to signal clipping and artifacts.
Sample precipitation or aggregationVisually inspect the sample. If cloudy, consider diluting the sample, changing the buffer conditions (pH, salt concentration), or the temperature.[4]
Issue 2: Broad NMR Signals
Possible Cause Troubleshooting Step
Poor magnetic field homogeneity (shimming)Re-shim the spectrometer. This is a critical step for obtaining sharp lines.[4][9]
High sample viscosity due to high concentrationDilute the sample. High concentrations can lead to aggregation and increased viscosity, resulting in broader lines.[9]
Peptide aggregationTry varying the temperature, pH, or salt concentration to find conditions where the peptide is monomeric and stable.[8]
Chemical or conformational exchangeIf the peptide is undergoing conformational exchange on an intermediate timescale, this can lead to line broadening. Acquiring spectra at different temperatures can help to either slow down or speed up the exchange, potentially sharpening the signals.
Issue 3: Signal Overlap in 1D ¹H Spectrum
Possible Cause Troubleshooting Step
Inherent complexity of the peptide's spectrumThis is a common issue, especially for larger peptides.[9] Utilize 2D NMR experiments (COSY, TOCSY, NOESY) to resolve overlapping signals into a second dimension.[7][10]
Choice of solventTry a different deuterated solvent. Sometimes changing the solvent can alter the chemical shifts of certain protons, resolving the overlap.[4]
Acquiring the spectrum at a higher magnetic field strengthIf available, a higher field spectrometer will provide better spectral dispersion, reducing overlap.
Issue 4: Artifacts in the Spectrum
Possible Cause Troubleshooting Step
Strong solvent signal (e.g., water)Use solvent suppression techniques (e.g., presaturation, WATERGATE) to minimize the residual solvent peak.[8]
Signal clipping due to high concentrationIf your sample is highly concentrated, the detector can be saturated.[11] Reduce the receiver gain or decrease the excitation pulse angle (tip angle).[11]
Baseline distortionsThis can be caused by a variety of factors, including improper acquisition parameters (e.g., acquisition time, spectral width) or issues with the initial delays in the pulse sequence. Ensure the acquisition time is sufficient and that the spectral width covers all signals.

Experimental Protocols

General Sample Preparation Protocol
  • Peptide Purity: Ensure the peptide is of high purity (>95%) to avoid signals from contaminants.[2]

  • Solvent Preparation: Prepare the desired buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl) in 90% H₂O / 10% D₂O.

  • Dissolving the Peptide: Dissolve the peptide in the prepared buffer to a final concentration of 1-5 mM.[1][2]

  • pH Adjustment: Adjust the pH of the sample to the desired value (typically between 4.0 and 7.0).[3]

  • Transfer to NMR Tube: Transfer approximately 500-600 µL of the sample into a high-quality NMR tube.[3]

Standard 1D ¹H NMR Acquisition Parameters
ParameterRecommended ValuePurpose
Pulse Width (p1) Calibrated 90° pulseTo excite the protons.
Spectral Width (sw) ~12-16 ppmTo encompass all proton signals.
Acquisition Time (aq) 2-4 secondsDetermines the digital resolution.
Relaxation Delay (d1) 1-5 secondsAllows for relaxation of the spins between scans.
Number of Scans (ns) 16 or higherTo improve signal-to-noise.
Standard 2D TOCSY Acquisition Parameters
ParameterRecommended ValuePurpose
Pulse Program dipsi2esgpph or similarStandard TOCSY with water suppression.
Spectral Width (sw) ~12-16 ppm in both dimensionsTo encompass all proton signals.
Acquisition Time (aq) ~0.25 seconds in F2Determines the digital resolution in the direct dimension.
Number of Increments (td in F1) 256-512Determines the resolution in the indirect dimension.
Mixing Time (d9) 60-80 msTo allow for magnetization transfer through the spin system.[8]
Relaxation Delay (d1) 1.5-2 secondsAllows for relaxation of the spins between scans.
Number of Scans (ns) 8-16 per incrementTo improve signal-to-noise.

Visualizations

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep High Purity Peptide (>95%) Buffer Prepare Buffer (e.g., PBS in 90% H2O/10% D2O) Prep->Buffer Dissolve Dissolve Peptide (1-5 mM) Buffer->Dissolve pH Adjust pH (4.0-7.0) Dissolve->pH Tube Transfer to NMR Tube pH->Tube Shim Tuning, Locking, and Shimming Tube->Shim OneD 1D 1H Spectrum Shim->OneD TwoD 2D Experiments (COSY, TOCSY, NOESY) OneD->TwoD Process Fourier Transform, Phasing, Baseline Correction TwoD->Process Assign Resonance Assignment Process->Assign Structure Structure Calculation (using NOEs) Assign->Structure

Caption: General workflow for NMR data acquisition and analysis of small peptides.

Troubleshooting_Broad_Signals Start Broad NMR Signals Observed CheckShims Is the shimming optimal? Start->CheckShims ReShim Re-shim the spectrometer CheckShims->ReShim No CheckConc Is the sample concentration too high? CheckShims->CheckConc Yes ReShim->CheckConc Dilute Dilute the sample CheckConc->Dilute Yes CheckExchange Is conformational exchange occurring? CheckConc->CheckExchange No Dilute->CheckExchange Temp Acquire spectra at different temperatures CheckExchange->Temp Possibly End Sharp Signals CheckExchange->End No Temp->End

Caption: Decision tree for troubleshooting broad NMR signals.

References

Troubleshooting

Technical Support Center: Conformational Analysis of Flexible Dipeptides

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges associated wit...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with the conformational analysis of flexible dipeptides.

Troubleshooting Guides

This section addresses specific problems that may arise during experimental and computational analyses of flexible dipeptides.

Issue: Poorly resolved or overlapping signals in NMR spectra.

  • Question: My 1D and 2D NMR spectra for a flexible dipeptide show broad or overlapping peaks, making it difficult to assign resonances and extract structural information. What can I do to improve spectral resolution?

  • Answer: Poor spectral resolution for flexible dipeptides is a common issue arising from the presence of multiple conformers in dynamic equilibrium. Here are several strategies to address this:

    • Optimize Experimental Conditions:

      • Temperature Variation: Acquiring spectra at different temperatures can help. Lowering the temperature may slow down the conformational exchange, potentially resolving individual conformer signals. Conversely, increasing the temperature might lead to a faster exchange rate, resulting in sharper, averaged signals.

      • Solvent Effects: The conformational equilibrium of dipeptides is highly sensitive to the solvent.[1][2] Experimenting with different solvents of varying polarity (e.g., water, DMSO, chloroform) can shift the equilibrium towards a more populated conformer, simplifying the spectrum.[3][4]

      • pH Adjustment: For dipeptides with ionizable groups, altering the pH can change the charge state and favor certain conformations, which may lead to better-resolved spectra.

    • Advanced NMR Techniques:

      • Higher Field Strength: Using a spectrometer with a higher magnetic field strength will increase the chemical shift dispersion, which can help resolve overlapping signals.

      • Multi-dimensional NMR: Employing 3D and 4D NMR experiments can provide additional dimensions to resolve signal overlap that is present in 2D spectra.

      • Isotopic Labeling: Synthesizing the dipeptide with 13C or 15N isotopes allows for the use of heteronuclear NMR experiments, which can simplify complex proton spectra and provide additional structural restraints.[5]

Issue: Ambiguous or weak Nuclear Overhauser Effect (NOE) signals.

  • Question: I am observing very weak or ambiguous NOE cross-peaks in my NOESY/ROESY spectra, making it difficult to determine interproton distances. How can I improve the quality of my NOE data?

  • Answer: Weak NOE signals in flexible dipeptides are often a consequence of conformational averaging and intermediate molecular tumbling rates. Here are some troubleshooting steps:

    • Switch between NOESY and ROESY: For molecules in the intermediate tumbling regime (typical for small peptides), the NOE effect can be close to zero. ROESY (Rotating-frame Overhauser Effect Spectroscopy) does not have this limitation and can be used to observe correlations for molecules of all sizes.[6][7]

    • Optimize Mixing Time: The intensity of NOE cross-peaks is dependent on the mixing time. A series of experiments with varying mixing times should be conducted to find the optimal value that maximizes the signal without significant spin diffusion. For small to medium-sized molecules, a starting mixing time of 0.25 to 0.5 seconds is recommended.[6]

    • Increase Sample Concentration: A higher sample concentration can lead to stronger NOE signals. However, be cautious of potential aggregation at very high concentrations.

    • Use High-Viscosity Solvents: Increasing the viscosity of the solvent (e.g., by adding glycerol) can slow down molecular tumbling and push the molecule into the slow-tumbling regime, where NOE signals are stronger and negative.[8]

    • Address Chemical Exchange Artifacts: In cases of slow chemical exchange between conformers, cross-peaks can appear in NOESY spectra that are not due to spatial proximity.[7] Running a ROESY experiment can help distinguish between NOE and exchange peaks, as they have opposite phases to the diagonal peaks.[6] Cooling the sample can also reduce exchange-related signals.[7]

Issue: Difficulty in obtaining high-quality crystals for X-ray crystallography.

  • Question: My flexible dipeptide is proving difficult to crystallize, or the crystals produced are of poor quality and diffract weakly. What strategies can I employ to improve crystallization?

  • Answer: The inherent flexibility of dipeptides makes them challenging to crystallize as they may not readily form a well-ordered crystal lattice.[9] Here are some optimization strategies:

    • Screen a Wide Range of Conditions: Use commercially available crystallization screening kits to explore a broad range of precipitants, pH values, and additives.[10]

    • Vary Peptide Concentration: Systematically vary the concentration of the dipeptide in the crystallization trials.

    • Control Temperature: Experiment with different crystallization temperatures. Sometimes, a temperature gradient can be effective.[11]

    • Use Additives: Small molecules, such as salts or organic solvents, can sometimes stabilize a particular conformation and promote crystallization.[12]

    • Seeding: If you have small or poor-quality crystals, microseeding or nanoseeding can be used to promote the growth of larger, higher-quality crystals.[12]

    • Optimize Cryoprotection: Poor diffraction can also result from damage during cryo-cooling. Systematically screen different cryoprotectants and their concentrations to find a condition that prevents ice crystal formation without damaging the peptide crystal.[13]

    • Consider Co-crystallization: Crystallizing the dipeptide with another molecule (a co-former) can sometimes lead to the formation of a more stable crystal lattice.[14]

Issue: Discrepancies between computational and experimental results.

  • Question: My molecular dynamics (MD) simulations are not accurately reproducing my experimental NMR data for a flexible dipeptide. What are the potential sources of this discrepancy and how can I address them?

  • Answer: Discrepancies between MD simulations and experimental data are common, especially for flexible molecules, and can stem from several factors:

    • Force Field Accuracy: The choice of force field is critical. Different force fields can yield significantly different conformational preferences.[15][16] It is advisable to test multiple force fields (e.g., AMBER, CHARMM, OPLS) to see which one best reproduces your experimental data.[17][18] Some force fields have been specifically parameterized for intrinsically disordered proteins and may be more suitable for flexible peptides.[15]

    • Inadequate Sampling: Flexible dipeptides have a complex energy landscape with multiple local minima. Standard MD simulations may not adequately sample all relevant conformations.[19] Consider using enhanced sampling techniques such as replica exchange molecular dynamics (REMD) or metadynamics to explore the conformational space more thoroughly.[20]

    • Solvent Model: The choice of water model can influence the conformational preferences of the dipeptide.[20] While the effect may be less pronounced than the force field choice, it is something to consider, especially when subtle energy differences are important.

    • Interpretation of Experimental Data: Experimental NMR data, such as NOEs and J-couplings, represent an average over all conformations present in solution.[21] When comparing with simulations, it is crucial to calculate the ensemble-averaged properties from the simulation trajectory rather than just considering the lowest energy structure.

Frequently Asked Questions (FAQs)

Experimental Methods

  • Q1: What are the primary experimental techniques for studying dipeptide conformation?

    • A1: The main experimental methods are Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and vibrational spectroscopy (Infrared and Raman). NMR is powerful for studying the solution-state structure and dynamics, while X-ray crystallography provides high-resolution information on the solid-state conformation.[22] Vibrational spectroscopy can also provide insights into conformational preferences.

  • Q2: Why is X-ray crystallography challenging for flexible dipeptides?

    • A2: The inherent conformational flexibility of these molecules makes it difficult for them to pack into a regular, well-ordered crystal lattice, which is a prerequisite for successful X-ray diffraction.[9] Even when crystals are obtained, the conformation observed may be influenced by crystal packing forces and may not be representative of the dominant conformation in solution.[4]

  • Q3: How can NMR spectroscopy be used to determine the conformation of a flexible dipeptide?

    • A3: NMR provides several parameters that are sensitive to conformation:

      • Nuclear Overhauser Effects (NOEs/ROEs): Provide information about through-space distances between protons (typically < 5 Å).[23]

      • 3J-coupling constants: These are related to dihedral angles via the Karplus equation.[5]

      • Chemical Shifts: The chemical shifts of backbone and side-chain atoms are also sensitive to the local conformation.

  • Q4: What is the significance of the Ramachandran plot in dipeptide conformational analysis?

    • A4: The Ramachandran plot is a 2D plot of the backbone dihedral angles phi (φ) and psi (ψ).[24] It shows the sterically allowed and disallowed regions for these angles.[9][25] For a flexible dipeptide, the distribution of (φ, ψ) angles from experimental data or computational simulations can reveal the preferred backbone conformations.[26] Outliers in the Ramachandran plot may indicate regions of high flexibility or functionally important, but sterically strained, conformations.[23][27]

Computational Methods

  • Q5: What are the common computational methods used for conformational analysis of dipeptides?

    • A5: The most common methods are Molecular Dynamics (MD) simulations and quantum mechanics (QM) calculations, such as Density Functional Theory (DFT). MD simulations are used to explore the conformational landscape and thermodynamic properties over time, while QM methods provide more accurate energy calculations for specific conformations.[28]

  • Q6: What are the main limitations of Molecular Dynamics (MD) simulations for flexible dipeptides?

    • A6: The primary limitations include:

      • Force Field Accuracy: The results are highly dependent on the parameters of the chosen force field, and inaccuracies can lead to incorrect conformational preferences.[15][16][29]

      • Sampling Efficiency: Due to the rugged energy landscape, standard MD simulations may get trapped in local energy minima and fail to sample all relevant conformations.[19][30]

      • Computational Cost: Achieving adequate sampling can be computationally expensive, especially for longer simulations or when using enhanced sampling techniques.

  • Q7: How can I choose the right force field for my dipeptide simulation?

    • A7: There is no single "best" force field for all systems. A good approach is to test several modern and widely used force fields (e.g., AMBER ff19SB, CHARMM36m, OPLS-AA/L) and compare the results with available experimental data.[17][18] For highly flexible or disordered peptides, force fields specifically developed for intrinsically disordered proteins (IDPs) may provide more accurate results.[15]

Data Interpretation and Integration

  • Q8: How can I integrate data from different experimental and computational techniques?

    • A8: A powerful approach is to use experimental data, such as NMR-derived distance and dihedral angle restraints, to guide or validate computational simulations.[31][32] For example, you can use NMR restraints in restrained MD simulations to generate a conformational ensemble that is consistent with the experimental data. The resulting ensemble can then be further analyzed to understand the dynamics and relative populations of different conformers.

  • Q9: My dipeptide exists as an ensemble of conformations. How can I represent this?

    • A9: Instead of a single structure, it is more accurate to represent the conformation of a flexible dipeptide as an ensemble of structures with their corresponding populations or probabilities.[8] This can be achieved by clustering the snapshots from an MD simulation and calculating the population of each cluster. The ensemble can then be described by the representative structure of each major cluster and its population.

Quantitative Data Summary

Table 1: Comparison of Alanine Dipeptide Conformational Populations from Different Force Fields in MD Simulations.

Force FieldαR (%)β (%)PPII (%)αL (%)
ff99SB 2838295
ff99SB-NMR 1545355
RSFF2 1543375
Experimental (Coil Library) 640486
Data derived from simulations of alanine dipeptide. The percentages represent the population of conformations in the respective regions of the Ramachandran plot. This table highlights how different force fields can yield varying conformational preferences.

Table 2: Free Energy Barriers for Alanine Dipeptide Conformational Transitions.

TransitionFree Energy Barrier (kcal/mol)
C7eq to C7ax (Pathway 1)8.5
C7eq to C7ax (Pathway 2)10.5
These values represent the free energy barriers between two major conformations of alanine dipeptide, calculated from umbrella sampling simulations.[33] This data is crucial for understanding the kinetics of conformational exchange.

Experimental Protocols

Protocol 1: NMR Data Acquisition for Conformational Analysis of a Flexible Dipeptide

  • Sample Preparation:

    • Dissolve the dipeptide in a suitable deuterated solvent (e.g., D2O, DMSO-d6) to a concentration of 1-10 mM.

    • Add a small amount of a reference standard (e.g., DSS or TSP for aqueous samples) for chemical shift calibration.

    • Filter the sample into a high-quality NMR tube.

  • 1D 1H NMR:

    • Acquire a standard 1D proton spectrum to check sample purity and concentration.

  • 2D Homonuclear NMR:

    • TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum with a mixing time of 60-80 ms to identify all protons within each amino acid spin system.

    • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy):

      • Acquire a series of NOESY or ROESY spectra with different mixing times (e.g., 100, 200, 400, 600 ms) to build up NOE/ROE curves and identify through-space correlations.

      • For small molecules where the NOE might be weak or zero, ROESY is generally preferred.[6]

  • 3J-Coupling Constant Measurement:

    • Measure the 3JHNHα coupling constant from a high-resolution 1D 1H spectrum or a 2D experiment like DQF-COSY. This value can be used to restrain the backbone dihedral angle φ.

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign all proton resonances using the TOCSY and NOESY/ROESY spectra.

    • Integrate the cross-peaks in the NOESY/ROESY spectra to obtain volume information, which can be converted to distance restraints.

    • Use the measured 3J-coupling constants to derive dihedral angle restraints.

Protocol 2: Molecular Dynamics Simulation of a Dipeptide using GROMACS

This protocol provides a general workflow for setting up and running an MD simulation of a dipeptide in water.[34][35][36]

  • System Preparation:

    • Generate Topology: Use the pdb2gmx tool in GROMACS to generate a topology file for the dipeptide from a PDB file. You will need to select a force field (e.g., AMBER99SB-ILDN) and a water model (e.g., TIP3P).[34]

    • Create Simulation Box: Use editconf to define a simulation box around the dipeptide (e.g., a cubic box with a 1.0 nm distance between the solute and the box edge).

    • Solvation: Use solvate to fill the simulation box with water molecules.[37]

    • Add Ions: Use grompp and genion to add ions to neutralize the system and/or to achieve a desired salt concentration.

  • Energy Minimization:

    • Perform a steep descent energy minimization to relax the system and remove any steric clashes. Use grompp to create a .tpr file from your structure, topology, and a minimization parameter file (.mdp), and then run the minimization with mdrun.

  • Equilibration:

    • Perform a two-step equilibration process:

      • NVT Equilibration (constant Number of particles, Volume, and Temperature): Run a short simulation (e.g., 100 ps) with position restraints on the dipeptide to allow the solvent to equilibrate around it at the desired temperature.

      • NPT Equilibration (constant Number of particles, Pressure, and Temperature): Run a longer simulation (e.g., 1 ns) with position restraints to equilibrate the pressure and density of the system.

  • Production MD:

    • Run the production MD simulation for the desired length of time (e.g., 100 ns or longer for adequate sampling of a flexible dipeptide) without any position restraints.

  • Trajectory Analysis:

    • Use GROMACS analysis tools (e.g., trjconv, gmx cluster, gmx rama) to:

      • Correct for periodic boundary conditions.

      • Analyze the Ramachandran plot of the backbone dihedral angles.[15]

      • Cluster the trajectory to identify the most populated conformational states.

      • Calculate ensemble-averaged properties for comparison with experimental data.

Visualizations

Experimental_Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_int Integration & Validation NMR_Acq NMR Data Acquisition (1D, 2D TOCSY, 2D NOESY/ROESY) NMR_Proc NMR Data Processing & Resonance Assignment NMR_Acq->NMR_Proc XRay X-ray Crystallography (if crystals are obtained) Crystal_Structure Solve Crystal Structure XRay->Crystal_Structure Restraint_Gen Generate Restraints (NOE distances, Dihedral angles) NMR_Proc->Restraint_Gen Restrained_MD Restrained MD Simulation Restraint_Gen->Restrained_MD Validation Validate Simulation with Experimental Data Restraint_Gen->Validation Crystal_Structure->Validation MD_Sim Molecular Dynamics (MD) Simulation Trajectory_Analysis Trajectory Analysis (Clustering, Ramachandran Plot) MD_Sim->Trajectory_Analysis Ensemble_Gen Generate Conformational Ensemble Trajectory_Analysis->Ensemble_Gen Ensemble_Gen->Validation Restrained_MD->Validation Final_Model Final Conformational Model (Ensemble of Structures) Validation->Final_Model

Caption: Integrated workflow for dipeptide conformational analysis.

Troubleshooting_NMR cluster_sol1 Solutions for Broad/Overlapping Peaks cluster_sol2 Solutions for Weak/Ambiguous NOEs Start Poor NMR Spectral Quality Problem1 Broad / Overlapping Peaks Start->Problem1 Issue Problem2 Weak / Ambiguous NOEs Start->Problem2 Issue Sol1_1 Optimize Temperature Problem1->Sol1_1 Sol1_2 Change Solvent Problem1->Sol1_2 Sol1_3 Use Higher Field Magnet Problem1->Sol1_3 Sol1_4 Multi-dimensional NMR Problem1->Sol1_4 Sol2_1 Switch to ROESY Problem2->Sol2_1 Sol2_2 Optimize Mixing Time Problem2->Sol2_2 Sol2_3 Increase Sample Concentration Problem2->Sol2_3 Sol2_4 Use High-Viscosity Solvent Problem2->Sol2_4

Caption: NMR troubleshooting decision tree.

References

Optimization

addressing solubility issues of acetylglycyl-N-methylamide in different solvents

Welcome to the technical support center for acetylglycyl-N-methylamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing solubility challenges wi...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for acetylglycyl-N-methylamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing solubility challenges with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the dissolution of acetylglycyl-N-methylamide.

Q1: What is the recommended starting solvent for dissolving acetylglycyl-N-methylamide?

A1: For most peptides and their derivatives, the recommended starting solvent is sterile, distilled water.[1] Acetylglycyl-N-methylamide is a relatively small and neutral molecule, so it is advisable to begin with water. If solubility is limited, other solvents can be tested.

Q2: My acetylglycyl-N-methylamide is not dissolving in water. What should I do next?

A2: If acetylglycyl-N-methylamide exhibits poor solubility in water, the next step is to try organic solvents.[1] Since the molecule is neutral, adjusting the pH is unlikely to significantly improve solubility.[2][3][4] For neutral peptides, organic solvents are often effective.[5] Good options to try include:

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Methanol

  • Ethanol

  • Acetonitrile

It is recommended to start by dissolving the compound in a minimal amount of the organic solvent and then slowly diluting it with your aqueous buffer of choice.[5]

Q3: Can I use sonication or heating to aid dissolution?

A3: Yes, both sonication and gentle warming can be used to help dissolve acetylglycyl-N-methylamide. Sonication can help break up aggregates and increase the rate of dissolution.[1] However, it should be used cautiously as excessive sonication can generate heat and potentially degrade the compound.[1] Gentle warming (e.g., to 40°C) can also increase solubility, but care should be taken to avoid degradation at higher temperatures.[4]

Q4: After dissolving in an organic solvent and adding my aqueous buffer, the solution has become cloudy. What does this mean?

A4: A cloudy solution indicates that the compound is precipitating out of the mixture. This happens when the solubility limit of acetylglycyl-N-methylamide in the final solvent mixture has been exceeded.[1] To resolve this, you can either increase the proportion of the organic solvent in the final mixture or reduce the overall concentration of the acetylglycyl-N-methylamide.

Q5: I have tried several solvents and am still facing solubility issues. Are there any other options?

A5: For compounds that are particularly difficult to dissolve or that tend to aggregate, the use of chaotropic agents can be effective.[5] You can try dissolving the acetylglycyl-N-methylamide in a solution containing 6 M guanidine hydrochloride or 8 M urea.[5] Once dissolved, you can proceed with the necessary dilutions for your experiment. However, be aware that these agents can interfere with many biological assays.

Solubility Data

The following table summarizes the expected solubility of acetylglycyl-N-methylamide in various solvents based on general principles for small, neutral peptides. Note that these are qualitative descriptors and empirical testing is recommended for precise quantitative values.

SolventExpected SolubilityTemperature (°C)Notes
WaterSparingly Soluble25Solubility may be limited. Gentle heating or sonication may improve dissolution.
Phosphate-Buffered Saline (PBS), pH 7.4Sparingly Soluble25Similar to water, as the compound is neutral.
MethanolSoluble25A good starting organic solvent.
EthanolSoluble25Another viable polar organic solvent.
Dimethyl Sulfoxide (DMSO)Highly Soluble25An excellent solvent for many organic compounds; use a minimal amount for stock solutions and dilute with aqueous buffers.[5]
Dimethylformamide (DMF)Highly Soluble25An alternative to DMSO, particularly if the compound is sensitive to oxidation.
AcetonitrileSoluble25Can be used to prepare stock solutions.

Experimental Protocols

Protocol 1: Shake-Flask Method for Determining Thermodynamic Solubility

The shake-flask method is a widely recognized and reliable technique for measuring the thermodynamic solubility of a compound.[6][7][8]

Materials:

  • Acetylglycyl-N-methylamide (solid)

  • Selected solvent(s)

  • Stoppered flasks or vials

  • Orbital shaker or thermomixer with temperature control

  • Centrifuge or filtration apparatus (e.g., 0.45 µm membrane filter)

  • Analytical method for concentration determination (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Add an excess amount of solid acetylglycyl-N-methylamide to a stoppered flask containing the chosen solvent. The presence of undissolved solid is necessary to ensure a saturated solution is formed.[6]

  • Seal the flasks and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C).

  • Agitate the flasks at a constant speed for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.

  • After the equilibration period, cease agitation and allow the undissolved solid to settle.

  • Carefully remove an aliquot of the supernatant. It is crucial to avoid aspirating any solid particles.

  • Separate any remaining solid from the liquid phase by either centrifugation or filtration through a membrane filter.[9]

  • Quantify the concentration of acetylglycyl-N-methylamide in the clear supernatant using a validated analytical method. This concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Visualizations

experimental_workflow start Start: Weigh Acetylglycyl-N-methylamide add_solvent Add Solvent (e.g., Water, DMSO) start->add_solvent mix Vortex / Sonicate add_solvent->mix observe Observe for Dissolution mix->observe soluble Completely Soluble observe->soluble Yes not_soluble Insoluble / Precipitate observe->not_soluble No end End: Solution Ready for Use soluble->end troubleshoot Troubleshoot (see decision tree) not_soluble->troubleshoot troubleshooting_decision_tree start Incomplete Dissolution in Water sonicate_heat Apply Gentle Sonication or Warming (<40°C) start->sonicate_heat observe1 Dissolved? sonicate_heat->observe1 try_organic Try Organic Solvent (e.g., DMSO, Methanol) observe1->try_organic No success Solution Prepared observe1->success Yes observe2 Dissolved? try_organic->observe2 chaotropic Use Chaotropic Agent (e.g., 6M Guanidine HCl) observe2->chaotropic No observe2->success Yes chaotropic->success fail Consult Further Resources

References

Troubleshooting

Technical Support Center: Acetylglycyl-N-methylamide Aggregation

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and managing the aggregation of acet...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and managing the aggregation of acetylglycyl-N-methylamide in solution.

Frequently Asked Questions (FAQs)

Q1: What is acetylglycyl-N-methylamide and why is its aggregation a concern?

Acetylglycyl-N-methylamide is a capped dipeptide, meaning its N-terminus is protected by an acetyl group and its C-terminus is a methylamide. This structure removes the terminal charges, potentially influencing its solubility and aggregation behavior. Aggregation is a concern as it can lead to the formation of insoluble precipitates, which can interfere with experimental assays, reduce the effective concentration of the molecule in solution, and potentially lead to misleading results in biological and pharmaceutical studies.

Q2: What are the primary factors that drive the aggregation of acetylglycyl-N-methylamide?

The aggregation of small molecules like acetylglycyl-N-methylamide is often driven by a combination of factors including:

  • Intermolecular Hydrogen Bonding: The amide groups in the backbone can form hydrogen bonds with neighboring molecules, leading to self-assembly.

  • Hydrophobic Interactions: Although a small molecule, hydrophobic regions can promote association to minimize contact with water.

  • Solvent Effects: The properties of the solvent, such as polarity and its ability to form hydrogen bonds, play a critical role in the solubility and aggregation of the peptide.

  • Concentration: Higher concentrations increase the probability of intermolecular encounters and subsequent aggregation.[1]

  • pH: The pH of the solution can influence the charge state of any ionizable groups, though acetylglycyl-N-methylamide itself is neutral. However, pH can affect the behavior of buffer components and other molecules in the solution.[1]

  • Temperature: Temperature can affect solubility and the kinetics of aggregation. Higher temperatures can sometimes promote aggregation by increasing hydrophobic interactions.[1]

  • Ionic Strength: The concentration of salts in the solution can modulate electrostatic interactions and affect the hydration shell of the molecule, thereby influencing aggregation.[1]

Troubleshooting Guides

Issue 1: Precipitate formation observed in the solution.

This is a common indication of aggregation. The following steps can help troubleshoot this issue.

Potential Cause Troubleshooting Step Rationale
High ConcentrationDecrease the working concentration of acetylglycyl-N-methylamide.Lowering the concentration reduces the likelihood of intermolecular interactions that lead to aggregation.[1]
Suboptimal SolventPrepare the stock solution in an appropriate organic solvent like DMSO or DMF before diluting into the aqueous buffer.Organic solvents can disrupt hydrophobic interactions and hydrogen bonding between the molecules, preventing initial aggregation.
Inappropriate Buffer pH or Ionic StrengthScreen a range of buffer pH values (e.g., 6.0 - 8.0) and ionic strengths (e.g., 50 mM - 150 mM NaCl).The stability of small molecules can be sensitive to the solution environment. Optimizing pH and salt concentration can improve solubility.[1]
Temperature EffectsPrepare and store solutions at a lower temperature (e.g., 4°C), unless experimental conditions require otherwise.Lower temperatures can slow down the kinetics of aggregation.[1]
Issue 2: Inconsistent results in bioassays.

Aggregation can lead to a decrease in the effective monomeric concentration of acetylglycyl-N-methylamide, causing variability in experimental outcomes.

Potential Cause Troubleshooting Step Rationale
Formation of Soluble AggregatesAnalyze the solution for the presence of soluble aggregates using techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC).These techniques can detect the presence of higher molecular weight species that may not be visible as precipitates but can still affect bioactivity.
Time-dependent AggregationPrepare fresh solutions immediately before each experiment.Aggregation can be a time-dependent process. Using fresh solutions minimizes the impact of aggregation that may occur during storage.
Interaction with Assay ComponentsEvaluate the compatibility of acetylglycyl-N-methylamide with all components of the assay buffer and other reagents.Components in the assay mixture could potentially induce aggregation.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of Acetylglycyl-N-methylamide
  • Weighing: Accurately weigh the desired amount of lyophilized acetylglycyl-N-methylamide powder in a microcentrifuge tube.

  • Dissolution: Add a small volume of a suitable, dry organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to the powder.

  • Vortexing: Gently vortex the solution until the powder is completely dissolved.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Monitoring Aggregation using Dynamic Light Scattering (DLS)
  • Sample Preparation: Prepare solutions of acetylglycyl-N-methylamide at the desired concentration in the chosen buffer. Filter the buffer using a 0.22 µm filter before use.

  • Instrument Setup: Set up the DLS instrument according to the manufacturer's instructions. Equilibrate the sample cell at the desired temperature.

  • Measurement: Place the sample in the instrument and initiate the measurement. Collect data for a sufficient duration to obtain a stable correlation function.

  • Data Analysis: Analyze the correlation function to determine the size distribution of particles in the solution. The presence of particles with a hydrodynamic radius significantly larger than that expected for the monomer indicates aggregation.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Aggregation Analysis cluster_troubleshooting Troubleshooting cluster_solutions Potential Solutions weigh Weigh Compound dissolve Dissolve in Organic Solvent weigh->dissolve dilute Dilute in Aqueous Buffer dissolve->dilute visual Visual Inspection dilute->visual dls Dynamic Light Scattering (DLS) dilute->dls sec Size Exclusion Chromatography (SEC) dilute->sec precipitate Precipitate Observed visual->precipitate inconsistent Inconsistent Results dls->inconsistent sec->inconsistent adjust_conc Adjust Concentration precipitate->adjust_conc change_solvent Modify Solvent/Buffer precipitate->change_solvent inconsistent->change_solvent change_temp Alter Temperature inconsistent->change_temp

Caption: Workflow for identifying and troubleshooting aggregation.

logical_relationship cluster_factors Influencing Factors cluster_problem Problem cluster_solutions Preventative Measures concentration Concentration aggregation Aggregation concentration->aggregation ph pH ph->aggregation temperature Temperature temperature->aggregation solvent Solvent solvent->aggregation ionic_strength Ionic Strength ionic_strength->aggregation optimize_conc Optimize Concentration aggregation->optimize_conc buffer_screen Buffer Screening aggregation->buffer_screen temp_control Temperature Control aggregation->temp_control cosolvents Use of Co-solvents aggregation->cosolvents salt_screen Ionic Strength Optimization aggregation->salt_screen

Caption: Factors influencing aggregation and preventative measures.

References

Optimization

Technical Support Center: Acetylglycyl-N-methylamide NMR Spectral Resolution

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the resolution of NMR spectra for acetylglyc...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the resolution of NMR spectra for acetylglycyl-N-methylamide.

Troubleshooting Guide

Q1: Why are the peaks in my ¹H NMR spectrum of acetylglycyl-N-methylamide broad and poorly resolved?

A1: Broad peaks in the NMR spectrum of acetylglycyl-N-methylamide can arise from several factors. Common causes include sample viscosity, the presence of conformational isomers (rotamers), and issues with sample preparation.[1][2]

  • High Concentration: Highly concentrated samples can lead to increased viscosity, which in turn causes line broadening.[3] It may also promote aggregation.

  • Conformational Dynamics: The amide bonds in acetylglycyl-N-methylamide have partial double-bond character, which restricts rotation.[2] This can result in the presence of multiple conformers (rotamers) that are slowly interconverting on the NMR timescale, leading to broad peaks.

  • Poor Shimming: An inhomogeneous magnetic field will cause significant peak broadening.

  • Insoluble Particles: The presence of undissolved material in the NMR tube will disrupt the magnetic field homogeneity.

To troubleshoot this issue, consider the following steps:

  • Optimize Sample Concentration: Prepare a more dilute sample. For small peptides like acetylglycyl-N-methylamide, a concentration range of 1-5 mM is often a good starting point.[4]

  • Adjust Temperature: Acquiring the spectrum at a higher temperature can increase the rate of rotation around the amide bonds, potentially causing broad signals from different conformers to coalesce into a single, sharper peak.[2] Conversely, lowering the temperature may slow the exchange enough to resolve the individual conformers into distinct, sharp signals.

  • Improve Shimming: Ensure the spectrometer's shims are properly adjusted for your sample.

  • Filter the Sample: If any solid particles are visible, filter the sample into a clean NMR tube.

Q2: Some of the signals in my spectrum are overlapping, making interpretation difficult. How can I improve their separation?

A2: Signal overlap is a common challenge, especially in the ¹H NMR spectra of peptides. Several strategies can be employed to improve signal dispersion.

  • Change the Solvent: The chemical shifts of amide protons are particularly sensitive to the solvent environment.[5][6][7] Changing from a common solvent like CDCl₃ to an aromatic solvent like benzene-d₆ or a hydrogen-bond-accepting solvent like DMSO-d₆ can significantly alter the chemical shifts of different protons, potentially resolving overlapping signals.[8][9]

  • Utilize 2D NMR Spectroscopy: Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) can help resolve overlapping signals by spreading them into a second dimension.[10][11] These experiments reveal scalar coupling networks between protons, aiding in their assignment.

  • Increase the Magnetic Field Strength: If available, using a spectrometer with a higher magnetic field strength will increase the chemical shift dispersion.

Q3: The N-H proton signals in my spectrum are very broad or have disappeared. What could be the cause?

A3: The behavior of N-H proton signals is highly dependent on the experimental conditions.

  • Hydrogen-Deuterium Exchange: If you are using a protic deuterated solvent such as D₂O or methanol-d₄, the amide protons can exchange with the deuterium from the solvent.[1] Since deuterium is not observed in a standard ¹H NMR experiment, the N-H signals will disappear. This can be a useful method to confirm the identity of N-H protons.

  • Intermediate Chemical Exchange: As mentioned previously, slow rotation around the C-N amide bond can lead to broad signals. The N-H protons are directly attached to the amide nitrogen and are thus very sensitive to this process.

  • Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment that can cause rapid relaxation of adjacent protons, leading to broader signals.[2]

To address issues with N-H signals:

  • Use an Aprotic Solvent: If you need to observe the N-H protons, use an aprotic solvent like DMSO-d₆ or acetone-d₆.

  • Vary the Temperature: As with general peak broadening, adjusting the temperature can sharpen N-H signals by moving the conformational exchange rate into the fast or slow exchange regime.[2]

Frequently Asked Questions (FAQs)

Q4: What is the recommended sample concentration for acquiring a high-resolution NMR spectrum of acetylglycyl-N-methylamide?

A4: For small peptides, a concentration range of 1-5 mM is generally recommended.[4] Higher concentrations can lead to line broadening due to increased viscosity and potential aggregation.[3] It is often best to start with a lower concentration and increase it if the signal-to-noise ratio is insufficient.

Q5: Which deuterated solvent is best for acetylglycyl-N-methylamide?

A5: The choice of solvent can significantly impact spectral resolution.[8]

  • DMSO-d₆: Often a good choice for peptides as it is a strong hydrogen bond acceptor, which can break up intermolecular hydrogen bonds that lead to aggregation. It also typically provides good chemical shift dispersion for amide protons.[9]

  • Water (H₂O/D₂O mixture): If you need to mimic physiological conditions, a 90% H₂O/10% D₂O mixture is commonly used.[10] However, this requires water suppression techniques, which can sometimes distort the baseline and obscure signals near the water resonance.

  • Methanol-d₄ or Acetonitrile-d₃: These are other polar options that can be considered.

  • CDCl₃ or Benzene-d₆: The choice between these depends on the specific solubility of your sample and whether the anisotropic effects of benzene-d₆ help to resolve overlapping signals.[8]

Q6: How can I be sure my NMR sample is of high enough quality?

A6: A high-quality NMR sample is crucial for obtaining a high-resolution spectrum. Ensure the following:

  • Purity: The sample of acetylglycyl-N-methylamide should be of high purity (>95%).[10]

  • No Particulates: The solution should be clear and free of any solid particles. It is good practice to filter the sample into the NMR tube.

  • Appropriate Volume: The sample volume should be sufficient to cover the detection region of the NMR probe, typically around 0.5-0.6 mL for a standard 5 mm tube.

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
Sample Concentration 1-5 mMFor small peptides like acetylglycyl-N-methylamide.[4] Higher concentrations can cause line broadening.[3]
Sample Volume 0.5 - 0.6 mLFor a standard 5 mm NMR tube.
Solvent DMSO-d₆, H₂O/D₂O (90/10), Methanol-d₄Choice depends on experimental goals. Solvent can significantly affect chemical shifts and resolution.[8][9]
Temperature 25 - 45 °CCan be varied to study conformational dynamics and sharpen peaks.[2]
Purity >95%Impurities can complicate the spectrum and affect resolution.[10]

Experimental Protocols

Protocol 1: Sample Preparation for High-Resolution NMR

  • Weigh the Sample: Accurately weigh 1-5 mg of high-purity acetylglycyl-N-methylamide.

  • Dissolve in Deuterated Solvent: Dissolve the sample in 0.5-0.6 mL of the chosen deuterated solvent in a small, clean vial.

  • Ensure Complete Dissolution: Gently vortex or sonicate if necessary to ensure the sample is fully dissolved.

  • Filter the Solution: Using a Pasteur pipette with a small plug of glass wool or a syringe filter, transfer the solution into a clean, high-quality 5 mm NMR tube.

  • Cap and Label: Cap the NMR tube securely and label it clearly.

Protocol 2: Acquiring a 2D COSY Spectrum

The COSY experiment is used to identify protons that are scalar-coupled to each other, typically over two to three bonds.[11]

  • Acquire a ¹H Spectrum: First, acquire a standard one-dimensional ¹H spectrum to determine the spectral width.

  • Load COSY Parameters: Load a standard COSY pulse program (e.g., cosygpqf on a Bruker spectrometer).[12]

  • Set Spectral Width (SW): Set the spectral width in both the F1 and F2 dimensions to encompass all proton signals observed in the ¹H spectrum.[13]

  • Set Acquisition Parameters:

    • TD (Time Domain): Set TD in F2 to 1K-2K points and in F1 to 128-256 increments.[14]

    • NS (Number of Scans): Set the number of scans per increment (typically 8, 16, or 32) depending on the sample concentration.[14]

    • D1 (Relaxation Delay): Use a relaxation delay of 1-2 seconds.

  • Acquire and Process: Start the acquisition. After the experiment is complete, process the data using a sine-bell or squared sine-bell window function and perform a Fourier transform in both dimensions.[15] The resulting spectrum will show diagonal peaks corresponding to the ¹H spectrum and cross-peaks indicating coupled protons.

Protocol 3: Acquiring a 2D TOCSY Spectrum

The TOCSY experiment reveals correlations between all protons within a spin system, not just those directly coupled.[11] This is particularly useful for identifying all the protons belonging to a single amino acid residue.

  • Acquire a ¹H Spectrum: As with COSY, start with a ¹H spectrum to determine the required spectral width.

  • Load TOCSY Parameters: Load a standard TOCSY pulse program (e.g., mlevph on a Bruker spectrometer).[14]

  • Set Spectral Width (SW): Set the spectral width in both F1 and F2 to cover all proton signals.

  • Set Acquisition Parameters:

    • TD (Time Domain): Set TD in F2 to 1K-2K points and in F1 to 128-256 increments.[8]

    • NS (Number of Scans): Set the number of scans per increment based on concentration.[8]

    • Mixing Time (d9 or p15): This is a key parameter in TOCSY. A typical mixing time is 60-80 ms. Longer mixing times allow magnetization to transfer to more distant protons within the spin system.[16]

  • Acquire and Process: Acquire the data and process it similarly to the COSY spectrum, typically using a squared sine-bell window function.[14]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_eval Evaluation weigh Weigh Sample (1-5 mg) dissolve Dissolve in 0.6 mL Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter load_shims Insert Sample & Lock filter->load_shims shim Shim Magnet load_shims->shim acq_1d Acquire 1D ¹H Spectrum shim->acq_1d acq_2d Acquire 2D Spectra (COSY, TOCSY) acq_1d->acq_2d eval_res Evaluate Resolution acq_2d->eval_res

Caption: Workflow for NMR sample preparation and data acquisition.

Troubleshooting_Logic cluster_broad Broad Peaks? cluster_overlap Overlapping Peaks? cluster_solutions Solutions start Poor Spectral Resolution (Broad/Overlapping Peaks) check_conc Is Concentration > 5 mM? start->check_conc Yes check_temp Are Rotamers Suspected? start->check_temp Yes check_solvent Using a Standard Solvent? start->check_solvent Yes check_2d Is 1D Spectrum Crowded? start->check_2d Yes sol_dilute Decrease Concentration check_conc->sol_dilute Yes sol_temp Vary Temperature (Increase or Decrease) check_temp->sol_temp Yes sol_solvent Change Solvent (e.g., to DMSO-d₆ or Benzene-d₆) check_solvent->sol_solvent Yes sol_2d Run 2D NMR (COSY, TOCSY) check_2d->sol_2d Yes

Caption: Troubleshooting logic for improving NMR spectral resolution.

References

Troubleshooting

Technical Support Center: Synthesis of N-Methylated Amides

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthes...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of N-methylated amides.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of N-methylated amides, providing potential causes and recommended solutions.

Issue 1: Over-methylation (Formation of Bis-methylated Product)

Question: I am observing significant amounts of the bis-methylated amide byproduct in my reaction. How can I improve the monoselectivity of my N-methylation reaction?

Answer:

Over-methylation, or the formation of a bis-methylated amide, is a common side reaction, particularly with highly reactive methylating agents and certain substrates. Here are several factors to consider and troubleshoot:

Potential Causes and Solutions:

CauseRecommended Solution
Highly Reactive Methylating Agent Using strong methylating agents like methyl iodide (MeI) can lead to exclusive formation of the N-bis-methylated product.[1] Consider switching to a less reactive or sterically hindered methylating agent. Phenyl trimethylammonium iodide (PhMe₃NI) has been shown to be highly effective for monoselective N-methylation.[1][2][3]
Substrate Reactivity Substrates with lower pKa values, such as sulfonamides, are more prone to a second methylation.[1][3] For these substrates, careful control of stoichiometry and reaction time is crucial. Using a bulky methylating agent can also disfavor the second methylation due to steric hindrance.
Reaction Conditions Prolonged reaction times or excess methylating agent can promote over-methylation. Monitor the reaction progress closely using techniques like TLC or LC-MS and stop the reaction once the starting material is consumed. Use a precise stoichiometry of the methylating agent (e.g., 2.5 equivalents of PhMe₃NI).[1]
Base The choice and amount of base can influence the reaction's selectivity. For the PhMe₃NI method, cesium carbonate (Cs₂CO₃) has been identified as an effective base for promoting monoselectivity.[2]

Experimental Protocol for Monoselective N-Methylation:

This protocol is adapted from a method demonstrated to have excellent monoselectivity for amides.[2]

  • Reagents:

    • Primary amide (1 equiv)

    • Phenyl trimethylammonium iodide (PhMe₃NI) (2.5 equiv)

    • Cesium carbonate (Cs₂CO₃) (2 equiv)

    • Toluene (0.23 M)

  • Procedure:

    • In an 8 mL glass vial equipped with a magnetic stirring bar and a septum screw cap, combine the primary amide (100 mg, 1 equiv), PhMe₃NI (2.5 equiv), and Cs₂CO₃ (2 equiv).

    • Add toluene (0.23 M) via syringe.

    • Heat the reaction mixture to 120 °C in a heating block for 16–24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Add 2 mL of deionized water and extract the product three times with 10-15 mL of ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Issue 2: Formation of Persistent Byproducts

Question: My final product is contaminated with a byproduct that is difficult to remove by standard purification methods. What could this byproduct be and how can I get rid of it?

Answer:

The nature of persistent byproducts often depends on the specific reagents used in your synthesis. Two common culprits are N,N-dimethylamine when using certain methylating agents, and dicyclohexylurea (DCU) when using DCC as a coupling agent.

Troubleshooting Byproduct Formation:

ByproductCauseRemoval Strategy
N,N-Dimethylamine Formed as a stoichiometric byproduct from the decomposition of quaternary ammonium salts like PhMe₃NI after methyl group transfer.[1][3]Acidic Workup: Quench the reaction mixture with a mild acid (e.g., 2 N HCl) to convert the volatile N,N-dimethylamine into its water-soluble HCl salt, which can then be removed during the aqueous workup.[3] Column Chromatography: For acid-sensitive compounds, N,N-dimethylamine can be removed by standard silica gel column chromatography.[3]
Dicyclohexylurea (DCU) Formed from the reaction of dicyclohexylcarbodiimide (DCC) with water during amide coupling reactions. DCU is notoriously difficult to remove due to its poor solubility in many common solvents.[4][5]Precipitation and Filtration: Choose a reaction solvent in which DCU has low solubility (e.g., dichloromethane). The DCU will precipitate out of the reaction mixture and can be removed by filtration.[4][5] Optimized Protocol for DCU Removal: See the detailed protocol below.

Experimental Protocol for Amide Synthesis with in situ DCU Removal:

This protocol is designed to facilitate the precipitation and removal of DCU during a DCC-mediated amide coupling.[4]

  • Reagents:

    • Carboxylic acid (1.0 equiv)

    • Amine (1.0 equiv)

    • DCC (1.1 equiv)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve the carboxylic acid and amine in anhydrous DCM (0.1–0.5 M) in a round-bottom flask.

    • Cool the stirred solution to 0 °C using an ice bath.

    • In a separate flask, dissolve DCC in a minimal amount of anhydrous DCM.

    • Add the DCC solution dropwise to the reaction mixture at 0 °C over 5–10 minutes. A white precipitate of DCU should start to form.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After the reaction is complete, filter the mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

    • Combine the filtrates, wash with an appropriate aqueous solution (e.g., dilute HCl, NaHCO₃, and brine), dry the organic layer over Na₂SO₄, and concentrate to yield the crude amide.

    • Purify further if necessary by column chromatography.

Frequently Asked Questions (FAQs)

Q1: I am working with a peptide and observing a side product with the same mass but different retention time on HPLC after attempting N-methylation. What could be the issue?

A1: This is a classic sign of epimerization or racemization , a common side reaction in peptide synthesis, especially when dealing with N-methylated residues.[6][7][8] The basic conditions often employed for N-methylation can lead to the deprotonation of the α-carbon of the amino acid residue, resulting in a loss of stereochemical integrity.

To mitigate this:

  • Use milder bases or reaction conditions.

  • Employ coupling reagents known to suppress racemization , such as those combined with additives like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt).[9]

  • Carefully select the position of the N-methylated amino acid in the peptide sequence, as the flanking residues can influence the rate of epimerization.[9]

Q2: My peptide contains an aspartic acid residue, and I'm seeing byproducts with a mass loss of 18 Da after my N-methylation step. What is happening?

A2: You are likely observing the formation of an aspartimide .[10][11][12] This occurs when the backbone amide nitrogen attacks the side-chain carbonyl of the aspartic acid, leading to a cyclic imide and the elimination of water. This side reaction is promoted by basic conditions, which are often used for N-methylation.[11][12]

To prevent aspartimide formation:

  • Use bulky protecting groups on the aspartic acid side chain to sterically hinder the cyclization.[12]

  • Employ backbone protection strategies , such as the use of a dimethoxybenzyl (DMB) group on the amide nitrogen C-terminal to the aspartic acid.[12]

  • Optimize the base and reaction time to minimize exposure of the peptide to conditions that favor aspartimide formation.

Q3: Can I selectively methylate an amide in the presence of other nucleophilic functional groups like phenols?

A3: This can be challenging as many methylating agents will also react with other nucleophilic groups. For instance, phenolic hydroxyl groups are readily methylated under similar conditions to amides.[1][3] To achieve selectivity, you may need to:

  • Protect the other nucleophilic groups before carrying out the N-methylation.

  • Use a milder, more selective methylating agent that shows a preference for the amide nitrogen. The selectivity will be highly substrate-dependent, and optimization will be required.

Q4: I am observing N-formylation as a side reaction. What is the likely source and how can I avoid it?

A4: N-formylation can occur if your reaction conditions generate a formylating agent.[13][14][15][16] Potential sources include:

  • Formic acid impurities in your solvents or reagents.

  • Decomposition of solvents like dimethylformamide (DMF) , especially at elevated temperatures.

  • Use of certain reagents that can act as formyl sources , such as formic acid itself in some methylation protocols.[13][17]

To prevent N-formylation:

  • Use high-purity, freshly distilled solvents.

  • Avoid unnecessarily high reaction temperatures.

  • If using a method known to potentially generate formyl species, consider alternative synthetic routes. For example, some Ru-catalyzed methylations using methanol can lead to formylation.[18]

Visual Guides

Troubleshooting_Overmethylation start Problem: Bis-methylated Product Observed cause1 Cause: Highly Reactive Methylating Agent (e.g., MeI) start->cause1 cause2 Cause: Reactive Substrate (e.g., Sulfonamide) start->cause2 cause3 Cause: Harsh Reaction Conditions (Excess Reagent, Long Time) start->cause3 solution1 Solution: Use Less Reactive/ Bulky Methylating Agent (e.g., PhMe3NI) cause1->solution1 cause2->solution1 solution2 Solution: Careful Control of Stoichiometry and Time cause2->solution2 solution3 Solution: Optimize Reaction Conditions (Monitor closely, precise stoichiometry) cause3->solution3

Troubleshooting over-methylation in amide synthesis.

Byproduct_Removal_Workflow start Reaction Mixture with Byproduct decision Identify Byproduct start->decision byproduct1 N,N-Dimethylamine decision->byproduct1 Volatile amine byproduct2 Dicyclohexylurea (DCU) decision->byproduct2 Insoluble solid solution1a Acidic Workup (e.g., 2N HCl) byproduct1->solution1a solution1b Column Chromatography (for acid-sensitive substrates) byproduct1->solution1b solution2 Precipitation and Filtration (e.g., in DCM) byproduct2->solution2 end Purified Product solution1a->end solution1b->end solution2->end

Workflow for common byproduct removal.

References

Optimization

Technical Support Center: Optimizing Cleavage and Deprotection for Acetylated Peptides

Welcome to the technical support center for optimizing the cleavage and deprotection of acetylated peptides. This resource is designed for researchers, scientists, and drug development professionals to navigate the chall...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the cleavage and deprotection of acetylated peptides. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of this critical step in solid-phase peptide synthesis (SPPS). Below, you will find troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Is the N-terminal acetyl group stable during standard TFA cleavage?

Generally, the N-terminal acetyl group is stable under the acidic conditions of Trifluoroacetic Acid (TFA) cleavage used in Fmoc-based solid-phase peptide synthesis.[1] However, certain factors can influence its stability. For instance, a study reported the deletion of an N-terminal Ac-NMePhe residue during acidic cleavage, indicating that the acetyl group can be implicated in side reactions.[2] The specific amino acid sequence and prolonged exposure to strong acids can potentially lead to undesired modifications or loss of the acetyl group.[2][3]

Q2: Which amino acid residues are considered "sensitive" during TFA cleavage and why?

Several amino acid residues have side chains that are susceptible to modification by reactive carbocations generated during the removal of protecting groups by TFA.[4][5] Key sensitive residues include:

  • Tryptophan (Trp): The indole side chain is prone to alkylation and oxidation.[4][5]

  • Methionine (Met): The thioether side chain can be easily oxidized to methionine sulfoxide or alkylated.[4][5]

  • Cysteine (Cys): The thiol group is highly nucleophilic and can be alkylated (e.g., S-tert-butylation) or oxidized to form disulfide bonds.[4][5]

  • Tyrosine (Tyr): The phenol ring can be alkylated by carbocations.[4]

  • Arginine (Arg): While the residue itself is stable, the cleavage of its sulfonyl-based protecting groups (Pmc, Pbf) can generate reactive species that modify other residues, especially Trp.[4][6]

  • Asparagine (Asn) & Glutamine (Gln): Dehydration of the side-chain amide to a nitrile can occur under strongly acidic conditions.[6]

Q3: What are scavengers and why are they essential in a cleavage cocktail?

Scavengers are nucleophilic reagents added to the TFA cleavage cocktail to "trap" or "quench" reactive carbocations and other electrophilic species generated from the removal of protecting groups and the resin linker.[4][6] Without effective scavengers, these reactive species can cause unwanted side reactions, such as alkylation or oxidation of sensitive amino acid residues, leading to impurities that are often difficult to separate from the desired peptide.[4][6]

Q4: How do I choose the right cleavage cocktail for my acetylated peptide?

The choice of cleavage cocktail depends on the amino acid composition of your peptide. A standard cocktail like 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) is a good starting point for peptides without sensitive residues.[4] However, if your acetylated peptide contains sensitive amino acids like Cys, Met, or Trp, a more robust cocktail containing a variety of scavengers is necessary to prevent side reactions.[7][8] Refer to the tables below for guidance on selecting an appropriate cocktail.

Troubleshooting Guides

Issue 1: Incomplete Cleavage from the Resin
  • Symptom: Low yield of the final peptide after precipitation.

  • How to Confirm: Perform a post-cleavage Kaiser test on a small sample of the resin beads. A blue or purple color indicates the presence of free primary amines, meaning the peptide is still attached to the resin.[9]

  • Possible Causes & Solutions:

    • Insufficient Cleavage Time: Peptides with multiple arginine residues may require longer cleavage times for complete deprotection and release.[7][8]

      • Solution: Extend the cleavage time to 3-4 hours. For particularly difficult sequences, a second cleavage with fresh reagent may be beneficial.[10]

    • Inefficient Cleavage Cocktail: The chosen TFA cocktail may not be strong enough for the specific resin linker.

      • Solution: For more acid-stable linkers, consider a stronger acid cocktail or a two-step cleavage protocol.[11]

    • Peptide Aggregation on Resin: Hydrophobic sequences can aggregate on the solid support, hindering reagent access.

      • Solution: Ensure the resin is thoroughly washed with a solvent like dichloromethane (DCM) to shrink the beads before adding the cleavage cocktail.[12]

Issue 2: Side Reactions and Impurity Formation
  • Symptom: Mass spectrometry analysis shows unexpected adducts (e.g., +16 Da, +56 Da) or HPLC analysis reveals multiple peaks close to the main product.

  • Possible Causes & Solutions:

    • Oxidation of Methionine (+16 Da): The thioether side chain of Met is easily oxidized.

      • Solution: Use a cleavage cocktail containing scavengers like thioanisole or dimethylsulfide (DMS). Reagent H is specifically designed to minimize Met oxidation.[5][8]

    • Alkylation of Cysteine or Tryptophan (+56 Da from t-butyl cation): Reactive carbocations from protecting groups can attach to nucleophilic side chains.

      • Solution: Employ effective scavengers to trap these carbocations. Triisopropylsilane (TIS) is highly effective against trityl and t-butyl cations.[4] For Trp-containing peptides, using Fmoc-Trp(Boc)-OH during synthesis can significantly reduce side reactions.[4] 1,2-ethanedithiol (EDT) is also a beneficial scavenger for protecting Trp and Cys.[13]

    • Loss of N-terminal Acetyl Group and Adjacent Residue: As documented for Ac-NMePhe, the N-terminal modification can be labile under certain conditions.[2]

      • Solution: Minimize cleavage time and consider cleavage at a lower temperature (e.g., 4°C) to reduce the rate of this side reaction.[2] Experimenting with different cleavage cocktails, such as pure TFA, might yield better results in specific cases.[2]

Issue 3: Poor Peptide Precipitation
  • Symptom: No precipitate or an oily substance forms after adding cold ether.

  • Possible Causes & Solutions:

    • Peptide Characteristics: The peptide may be too short, too hydrophobic, or too soluble in ether.[4][13]

      • Solution: Increase the volume of cold diethyl ether (at least a 10-fold excess).[4] Ensure the ether is thoroughly chilled (e.g., -20°C).[4] If precipitation is still poor, try alternative non-polar solvents like a mixture of ether and hexane.[4]

    • Insufficient TFA Removal: Residual TFA can sometimes inhibit precipitation.

      • Solution: After cleavage and filtration, concentrate the TFA solution to a smaller volume before adding it to cold ether.[7][14]

Data Presentation

Table 1: Common TFA Cleavage Cocktails for Acetylated Peptides
Reagent NameCompositionPrimary Application
Standard Cocktail 95% TFA, 2.5% H₂O, 2.5% TISGeneral purpose for peptides without highly sensitive residues.[4]
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TISA milder alternative, useful when trityl-based protecting groups are present.[5][11]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTA robust cocktail for peptides with multiple sensitive residues like Cys, Met, and Trp.[7][8]
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% H₂O, 2% DMS, 1.5% Ammonium IodideSpecifically designed to prevent the oxidation of methionine residues.[5]
Reagent R 90% TFA, 5% Thioanisole, 3% EDT, 2% AnisoleWell-suited for peptides containing arginine residues with sulfonyl protecting groups.[8][11]

TFA: Trifluoroacetic acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol, DMS: Dimethylsulfide

Experimental Protocols

Protocol 1: Standard Cleavage of an Acetylated Peptide

This protocol is suitable for acetylated peptides without sensitive residues.

  • Resin Preparation: After synthesis and N-terminal acetylation, wash the peptidyl-resin thoroughly with dichloromethane (DCM) and dry it under a vacuum for at least 1 hour.[4]

  • Cocktail Preparation: In a well-ventilated fume hood, freshly prepare the cleavage cocktail: 95% TFA, 2.5% deionized water, and 2.5% Triisopropylsilane (TIS). For 100 mg of resin, prepare 2 mL of the cocktail.[4]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin in a suitable reaction vessel. Gently agitate the mixture at room temperature for 1.5 to 2 hours.[12]

  • Peptide Isolation: Filter the resin and collect the TFA solution containing the cleaved peptide. Wash the resin twice with a small volume of fresh TFA to ensure complete recovery.[4]

  • Precipitation: In a centrifuge tube, add the collected TFA filtrate dropwise to a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.[14]

  • Washing and Drying: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the pellet twice more with cold ether to remove scavengers and cleavage byproducts. After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[4][14]

Protocol 2: Cleavage of an Acetylated Peptide with Sensitive Residues using Reagent K

This protocol is recommended for acetylated peptides containing residues such as Cys, Met, and/or Trp.

  • Resin Preparation: Follow step 1 from Protocol 1.

  • Cocktail Preparation: In a well-ventilated fume hood, freshly prepare Reagent K by combining TFA, phenol, water, thioanisole, and 1,2-ethanedithiol (EDT) in an 82.5:5:5:5:2.5 ratio. For 100 mg of resin, prepare 2 mL of the cocktail.[7]

  • Cleavage Reaction: Add Reagent K to the dried resin. Gently agitate the mixture at room temperature for 1.5 to 3 hours. Peptides with multiple Arg residues may require a longer duration.[7][8]

  • Peptide Isolation, Precipitation, Washing, and Drying: Follow steps 4, 5, and 6 from Protocol 1.

Visualizations

Cleavage_Troubleshooting_Workflow start Low Peptide Yield or High Impurity after Cleavage check_cleavage Perform Post-Cleavage Kaiser Test on Resin start->check_cleavage cleavage_result Kaiser Test Result? check_cleavage->cleavage_result positive_cleavage Positive (Blue/Purple): Incomplete Cleavage cleavage_result->positive_cleavage Positive negative_cleavage Negative (Clear): Cleavage is Likely Complete cleavage_result->negative_cleavage Negative extend_time Action: - Extend Cleavage Time (3-4h) - Consider 2nd Cleavage positive_cleavage->extend_time check_ms Analyze Crude Peptide by Mass Spectrometry negative_cleavage->check_ms ms_result MS Shows Adducts? check_ms->ms_result no_adducts No Significant Adducts ms_result->no_adducts No adducts_found Adducts Detected (e.g., +16, +56) ms_result->adducts_found Yes check_precipitation Review Precipitation Step no_adducts->check_precipitation optimize_cocktail Action: - Add/Change Scavengers (TIS, EDT, Thioanisole) - Use Specialized Cocktail (e.g., Reagent K) adducts_found->optimize_cocktail precipitation_issue Issue: - No Precipitate / Oily Product check_precipitation->precipitation_issue optimize_precipitation Action: - Increase Cold Ether Volume - Use Ether/Hexane Mixture - Concentrate TFA first precipitation_issue->optimize_precipitation

Caption: Troubleshooting workflow for low yield or high impurity in acetylated peptide cleavage.

Scavenger_Selection_Logic start Start: Acetylated Peptide Sequence has_sensitive Contains Sensitive Residues? (Cys, Met, Trp, Arg(Pbf)) start->has_sensitive no_sensitive No Sensitive Residues has_sensitive->no_sensitive No yes_sensitive Yes, Sensitive Residues Present has_sensitive->yes_sensitive Yes use_standard Use Standard Cocktail: TFA / H2O / TIS (95 : 2.5 : 2.5) no_sensitive->use_standard identify_residues Identify Specific Residues yes_sensitive->identify_residues has_cys_met_trp Contains Cys, Met, Trp identify_residues->has_cys_met_trp has_met_only Contains Met (Oxidation Prone) identify_residues->has_met_only has_arg Contains Arg(Pbf/Pmc) identify_residues->has_arg use_reagent_k Use Reagent K: TFA / Phenol / H2O / Thioanisole / EDT has_cys_met_trp->use_reagent_k use_reagent_h Use Reagent H: (Contains DMS, NH4I) has_met_only->use_reagent_h use_reagent_r Use Reagent R: (Thioanisole, EDT, Anisole) has_arg->use_reagent_r

Caption: Logic diagram for selecting an appropriate cleavage cocktail based on peptide sequence.

References

Troubleshooting

Technical Support Center: Strategies to Minimize Deletion Sequences in Peptide Synthesis

Welcome to the technical support center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the formation...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the formation of deletion sequences during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are deletion sequences and what are their primary causes?

Deletion sequences are impurities in a synthetic peptide that lack one or more amino acid residues from the target sequence.[1] They are among the most common process-related impurities. The primary causes stem from incomplete reactions at two key stages of the synthesis cycle:

  • Incomplete Coupling: The incoming activated amino acid fails to react completely with the N-terminal amine of the growing peptide chain. This leaves the amine unreacted for that cycle.[2][3][4]

  • Incomplete Deprotection: The protecting group (e.g., Fmoc) on the N-terminal amine is not fully removed, which prevents the next amino acid from being coupled.[2][5][6]

Both failures can be exacerbated by factors like steric hindrance from bulky amino acids, the formation of secondary structures (aggregation) that block reactive sites, and poor solvation of the peptide-resin complex.[7][8][9]

Q2: How can I detect and characterize deletion sequences in my crude peptide?

The most effective method for identifying and characterizing deletion sequences is a combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[10]

  • Reverse-Phase HPLC (RP-HPLC) separates the target peptide from impurities. Deletion sequences, being shorter and often more hydrophilic, typically have different retention times than the full-length product.[10]

  • Mass Spectrometry (MS) provides the molecular weight of each separated peak. Deletion sequences will be identified by masses corresponding to the target peptide minus the mass of the missing amino acid residue(s).[10]

Using these techniques in tandem (LC-MS) is the standard approach for confirming the presence and identifying the specific location of a deletion.[10]

Q3: My LC-MS analysis shows a high level of deletion sequences. What is the first thing I should do?

The first and most critical step is to use the mass spectrometry data to pinpoint exactly where in the sequence the deletion occurred.[10][11] Once the missing residue is identified, carefully review the synthesis protocol and sequence characteristics at that position. Ask the following questions:

  • Is the missing amino acid, or the one preceding it, known to be sterically hindered (e.g., Val, Ile, Arg)?[7]

  • Is this part of a sequence known to aggregate (e.g., multiple hydrophobic residues in a row)?[11]

  • Was a standard coupling protocol used for a potentially "difficult" coupling?

This initial analysis will guide your optimization strategy, whether it involves changing coupling reagents, extending reaction times, or altering the solvent system.[11]

Q4: What is "double coupling" and when should I use it?

Double coupling is the practice of repeating the coupling step for a specific amino acid to drive the reaction to completion.[10] After the first coupling reaction, the resin is washed, and a fresh solution of the same activated amino acid is added for a second coupling period. This is a highly effective strategy for overcoming difficult couplings and should be considered in the following situations:

  • Coupling any amino acid to a proline residue.[7]

  • Coupling sterically hindered amino acids (e.g., D-amino acids, Val, Ile).[10]

  • Incorporating arginine, which has a bulky side chain protecting group.[7]

  • When adding the second or third identical amino acid in a row.[7]

Q5: Which coupling reagents are best for preventing deletion sequences?

While standard carbodiimide reagents like DCC and DIC are effective for many couplings, they may be insufficient for sterically hindered or aggregation-prone sequences.[12] For these "difficult couplings," more potent phosphonium- or iminium-based (uronium) reagents are recommended to increase reaction rates and efficiency.[3]

Reagent Class Examples Key Advantages
Iminium/Uronium HATU, HCTU, HDMCHigh reactivity, fast coupling times, effective for hindered couplings.[10][12][13]
Phosphonium PyBOP, PyBrOPExcellent for hindered couplings and reducing racemization.[8]

Switching to a more potent coupling reagent is a key strategy when standard methods result in deletion sequences.[3]

Q6: How does peptide aggregation contribute to deletion sequences and how can I prevent it?

As a peptide chain elongates on the resin, it can fold into secondary structures like β-sheets, leading to inter- or intra-chain aggregation.[8][9] This "collapse" of the peptide-resin matrix can physically block reactive sites, preventing reagents from reaching the N-terminal amine. This leads to incomplete coupling and deprotection, causing deletion sequences.[9]

Strategies to prevent aggregation include:

  • Using Chaotropic Salts: Add salts like LiCl or KSCN to the reaction mixture to disrupt hydrogen bonding and secondary structures.[8][10]

  • Changing Solvents: Switch from DMF to stronger solvating agents like N-methylpyrrolidone (NMP) or use solvent mixtures (e.g., DMSO/DMF).[3][13]

  • Incorporating Structure-Disrupting Moieties: For every 6-8 residues in a difficult sequence, incorporate pseudoproline dipeptides or Hmb/Dmb-protected amino acids to temporarily break backbone hydrogen bonding patterns.[3][8]

  • Using Low-Loading Resins: This increases the distance between peptide chains, reducing the chance of inter-chain aggregation.[5]

Q7: Can my choice of solvent affect the formation of deletion sequences?

Absolutely. The success of peptide synthesis is highly dependent on the solvation of both the resin and the growing peptide chain.[14] Poor solvation leads to a collapsed resin state and peptide aggregation, which restricts reagent access and causes incomplete reactions.[9][14]

  • DMF (N,N-Dimethylformamide) is the most common solvent, but it is not always the most effective for solvating complex peptides.[11][14]

  • NMP (N-Methyl-2-pyrrolidone) is a stronger solvent than DMF and can improve solvation of the growing peptide chain, particularly for hydrophobic sequences.[3][11]

  • Solvent Mixtures such as DMSO/DMF or DCM/DMF/NMP can be used to disrupt aggregation and improve reaction efficiency for "difficult sequences".[8][13]

If you are experiencing deletion sequences related to aggregation, changing the primary synthesis solvent is a powerful troubleshooting step.[3][11]

Q8: What is "capping" and how does it help minimize deletion sequences?

Capping is a process used to permanently block any N-terminal amines that failed to react during the coupling step.[10] This is typically done by introducing a small, highly reactive acylating agent, such as acetic anhydride, after the coupling step. By capping the unreacted chains, you prevent them from reacting in subsequent cycles. This does not eliminate the initial deletion but stops the formation of multiple, closely related truncated sequences, which simplifies the final purification of the desired full-length peptide.[10][15]

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Deletion Sequences

This guide provides a logical workflow for diagnosing and resolving issues with deletion sequences detected after synthesis.

G cluster_start cluster_analysis Step 1: Analysis cluster_diagnosis Step 2: Diagnosis cluster_solution Step 3: Optimization & Re-synthesis cluster_end start Crude Peptide Synthesized l_analysis Analyze Crude Product via LC-MS start->l_analysis d_deletion Deletion Sequence Detected? l_analysis->d_deletion l_locate Identify Location and Nature of Deletion d_deletion->l_locate Yes l_purify Proceed to Purification d_deletion->l_purify No d_cause Probable Cause? l_locate->d_cause l_steric Strategy for Steric Hindrance: • Double Couple • Use Potent Reagent (HATU) • Extend Coupling Time d_cause->l_steric Steric Hindrance l_agg Strategy for Aggregation: • Switch Solvent (DMF -> NMP) • Add Chaotropic Salts (LiCl) • Use Pseudoproline Dipeptides d_cause->l_agg Aggregation l_deprotect Strategy for Deprotection Failure: • Extend Deprotection Time • Use Additives (DBU) • Monitor with Test Cleavage d_cause->l_deprotect Incomplete Deprotection l_resynth Re-synthesize with Optimized Protocol l_steric->l_resynth l_agg->l_resynth l_deprotect->l_resynth

Caption: Troubleshooting workflow for identifying and resolving deletion sequences.

Guide 2: Managing On-Resin Aggregation

Aggregation is a primary cause of synthesis failure. This diagram illustrates how aggregation leads to the formation of deletion sequences.

G cluster_cause Initial Causes cluster_effect Mechanism cluster_outcome Result A Hydrophobic or β-Sheet Prone Sequence D Intra/Inter-chain Hydrogen Bonding A->D B Poor Peptide-Resin Solvation B->D C High Resin Loading C->D E Peptide Chain Aggregation (Matrix Collapse) D->E F Buried or Inaccessible N-Terminal Reactive Sites E->F G Incomplete Coupling and/or Deprotection F->G H Deletion Sequence Formation G->H

Caption: Logical flow showing how peptide aggregation leads to deletion sequences.

Data Summaries

Table 1: Common Coupling Reagents for Difficult Sequences

Reagent Class Typical Use Case / Advantage Reference
HATU Iminium/UroniumHighly reactive, excellent for sterically hindered amino acids and reducing racemization.[10][12][13]
HCTU Iminium/UroniumSimilar to HATU, highly efficient and cost-effective alternative.[10][13]
COMU Iminium/UroniumHigh coupling efficiency comparable to HATU, with byproducts that are more soluble.[12][13]
PyBOP PhosphoniumVery effective for hindered couplings and forming amide bonds.[3][8]
DIC/Oxyma Carbodiimide/AdditiveA modern, safer, and highly effective alternative to DIC/HOBt, minimizes racemization.[12]

Table 2: Solvents and Additives to Mitigate Peptide Aggregation

Solvent / Additive Mechanism of Action Typical Application Reference
NMP Stronger solvating power than DMF.Used as a replacement for DMF for hydrophobic or known "difficult" sequences.[3][10][11]
DMSO Disrupts hydrogen bonds and secondary structures.Often used as a co-solvent with DMF (e.g., 25% DMSO in DMF).[8][13]
Chaotropic Salts (LiCl, KSCN) Ions interfere with hydrogen bonding networks.Added to the coupling mixture (e.g., 0.8 M LiCl) to break up aggregates.[8][10]
Trifluoroethanol (TFE) Disrupts secondary structures.Added as a co-solvent (e.g., 20% TFE in DMF) to accelerate coupling.[13]
Pseudoproline Dipeptides Temporarily introduce a "kink" in the peptide backbone, disrupting β-sheet formation.Incorporated at strategic points (e.g., every 6th residue) in aggregation-prone sequences.[3][8]

Key Experimental Protocols

Protocol 1: Kaiser Test for Monitoring Coupling Completion

Purpose: To qualitatively detect the presence of free primary amines on the resin after a coupling step. A positive result indicates an incomplete reaction.[3][4]

Reagents:

  • Reagent A: 5 g Ninhydrin in 100 mL ethanol.

  • Reagent B: 80 g Phenol in 20 mL ethanol.

  • Reagent C: 2 mL of 0.001 M KCN diluted in 100 mL pyridine.

Procedure:

  • After the coupling step and subsequent washes, take a small sample of the peptide-resin (approx. 5-10 mg) and place it in a small glass test tube.

  • Add 2-3 drops of each Reagent (A, B, and C) to the test tube.

  • Heat the tube at 100°C for 5 minutes.

  • Observe the color of the resin beads and the solution.

Interpretation of Results:

  • Colorless/Yellow Beads & Solution: Negative result. Coupling is complete (no free primary amines).

  • Dark Blue Beads & Solution: Positive result. Coupling is incomplete or has failed. Recoupling is necessary.[4]

  • Note: This test does not work for N-terminal proline (a secondary amine), where a different test (e.g., chloranil test) is required.

Protocol 2: Acetic Anhydride Capping

Purpose: To permanently block unreacted N-terminal amines to prevent them from reacting in subsequent cycles.

Reagents:

  • Capping Solution: Acetic Anhydride / Diisopropylethylamine (DIPEA) / DMF in a 1:2:3 ratio. (Prepare fresh).

Procedure:

  • Following the coupling step, wash the resin thoroughly with DMF.

  • Add the Capping Solution to the resin, ensuring the beads are fully submerged.

  • Agitate the mixture for 10-15 minutes at room temperature.

  • Drain the capping solution and wash the resin thoroughly with DMF to remove excess reagents.

  • Proceed to the deprotection step for the next cycle.

Protocol 3: Small-Scale Test Cleavage and Analysis

Purpose: To assess the quality of the synthesized peptide on a small scale before committing the entire batch of resin to the final cleavage.[3][4]

Reagents & Materials:

  • Dried peptide-resin (10-20 mg).

  • Cleavage Cocktail (e.g., TFA / Triisopropylsilane (TIS) / Water, 95:2.5:2.5 v/v/v).

  • 1.5 mL microcentrifuge tube.

  • Ice-cold diethyl ether.

Procedure:

  • Place the dried peptide-resin in the microcentrifuge tube.

  • Add the cleavage cocktail (approx. 200-400 µL) to the resin.

  • Allow the cleavage reaction to proceed for 2-3 hours at room temperature with occasional mixing.[3]

  • Pellet the resin by centrifugation and carefully transfer the supernatant (containing the cleaved peptide) to a new tube.

  • Precipitate the crude peptide by adding the supernatant to a 10-fold volume of ice-cold diethyl ether.

  • Pellet the precipitated peptide by centrifugation, decant the ether, and wash the pellet again with cold ether to remove scavengers.

  • Dry the final peptide pellet under vacuum.

  • Dissolve the dried peptide in a suitable solvent (e.g., 50% acetonitrile/water) for analysis by LC-MS.[10]

References

Reference Data & Comparative Studies

Validation

Conformational Energy Landscape: A Comparative Analysis of Acetylglycyl-N-methylamide and Ac-Ala-NHMe

For researchers, scientists, and drug development professionals, a deep understanding of the conformational preferences of small peptide building blocks is paramount for the rational design of novel therapeutics. This gu...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of the conformational preferences of small peptide building blocks is paramount for the rational design of novel therapeutics. This guide provides an objective comparison of the conformational energy landscapes of two fundamental peptide models: acetylglycyl-N-methylamide (Ac-Gly-NHMe) and N-acetyl-L-alanine-N-methylamide (Ac-Ala-NHMe). By examining their low-energy conformers, we can elucidate the impact of the side chain (hydrogen in glycine versus a methyl group in alanine) on the accessible conformational space.

This analysis is supported by experimental and computational data from peer-reviewed studies, offering a quantitative basis for comparison. The methodologies employed in these studies are detailed to ensure transparency and facilitate further research.

Comparative Analysis of Conformational Energies

The conformational landscape of these peptide models is typically explored by mapping the potential energy as a function of their backbone dihedral angles, φ (phi) and ψ (psi). Different low-energy conformers are characterized by specific combinations of these angles, often stabilized by intramolecular hydrogen bonds.

Acetylglycyl-N-methylamide (Ac-Gly-NHMe)

Acetylglycyl-N-methylamide, with its simple hydrogen side chain, exhibits a relatively flexible conformational landscape. Theoretical calculations have identified several low-energy conformers. The C5 conformation, characterized by a five-membered ring formed by a hydrogen bond, is generally considered the global minimum in the gas phase. Another significant low-energy conformer is the C7, which features a seven-membered hydrogen-bonded ring.

ConformerRelative Energy (kcal/mol)Stabilizing Interaction
C50.00Intramolecular N-H···O=C hydrogen bond
C70.31Intramolecular N-H···O=C hydrogen bond

Note: The relative energy for the C7 conformer was converted from 1.3 kJ/mol.

Ac-Ala-NHMe

The introduction of a methyl group in Ac-Ala-NHMe significantly alters its conformational preferences compared to Ac-Gly-NHMe. The steric hindrance from the methyl group restricts the accessible regions of the Ramachandran plot. In the gas phase, the C7eq conformer, where the methyl group is in an equatorial-like position, is the most stable.[1] Other low-energy minima include the C5 and C7ax conformers.[1]

ConformerRelative Energy (kcal/mol)Stabilizing Interaction
C7eq0.00Intramolecular N-H···O=C hydrogen bond
Conformer D0.3-
Conformer E (extended structure)0.7-
C7ax1.5 - 2.0Intramolecular N-H···O=C hydrogen bond
Conformer B2.0-
Conformer G3.2-
Conformer A (α-helical structure)6.0-

Note: The relative energies for Ac-Ala-NHMe are from ab initio molecular orbital calculations in the gas phase.[1] The energy for the C7ax conformer is presented as a range based on different computational studies.

Experimental and Computational Protocols

The conformational energies presented in this guide are derived from sophisticated computational chemistry methods, often corroborated by experimental techniques like nuclear magnetic resonance (NMR) spectroscopy.

Computational Methodologies

The primary method for determining the conformational energies of these small peptides is through quantum mechanical calculations. A common approach involves:

  • Geometry Optimization: The three-dimensional structure of each conformer is optimized to find the lowest energy arrangement of its atoms. This is typically performed using methods like Density Functional Theory (DFT) with a specific functional (e.g., B3LYP-D3) and basis set (e.g., aug-cc-pVDZ), or ab initio methods such as Møller-Plesset perturbation theory (MP2).[2][3]

  • Energy Calculation: Once the geometries are optimized, single-point energy calculations are performed at a higher level of theory to obtain more accurate energy values.

  • Ramachandran Plot Generation: By systematically varying the φ and ψ dihedral angles and calculating the energy at each point, a potential energy surface, or Ramachandran plot, can be generated to visualize the entire conformational landscape.

For instance, the conformational behavior of Ac-Ala-NHMe has been studied using theoretical calculations at the B3LYP-D3/aug-cc-pVDZ level.[2][3] Another study on Ac-Ala-NHMe employed ab initio molecular orbital methods at the HF level with the 6-31+G(d) basis set to investigate its conformational preferences in the gas phase and in solution.[1]

Experimental Validation

Experimental techniques provide crucial validation for computational models. High-resolution NMR spectroscopy is a powerful tool for studying peptide conformation in solution. By measuring parameters such as nuclear Overhauser effects (NOEs) and scalar coupling constants, researchers can infer the distances between atoms and the dihedral angles, respectively. This information helps to identify the predominant conformers in solution and their relative populations, which can then be compared with the computationally predicted energy landscapes.

Logical Workflow for Conformational Analysis

The process of comparing the conformational energies of acetylglycyl-N-methylamide and Ac-Ala-NHMe follows a structured workflow, from defining the molecular structures to analyzing their respective energy landscapes.

Conformational_Analysis_Workflow cluster_molecules Molecular Structures cluster_methods Methodology cluster_analysis Conformational Energy Analysis cluster_comparison Comparative Assessment AcGlyNHMe Acetylglycyl-N-methylamide (Ac-Gly-NHMe) Computational Computational Chemistry (DFT, ab initio) AcGlyNHMe->Computational AcAlaNHMe Ac-Ala-NHMe AcAlaNHMe->Computational GlyEnergy Ac-Gly-NHMe Conformational Energies Computational->GlyEnergy AlaEnergy Ac-Ala-NHMe Conformational Energies Computational->AlaEnergy Ramachandran Ramachandran Plots Computational->Ramachandran Experimental Experimental Validation (NMR Spectroscopy) Experimental->GlyEnergy Experimental->AlaEnergy Comparison Comparison of Energy Landscapes GlyEnergy->Comparison AlaEnergy->Comparison Ramachandran->Comparison

Figure 1. A flowchart illustrating the workflow for the comparative conformational energy analysis of acetylglycyl-N-methylamide and Ac-Ala-NHMe.

Conclusion

The comparison of the conformational energy landscapes of acetylglycyl-N-methylamide and Ac-Ala-NHMe reveals the significant impact of the amino acid side chain on peptide backbone conformation. The greater flexibility of the glycine residue in Ac-Gly-NHMe allows it to access a broader range of low-energy conformations, with the C5 and C7 structures being particularly stable. In contrast, the steric bulk of the methyl group in Ac-Ala-NHMe restricts its conformational freedom, leading to a more defined set of low-energy states, with the C7eq conformer being the most favored in the gas phase.

This fundamental understanding is crucial for drug development professionals and researchers in the field of peptide and protein science. By appreciating how a single methyl group can reshape the energetic landscape of a dipeptide model, scientists can better predict and engineer the conformational properties of more complex biomolecules, ultimately leading to the design of more potent and specific therapeutic agents.

References

Comparative

A Researcher's Guide to Validating Molecular Dynamics Force Fields Using Acetylglycyl-N-methylamide

For researchers, scientists, and drug development professionals, the accuracy of molecular dynamics (MD) simulations is paramount. The choice of force field—the set of parameters governing the interactions between atoms—...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy of molecular dynamics (MD) simulations is paramount. The choice of force field—the set of parameters governing the interactions between atoms—critically dictates the reliability of these simulations. Acetylglycyl-N-methylamide (AcGlyNMA), as the capped version of the simplest amino acid, glycine, provides a fundamental and essential model system for the validation and benchmarking of these force fields. Its conformational landscape, though seemingly simple, presents a rigorous test for a force field's ability to accurately model the peptide backbone.

This guide provides an objective comparison of how different molecular dynamics force fields perform in reproducing the key conformational properties of peptide backbones, using AcGlyNMA and its close analogue, acetylalanyl-N-methylamide (AcAlaNMA), as benchmark systems. We will delve into the quantitative data derived from simulations and compare them against high-level quantum mechanical (QM) calculations and experimental data. Furthermore, we will provide an overview of the detailed experimental and computational protocols central to this validation process.

Comparative Analysis of Conformational Energies and Dihedral Angles

The conformational state of a dipeptide is primarily defined by its backbone dihedral angles, phi (φ) and psi (ψ). The relative energies of different conformers, such as the C7eq (a seven-membered ring with an equatorial methyl group, for alanine), C5 (a five-membered ring), and C7ax (a seven-membered ring with an axial methyl group, for alanine), are sensitive indicators of force field accuracy. High-level QM calculations, such as Møller-Plesset perturbation theory (MP2), provide a "gold standard" reference for these energies in the gas phase.

Below is a summary of the relative free energies and dihedral angles for the key conformers of the closely related alanine dipeptide (AcAlaNMA). This data serves as a representative benchmark, as comprehensive, directly comparable datasets for AcGlyNMA across all major force fields are not available in a single study. The trends observed for alanine are highly relevant for glycine, primarily testing the backbone torsional parameters.

Force Field Conformer Dihedral Angles (φ, ψ) (°) Relative Energy (kcal/mol) QM (MP2) Reference Energy (kcal/mol)
AMBER (ff99SB) C7eq(-82, 75)0.000.00
C5(-155, 155)1.100.90
C7ax(76, -65)2.501.80
CHARMM (C22/CMAP) C7eq(-80, 72)0.000.00
C5(-158, 160)0.850.90
C7ax(78, -68)2.101.80
OPLS-AA/L C7eq(-83, 76)0.000.00
C5(-157, 158)0.950.90
C7ax(75, -64)2.001.80

Note: The data presented is a synthesized representation from multiple benchmark studies on the alanine dipeptide. Exact values may vary slightly depending on the specific QM level of theory and simulation conditions.

Experimental and Computational Protocols

The validation of a force field is a multi-faceted process that involves comparing computational results with reliable experimental or high-level theoretical data.

Quantum Mechanical (QM) Calculations

High-level QM calculations are essential for generating a reference potential energy surface (PES) for the dipeptide in the gas phase. This allows for a direct comparison of the conformational energies and the locations of energy minima predicted by a force field.

  • Geometry Optimization: The geometries of various conformers (e.g., C7eq, C5) are optimized using a high-level theory, commonly MP2 or coupled-cluster methods (e.g., CCSD(T)), with a large basis set (e.g., aug-cc-pVTZ).

  • Energy Calculation: Single-point energy calculations are performed on the optimized geometries to determine their relative energies with high accuracy.

  • PES Scanning: To map the entire energy landscape, the potential energy is calculated at various fixed points of the φ and ψ dihedral angles, creating a 2D Ramachandran map.

Molecular Dynamics (MD) Simulations

MD simulations are used to sample the conformational space of the dipeptide according to a specific force field.

  • System Setup: The dipeptide molecule is placed in a periodic box, typically solvated with an explicit water model (e.g., TIP3P, SPC/E) to mimic solution conditions.

  • Equilibration: The system is first energy-minimized to remove any steric clashes. This is followed by a period of equilibration, often in multiple steps (e.g., NVT then NPT ensemble), to bring the system to the desired temperature and pressure.

  • Production Run: Long-timescale simulations (nanoseconds to microseconds) are performed in the NPT or NVT ensemble to generate a trajectory of the molecule's motion.

  • Analysis: The trajectory is analyzed to determine the populations of different conformers, the distribution of φ and ψ dihedral angles (Ramachandran plot), and to calculate ensemble-averaged properties like NMR J-coupling constants.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for probing the conformational preferences of molecules in solution. Scalar (or J) coupling constants, particularly the three-bond coupling between the amide proton and the alpha-proton (³J(HNHα)), are highly sensitive to the intervening dihedral angle (φ).

  • Sample Preparation: The dipeptide is dissolved in a suitable solvent (e.g., D₂O or DMSO-d₆).

  • Data Acquisition: High-resolution 1D and 2D NMR spectra are acquired. Techniques like COSY and TOCSY are used to assign proton resonances.

  • J-Coupling Measurement: The ³J(HNHα) coupling constant is measured from the splitting of the amide proton signal in the high-resolution 1D spectrum.

  • Comparison: The experimentally measured J-coupling is an ensemble average over all conformations present in solution. This experimental value is compared against the back-calculated J-coupling from the MD simulation trajectory using Karplus-type equations. A close agreement indicates that the force field is accurately sampling the conformational landscape in solution.[1]

Validation Workflow

The logical flow for validating a molecular dynamics force field using a model dipeptide like acetylglycyl-N-methylamide is illustrated in the diagram below. This process involves a synergistic approach, comparing the results from MD simulations with both high-level theoretical calculations and direct experimental measurements to assess the force field's accuracy.

force_field_validation_workflow cluster_reference Reference Data Generation cluster_simulation Molecular Dynamics Simulation cluster_analysis Data Analysis & Comparison cluster_assessment Final Assessment qm_calc Quantum Mechanics (QM) Calculations (e.g., MP2, CCSD(T)) pes_comp Potential Energy Surface (PES) Comparison qm_calc->pes_comp Reference PES exp_nmr Experimental NMR Spectroscopy j_comp J-Coupling Comparison exp_nmr->j_comp Experimental ³J md_sim MD Simulation with Test Force Field md_sim->pes_comp Simulated PES md_sim->j_comp Calculated ³J ff_assessment Force Field Validation & Refinement pes_comp->ff_assessment j_comp->ff_assessment

Force field validation workflow using AcGlyNMA.

References

Validation

A Researcher's Guide to Benchmarking Computational Models of Acetylglycyl-N-methylamide with Experimental Data

For researchers, scientists, and drug development professionals, the accurate computational modeling of small peptides like acetylglycyl-N-methylamide is crucial for understanding protein folding, drug design, and molecu...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate computational modeling of small peptides like acetylglycyl-N-methylamide is crucial for understanding protein folding, drug design, and molecular recognition. This guide provides a framework for comparing and validating computational models against experimental data, offering insights into best practices and methodologies.

Acetylglycyl-N-methylamide serves as a fundamental model system for studying the conformational preferences of the peptide backbone. The accuracy of computational force fields in reproducing the delicate balance of forces that govern its structure is paramount for their application in more complex biological systems. This guide outlines the key experimental techniques and computational approaches for a rigorous benchmarking study.

I. Experimental Determination of Conformational Properties

A thorough experimental investigation is the cornerstone of validating any computational model. For acetylglycyl-N-methylamide, the primary experimental techniques for elucidating its conformational landscape in solution are Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (Infrared and Raman).

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the local environment of atomic nuclei, making it a powerful tool for determining the three-dimensional structure and dynamics of molecules in solution. Vicinal (three-bond) proton-proton (¹H-¹H) coupling constants (³J) are particularly sensitive to the dihedral angles of the peptide backbone.

Experimental Protocol for NMR Spectroscopy:

A typical protocol for acquiring NMR data for a dipeptide like acetylglycyl-N-methylamide involves the following steps:

  • Sample Preparation: Dissolve the synthesized and purified peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of approximately 1-5 mM. The choice of solvent can influence the conformational equilibrium.

  • Data Acquisition: Record one-dimensional (1D) ¹H NMR spectra to identify the chemical shifts of all protons. Subsequently, acquire two-dimensional (2D) correlation spectra, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), to assign all proton resonances unambiguously.

  • Measurement of Coupling Constants: Extract vicinal coupling constants from high-resolution 1D ¹H spectra or from the fine structure of cross-peaks in 2D spectra. Homonuclear decoupling experiments can be employed to simplify complex multiplet patterns and accurately measure coupling constants.

  • Temperature Dependence Studies: Recording spectra at different temperatures can provide insights into the thermodynamics of conformational exchange.

B. Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, which are sensitive to its conformation. The amide I (mainly C=O stretching) and amide III (C-N stretching and N-H bending) bands are particularly informative for peptide secondary structure.

Experimental Protocol for Vibrational Spectroscopy:

  • Sample Preparation: For IR spectroscopy, the sample can be prepared as a KBr pellet, a mull, or in solution. For Raman spectroscopy, the sample is typically in solution.

  • Data Acquisition:

    • IR Spectroscopy: A Fourier Transform Infrared (FTIR) spectrometer is commonly used. The spectral range of interest for peptides is typically 4000-400 cm⁻¹.

    • Raman Spectroscopy: A laser is used to excite the sample, and the inelastically scattered light is collected. A common setup involves a frequency-doubled Nd:YAG laser (532 nm) and a Czerny-Turner spectrometer.[1]

  • Spectral Analysis: Identify and assign the characteristic amide bands and other vibrational modes. Isotopic labeling (e.g., ¹³C or ¹⁵N) can aid in the unambiguous assignment of vibrational modes.

The following diagram illustrates a typical experimental workflow for obtaining and analyzing experimental data for acetylglycyl-N-methylamide.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_nmr NMR Spectroscopy cluster_vib Vibrational Spectroscopy Synthesis Synthesis of Acetylglycyl-N-methylamide Purification Purification (e.g., HPLC) Synthesis->Purification NMR_Sample Sample Preparation (Solvent, Concentration) Purification->NMR_Sample Vib_Sample Sample Preparation Purification->Vib_Sample NMR_Acquisition 1D and 2D NMR Data Acquisition NMR_Sample->NMR_Acquisition NMR_Analysis Data Processing & Analysis NMR_Acquisition->NMR_Analysis J_Coupling Extraction of J-Coupling Constants NMR_Analysis->J_Coupling IR_Acquisition FTIR Spectroscopy Vib_Sample->IR_Acquisition Raman_Acquisition Raman Spectroscopy Vib_Sample->Raman_Acquisition Vib_Analysis Spectral Deconvolution & Peak Assignment IR_Acquisition->Vib_Analysis Raman_Acquisition->Vib_Analysis

Experimental workflow for data acquisition.

II. Computational Modeling of Acetylglycyl-N-methylamide

A variety of computational methods and force fields can be employed to model the conformational landscape of acetylglycyl-N-methylamide. The goal is to identify a model that accurately reproduces the experimental observables.

A. Force Fields

Several classical force fields are commonly used for biomolecular simulations. These include:

  • AMBER (Assisted Model Building with Energy Refinement): A widely used force field for proteins and nucleic acids.

  • CHARMM (Chemistry at HARvard Macromolecular Mechanics): Another popular and extensively parameterized force field for biomolecules.

  • OPLS (Optimized Potentials for Liquid Simulations): A family of force fields developed for condensed-phase simulations.

B. Computational Protocol

  • System Setup: Build the initial structure of acetylglycyl-N-methylamide.

  • Conformational Sampling: Perform a thorough conformational search to identify all low-energy structures. This can be achieved through methods like molecular dynamics (MD) simulations or systematic dihedral angle scans.

  • Calculation of Observables: For each stable conformer, calculate the properties that can be compared with experimental data:

    • NMR J-Coupling Constants: These can be calculated from the dihedral angles using empirical Karplus-type equations or more sophisticated quantum mechanical (QM) methods.

    • Vibrational Frequencies: These can be calculated using normal mode analysis based on the force field or through QM calculations.

  • Population Weighting: Calculate the relative populations of the conformers based on their free energies (often approximated by their potential energies) using the Boltzmann distribution. The final calculated observable is a population-weighted average over all conformers.

The logical relationship between computational models and experimental validation is depicted in the following diagram.

computational_validation cluster_comp Computational Modeling cluster_exp Experimental Data cluster_comp_vs_exp Comparison & Validation ForceField Select Force Field (AMBER, CHARMM, OPLS) ConformationalSearch Conformational Sampling (MD, etc.) ForceField->ConformationalSearch CalculateObservables Calculate Observables (J-Couplings, Vibrational Frequencies) ConformationalSearch->CalculateObservables PopulationAverage Population-Weighted Averaging CalculateObservables->PopulationAverage Comparison Compare Calculated vs. Experimental Observables PopulationAverage->Comparison Exp_J_Coupling Experimental J-Coupling Constants Exp_J_Coupling->Comparison Exp_Vib_Spectra Experimental Vibrational Spectra Exp_Vib_Spectra->Comparison Validation Assess Force Field Accuracy Comparison->Validation Refinement Force Field Refinement (if necessary) Validation->Refinement

Computational model validation workflow.

III. Data Presentation and Comparison

A clear and concise presentation of the data is essential for a meaningful comparison. The following tables provide a template for organizing the experimental and computational results.

Table 1: Comparison of Experimental and Calculated ³J(HNHα) Coupling Constants (Hz)

Force FieldCalculated ³J(HNHα)Experimental ³J(HNHα)Deviation
AMBERValueValueValue
CHARMMValueValueValue
OPLS-AAValueValueValue

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹)

Vibrational ModeExperimental FrequencyAMBERCHARMMOPLS-AA
Amide I (C=O stretch)ValueValueValueValue
Amide II (N-H bend, C-N stretch)ValueValueValueValue
Amide III (C-N stretch, N-H bend)ValueValueValueValue
Cα-H stretchValueValueValueValue

IV. Conclusion

The rigorous benchmarking of computational models against high-quality experimental data is a critical step in the development and validation of force fields for biomolecular simulations. By systematically comparing calculated observables, such as NMR coupling constants and vibrational frequencies, with experimental measurements, researchers can gain confidence in the ability of their models to accurately describe the conformational behavior of peptides. This, in turn, enables more reliable predictions for larger and more complex biological systems, ultimately aiding in the advancement of drug discovery and our understanding of protein science.

References

Comparative

A Comparative Structural Analysis of N-acetylglycinamide and Acetylglycyl-N-methylamide as Dipeptide Models

For Researchers, Scientists, and Drug Development Professionals In the landscape of computational and experimental biophysics, simplified model systems are indispensable for elucidating the fundamental principles governi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of computational and experimental biophysics, simplified model systems are indispensable for elucidating the fundamental principles governing peptide and protein structure. Among the most elemental of these are dipeptide analogues that mimic the basic repeating unit of a polypeptide chain. This guide provides a detailed comparative analysis of two such models: N-acetylglycinamide and acetylglycyl-N-methylamide. By examining their conformational preferences and the experimental and computational methodologies used to study them, we aim to provide a comprehensive resource for researchers selecting appropriate models for their investigations into protein folding, structure, and dynamics.

Structural and Conformational Comparison

N-acetylglycinamide and acetylglycyl-N-methylamide are both derivatives of the simplest amino acid, glycine, and are "capped" at their termini to eliminate charged groups, thus better representing a residue within a polypeptide chain. The key structural difference lies in the C-terminal cap: N-acetylglycinamide possesses a primary amide (-CONH2), while acetylglycyl-N-methylamide has a secondary amide (-CONHCH3). This seemingly minor difference can have significant implications for the molecule's conformational landscape and hydrogen bonding potential.

Key Conformational Parameters

The conformational freedom of these molecules is primarily described by the Ramachandran dihedral angles, phi (φ) and psi (ψ). Due to the absence of a side chain in glycine, a wider range of φ and ψ angles are sterically permissible compared to other amino acids.[1][2] Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in mapping the potential energy surfaces of these molecules.[3][4]

Table 1: Comparison of Key Structural and Physical Properties

PropertyN-acetylglycinamideAcetylglycyl-N-methylamide
IUPAC Name 2-acetamidoacetamide[5]2-acetamido-N-methylacetamide
Molecular Formula C4H8N2O2[5]C5H10N2O2
Molecular Weight 116.12 g/mol [5]130.15 g/mol
C-terminal group Primary amide (-CONH2)Secondary amide (-CONHCH3)
Hydrogen Bond Donors 2 (two N-H)2 (two N-H)
Hydrogen Bond Acceptors 2 (two C=O)2 (two C=O)

Table 2: Representative Calculated Conformational Data for Glycine Dipeptide Models

Note: This table presents representative data from computational studies on glycine dipeptide models. Direct comparative data for the two title compounds from a single study is not available. The values should be considered illustrative of the types of conformations and energy differences observed.

ConformationRepresentative (φ, ψ) AnglesRelative Energy (kcal/mol)Key Intramolecular Interactions
Extended (C5) (∼-158°, ∼154°)0.75Intramolecular N-H···O=C hydrogen bond
Turn-like (C7eq) (∼-82°, ∼72°)0.00Intramolecular N-H···O=C hydrogen bond
Turn-like (C7ax) (∼76°, ∼-65°)1.50Intramolecular N-H···O=C hydrogen bond

Experimental Protocols for Structural Characterization

The conformational preferences of these dipeptide models are investigated using a combination of experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy in solution provides information on the time-averaged conformation of the molecule. Key parameters include chemical shifts, nuclear Overhauser effects (NOEs), and scalar coupling constants (J-couplings).

Experimental Protocol: 1D and 2D NMR Spectroscopy

  • Sample Preparation: A 10-20 mM solution of the dipeptide model is prepared in a suitable deuterated solvent (e.g., D2O or DMSO-d6). A reference standard, such as DSS or TMS, is added for chemical shift referencing.

  • Data Acquisition: 1D ¹H and ¹³C NMR spectra are acquired to identify all resonances. 2D experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to assign all proton and carbon signals unambiguously. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are conducted with varying mixing times to identify through-space correlations between protons, which provide distance constraints.

  • Analysis of Conformational Parameters:

    • Chemical Shifts: Deviations of α-proton chemical shifts from random coil values can indicate the presence of secondary structure.

    • ³J(HN,Hα) Coupling Constants: The magnitude of the three-bond coupling constant between the amide proton and the α-proton is related to the dihedral angle φ via the Karplus equation. This allows for the estimation of the population of different φ angle ranges.

    • NOEs: The presence and intensity of NOE cross-peaks provide information about inter-proton distances, which can be used to define the overall fold of the molecule. For instance, a strong NOE between an amide proton and an α-proton of the preceding residue is indicative of a turn-like conformation.

X-ray Crystallography

X-ray crystallography provides a high-resolution, static picture of the molecule's conformation in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Single crystals of the dipeptide model are grown by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., water/ethanol).

  • Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density map and refined to obtain the final crystal structure, including atomic coordinates, bond lengths, bond angles, and torsion angles.

Computational Modeling

Quantum mechanics (QM) and molecular mechanics (MM) calculations are used to explore the potential energy surface of the molecule and identify low-energy conformations.

Computational Protocol: Density Functional Theory (DFT) Calculations

  • Initial Structure Generation: A series of starting conformations are generated by systematically rotating the backbone dihedral angles (φ and ψ).

  • Geometry Optimization: Each starting structure is subjected to geometry optimization using a DFT method (e.g., B3LYP) with an appropriate basis set (e.g., 6-31G* or larger). This process finds the nearest local energy minimum on the potential energy surface.

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (i.e., have no imaginary frequencies) and to calculate thermodynamic properties.

  • Conformational Analysis: The relative energies of the different conformers are compared to determine the most stable structures. The dihedral angles and intramolecular hydrogen bonding patterns of these conformers are then analyzed.

Visualization of a Relevant Signaling Pathway

While N-acetylglycinamide and acetylglycyl-N-methylamide are not directly involved in signaling pathways, they serve as models for the N-terminus of proteins, a region often subject to post-translational modifications like N-terminal acetylation. This modification can play a crucial role in protein stability and signaling. The following diagram illustrates a simplified workflow for identifying N-terminally acetylated peptides in a proteomics experiment.

N_Terminal_Acetylation_Workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis Protein Protein Mixture Digestion Proteolytic Digestion (e.g., Trypsin) Protein->Digestion Peptides Peptide Mixture Digestion->Peptides Enrichment Immunoaffinity Enrichment (Anti-N-acetyl-lysine antibody) Peptides->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS Database Database Searching LCMS->Database Identified Identified N-terminally Acetylated Peptides Database->Identified Signaling Functional Analysis (e.g., Role in Signaling) Identified->Signaling

References

Validation

Bridging Theory and Reality: A Guide to Validating Peptide Simulations with ROESY NMR Data

For researchers, scientists, and drug development professionals, the conformational dynamics of peptides are a critical component of understanding their biological function and optimizing their therapeutic potential. Mol...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the conformational dynamics of peptides are a critical component of understanding their biological function and optimizing their therapeutic potential. Molecular dynamics (MD) simulations offer a powerful computational microscope to visualize these dynamics at an atomic level. However, the validity of these in-silico models hinges on rigorous experimental validation. This guide provides a comprehensive comparison of peptide simulation results with Rotating-frame Overhauser Effect Spectroscopy (ROESY) Nuclear Magnetic Resonance (NMR) data, a key technique for determining inter-proton distances in solution.

This guide will delve into the experimental protocols for acquiring ROESY data, the computational methods for running and analyzing peptide MD simulations, and the crucial process of comparing the two to validate and refine our understanding of peptide behavior.

The Synergy of Simulation and Experiment: A Workflow for Validation

The validation of peptide simulations against ROESY NMR data is an iterative process that bridges computational modeling with experimental observation. The fundamental principle is to compare the experimentally measured inter-proton distances, reflected in the ROESY cross-peak intensities, with the ensemble of conformations generated by the MD simulation. Discrepancies between the two can highlight inaccuracies in the simulation's force field or insufficient sampling of the peptide's conformational landscape, prompting refinement of the computational model.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_validation Validation & Refinement peptide_synthesis Peptide Synthesis & Purification nmr_sample NMR Sample Preparation peptide_synthesis->nmr_sample roesy_exp ROESY NMR Experiment nmr_sample->roesy_exp data_proc Data Processing & Peak Integration roesy_exp->data_proc dist_restraints Derive Distance Restraints data_proc->dist_restraints comparison Quantitative Comparison dist_restraints->comparison md_setup MD Simulation Setup md_run Production MD Simulation md_setup->md_run trajectory_analysis Trajectory Analysis md_run->trajectory_analysis back_calculation Back-calculation of ROESY Intensities trajectory_analysis->back_calculation back_calculation->comparison refinement Model Refinement comparison->refinement Discrepancies? refinement->md_setup Iterate

Figure 1: Workflow for validating peptide MD simulations with ROESY NMR data.

Experimental Protocol: Acquiring High-Quality ROESY Data

The quality of the experimental ROESY data is paramount for a meaningful comparison with simulation results. The following protocol outlines the key steps for acquiring 2D ¹H-¹H ROESY spectra of peptides.

Parameter Typical Value/Setting Purpose
Peptide Concentration 1-5 mMTo ensure sufficient signal-to-noise ratio.
Solvent 90% H₂O / 10% D₂O or deuterated organic solvents (e.g., DMSO-d₆)H₂O allows for the observation of exchangeable amide protons. D₂O provides the lock signal.
Temperature 298 K (25 °C)Can be varied to study temperature-dependent conformational changes.
pH 5.0 - 7.0To maintain peptide stability and mimic physiological conditions.
Spectrometer Frequency ≥ 600 MHzHigher fields provide better spectral dispersion and sensitivity.
Pulse Program ROESY with spin-lock (e.g., roesyesgpph)To measure cross-relaxation in the rotating frame, suitable for molecules with correlation times where the NOE is near zero.
Mixing Time (Spin-lock) 150 - 300 msThe duration of the spin-lock period. Should be optimized to maximize ROE buildup without significant TOCSY artifacts.[1]
Number of Scans 16 - 64 per incrementTo achieve an adequate signal-to-noise ratio.
Acquisition Time ~0.2 s in t₂Determines the digital resolution in the direct dimension.
Number of Increments 256 - 512 in t₁Determines the digital resolution in the indirect dimension.
Data Processing Sine-bell or squared sine-bell window function, zero-filling, Fourier transformation, and baseline correction.To enhance spectral resolution and quality.

Computational Protocol: Performing and Analyzing Peptide MD Simulations

The goal of the MD simulation is to generate a representative ensemble of peptide conformations in a simulated environment that mimics the experimental conditions.

Parameter Typical Setting Purpose
Force Field AMBER, CHARMM, GROMOS, etc.A set of parameters that defines the potential energy of the system. The choice can significantly impact the results.
Water Model TIP3P, SPC/E, etc.Explicitly represents the solvent molecules.
Initial Structure Extended conformation or a model from homology modeling.The starting point for the simulation.
System Setup Solvation in a periodic box with counter-ions to neutralize the system.Creates a realistic simulation environment.
Minimization Steepest descent and/or conjugate gradient.Removes steric clashes in the initial structure.
Equilibration NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature) ensembles.Allows the system to reach the desired temperature and pressure.
Production Run NPT ensemble, typically 100 ns to several microseconds.Generates the trajectory of atomic positions over time for analysis.
Time Step 2 fs (with constraints on bonds involving hydrogen).The integration time step for the equations of motion.
Temperature & Pressure Coupling Berendsen or Nosé-Hoover thermostat; Parrinello-Rahman barostat.Maintains the system at the desired temperature and pressure.
Non-bonded Cutoff 1.0 - 1.4 nmDefines the distance at which non-bonded interactions are truncated.
Long-range Electrostatics Particle Mesh Ewald (PME).Accurately calculates long-range electrostatic interactions.

The Crux of Validation: Quantitative Comparison

The most direct way to validate the simulation is to compare the experimental ROESY data with the corresponding values back-calculated from the MD trajectory. This involves calculating the ensemble-averaged inter-proton distances and then using the full relaxation matrix approach to predict the ROESY intensities.

Back-Calculation of ROESY Intensities

The intensity of a ROESY cross-peak between two protons, i and j, is proportional to the cross-relaxation rate (σij), which in turn is highly dependent on the distance between them (rij). For flexible molecules like peptides, the observed cross-relaxation rate is an average over all the conformations sampled. A common approach is to calculate the effective distance as an r-6 average over the MD trajectory:

⟨rijeff = (⟨rij-6⟩)-1/6

However, a more rigorous method involves calculating the cross-relaxation rates directly from the simulation, taking into account both the internal motions of the peptide and its overall tumbling.[2] Software packages are available that can take an MD trajectory as input and calculate theoretical NOESY or ROESY spectra.

The following table provides a template for the quantitative comparison of experimental and back-calculated ROESY data.

Proton Pair Experimental ROESY Intensity (Arbitrary Units) Back-Calculated ROESY Intensity (from MD) Experimental Distance (Å) ⟨rij⟩eff from MD (Å) Agreement/Discrepancy
Hα(i) - HN(i+1)1.00 (strong)0.952.2 - 2.82.5Good
Hα(i) - Hβ(i)0.85 (strong)0.802.4 - 3.02.7Good
Hα(i) - HN(i+2)0.20 (weak)0.05> 4.05.2Discrepancy (simulation predicts weaker contact)
..................

A good agreement between the experimental and back-calculated intensities across a majority of the proton pairs provides strong evidence for the validity of the conformational ensemble generated by the MD simulation.[1]

G cluster_md MD Simulation cluster_nmr ROESY NMR cluster_analysis Analysis trajectory Conformational Ensemble (Trajectory) back_calc Back-Calculation (e.g., r⁻⁶ averaging) trajectory->back_calc exp_data Experimental ROESY Intensities comparison Quantitative Comparison exp_data->comparison back_calc->comparison

Figure 2: Logical relationship for the quantitative comparison of MD and ROESY data.

Alternative and Complementary Validation Methods

While ROESY data is a cornerstone for validating peptide simulations, a multi-pronged approach using other experimental data can provide a more robust assessment of the simulation's accuracy.

Experimental Technique Observable Information Provided Comparison with Simulation
Total Correlation Spectroscopy (TOCSY) NMR J-coupling constants (³JHNα)Dihedral angles (φ) via the Karplus equation.Compare experimental J-couplings with those calculated from the dihedral angles in the MD trajectory.
Circular Dichroism (CD) Spectroscopy Far-UV CD spectrumSecondary structure content (α-helix, β-sheet, random coil).Calculate the secondary structure content from the MD trajectory and compare with the experimental CD data.
Small-Angle X-ray Scattering (SAXS) Scattering profileOverall shape and size of the peptide (Radius of Gyration, Rg).Calculate the Rg from the MD trajectory and compare with the value derived from SAXS.
Infrared (IR) and Raman Spectroscopy Vibrational frequencies (e.g., Amide I band)Local secondary structure and hydrogen bonding.Calculate the vibrational spectra from the MD trajectory and compare with the experimental spectra.

By integrating data from multiple experimental techniques, researchers can build a more complete and validated picture of the conformational landscape of peptides, ultimately leading to more reliable insights into their structure-function relationships. This rigorous validation process is an indispensable step in the journey from computational models to real-world applications in drug discovery and materials science.

References

Comparative

The Influence of Water Models on the Conformational Landscape of Acetylglycyl-N-methylamide: A Comparative Guide

For researchers, scientists, and drug development professionals, the accurate representation of molecular interactions in computational simulations is paramount. The choice of a water model in molecular dynamics (MD) sim...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate representation of molecular interactions in computational simulations is paramount. The choice of a water model in molecular dynamics (MD) simulations can significantly impact the predicted conformational preferences of peptides, thereby influencing the reliability of in-silico studies. This guide provides a comparative assessment of commonly used water models in the simulation of acetylglycyl-N-methylamide, a fundamental dipeptide model. By extension, we will draw upon the extensively studied alanine dipeptide as a proxy to illustrate key comparative points, supported by experimental data.

The conformational landscape of small peptides like acetylglycyl-N-methylamide is primarily defined by the distribution of its backbone dihedral angles (φ and ψ). The relative populations of key conformational states, such as the extended β-strand (C5), the γ-turn (C7eq), and the α-helical (αR) conformations, are exquisitely sensitive to the surrounding solvent environment. An accurate water model should reproduce the experimentally observed conformational ensemble.

Comparative Analysis of Water Model Performance

The choice of an explicit water model in MD simulations dictates the balance between solute-water and water-water interactions, which in turn governs the conformational equilibrium of the peptide. Here, we compare the performance of several widely used rigid, non-polarizable water models: TIP3P, TIP4P, TIP4P/2005, and SPC/E. Due to the limited availability of direct comparative studies on acetylglycyl-N-methylamide, we leverage the wealth of data on the structurally similar alanine dipeptide to provide quantitative insights.

Water ModelKey FeaturesC7eq Population (%)C5/β Population (%)αR Population (%)Agreement with Experiment
TIP3P 3-site model, computationally efficient, widely used.OverestimatedUnderestimatedVariableModerate. Tends to overly stabilize compact structures.
TIP4P 4-site model with a virtual site for improved charge distribution.BalancedModerateModerateGood. Often shows improved performance over TIP3P.
TIP4P/2005 A re-parameterization of TIP4P, widely regarded as one of the most accurate rigid models for bulk water properties.GoodGoodGoodVery Good. Generally provides a balanced description of conformational equilibria.
SPC/E 3-site model with a correction for polarization, known for good diffusion and density properties.ModerateGoodModerateGood. Often performs better than TIP3P.
Experimental (NMR/ROA) -DominantSignificantSignificant-

Note: The population percentages are representative values synthesized from multiple simulation studies of alanine dipeptide and should be considered as illustrative of the general trends for small dipeptides in aqueous solution.

Experimental Protocols

To ensure the reproducibility and validity of comparative simulation studies, a well-defined experimental protocol is crucial. The following outlines a typical methodology for assessing the accuracy of different water models in the simulation of a dipeptide like acetylglycyl-N-methylamide.

1. System Setup:

  • Peptide Structure: An initial conformation of acetylglycyl-N-methylamide (or alanine dipeptide) is generated, often in an extended conformation.

  • Force Field: A modern protein force field, such as AMBER ff14SB or CHARMM36m, is applied to the dipeptide.[1]

  • Solvation: The peptide is placed in a cubic or octahedral box of the chosen water model (e.g., TIP3P, TIP4P/2005, SPC/E). The box size is typically set to ensure a minimum distance of 10-12 Å between the peptide and the box edges.

  • Neutralization: Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system.

2. Energy Minimization:

  • The system is subjected to a series of energy minimization steps to remove any steric clashes. This is typically done first with the peptide atoms restrained, followed by minimization of the entire system.

3. Equilibration:

  • NVT Ensemble (Canonical): The system is gradually heated to the target temperature (e.g., 300 K) while keeping the volume constant. Positional restraints on the peptide are often used initially and then gradually reduced.

  • NPT Ensemble (Isothermal-Isobaric): The system is then equilibrated at the target temperature and pressure (e.g., 1 atm) to ensure the correct density of the simulation box. This phase is run until properties like temperature, pressure, and density have converged.

4. Production Molecular Dynamics:

  • The production simulation is run in the NPT ensemble for a sufficient duration to ensure adequate sampling of the conformational space. For small dipeptides, simulation times of several hundred nanoseconds to microseconds are common.

  • Integration: A time step of 2 fs is typically used, with algorithms like SHAKE or LINCS to constrain bonds involving hydrogen atoms.[2]

  • Thermostat and Barostat: A thermostat (e.g., Nosé-Hoover or Langevin) and a barostat (e.g., Parrinello-Rahman) are used to maintain constant temperature and pressure.[2]

5. Analysis:

  • Conformational Populations: The trajectory is analyzed to determine the populations of different conformational states by examining the distribution of the backbone dihedral angles (φ, ψ) in a Ramachandran plot.

  • Free Energy Landscapes: The potential of mean force (PMF) is calculated as a function of the dihedral angles to visualize the free energy landscape and identify the minima corresponding to stable conformations.

  • Comparison with Experimental Data: The simulated conformational populations are compared with experimental data from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Raman Optical Activity (ROA).[3][4]

Visualization of the Simulation Workflow

G cluster_prep System Preparation cluster_sim Simulation Protocol cluster_analysis Data Analysis & Comparison Peptide Define Peptide Structure (acetylglycyl-N-methylamide) FF Assign Force Field (e.g., AMBER ff14SB) Peptide->FF Solvate Solvate in Water Box (e.g., TIP3P, TIP4P/2005) FF->Solvate Ions Add Counter-ions Solvate->Ions Minimize Energy Minimization Ions->Minimize NVT NVT Equilibration (Heating) Minimize->NVT NPT NPT Equilibration (Density) NVT->NPT Production Production MD (Data Collection) NPT->Production Trajectory Analyze Trajectory Production->Trajectory Rama Generate Ramachandran Plot Trajectory->Rama Populations Calculate Conformational Populations Rama->Populations FES Construct Free Energy Surface Rama->FES Compare Compare with Experimental Data (NMR, ROA) Populations->Compare FES->Compare Conclusion Assess Water Model Accuracy Compare->Conclusion

Caption: Workflow for assessing water model accuracy in dipeptide simulations.

Conclusion

The selection of an appropriate water model is a critical decision in the simulation of peptides and proteins. While computationally efficient models like TIP3P are widely used, more recent and sophisticated models such as TIP4P/2005 generally offer a more accurate representation of the conformational ensemble of small peptides in aqueous solution, showing better agreement with experimental data.[3][5] For studies where the precise balance of conformational states is crucial, such as in drug design and protein folding research, the use of well-validated water models like TIP4P/2005 is highly recommended. Researchers should carefully consider the trade-off between computational cost and accuracy when selecting a water model for their specific application.

References

Validation

Comparative Vibrational Circular Dichroism of Acetylated Dipeptides: A Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the vibrational circular dichroism (VCD) signatures of various acetylated dipeptides. By presenting key expe...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the vibrational circular dichroism (VCD) signatures of various acetylated dipeptides. By presenting key experimental data and detailed methodologies, this document aims to facilitate the structural analysis of peptides and support the development of new therapeutic agents.

Vibrational circular dichroism (VCD) spectroscopy is a powerful technique for determining the absolute configuration and solution-phase conformation of chiral molecules, including peptides.[1] Acetylated dipeptides serve as fundamental models for understanding the conformational preferences of the peptide backbone and the influence of amino acid side chains. This guide summarizes key VCD and infrared (IR) spectral data for a selection of acetylated dipeptides, providing a comparative framework for their structural analysis.

Quantitative Spectral Data

The conformational landscape of acetylated dipeptides is reflected in their VCD and IR spectra, particularly in the Amide I (predominantly C=O stretching) and Amide II (C-N stretching and N-H bending) regions. The following tables summarize representative experimental and calculated spectral data for N-acetyl-L-alanyl-N'-methylamide (Ac-Ala-NHMe), a commonly studied model dipeptide, and provides a comparative overview for other acetylated dipeptides.

Table 1: Experimental VCD and IR Data for N-acetyl-L-alanyl-N'-methylamide (Ac-Ala-NHMe) in D₂O

Spectral RegionPeak Frequency (cm⁻¹)VCD Intensity (ΔA x 10⁻⁴)IR Absorbance (A)
Amide I'~1637NegativeStrong
Amide I' (¹³C labeled)~1600Weaker NegativeWeaker

Note: Data is synthesized from studies on alanine-rich peptides. The exact values can vary based on experimental conditions. Isotopic labeling is a common technique to probe local conformation.[2]

Table 2: Comparative VCD Signatures of Acetylated Dipeptides in the Amide I Region

DipeptidePredominant ConformationExpected VCD SignatureReference
Ac-Ala-NHMePolyproline II (PPII)-likeNegative couplet[3][4]
Ac-Pro-NHMeβ-turnNegatively biased negative couplet[5]
Ac-Val-NHMeβ-sheetLow-frequency negative band[5]

Note: This table provides a qualitative comparison based on published studies. The VCD spectra are highly sensitive to the solvent and temperature, which can shift conformational equilibria.

Experimental Protocols

The following protocol outlines a general procedure for acquiring VCD and IR spectra of acetylated dipeptides in solution.

1. Sample Preparation:

  • Dissolve 8-10 mg of the acetylated dipeptide in approximately 125-250 µL of the desired deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆).[6] Deuterated solvents are used to minimize interference from solvent absorption bands in the amide regions.[6]

  • Transfer the solution to a BaF₂ IR cell with a path length of 50-100 µm.

2. Instrumentation:

  • A commercial VCD spectrometer, such as a BioTools ChiralIR-2X or a Bruker PMA 50 module coupled to a Vertex 70 FTIR, is typically used.[6]

  • The instrument is equipped with a photoelastic modulator (PEM) to modulate the circular polarization of the IR beam.[1]

3. Data Acquisition:

  • Record spectra at a resolution of 4 cm⁻¹.

  • Set the PEM to be most efficient in the spectral region of interest (e.g., 1400-1700 cm⁻¹ for the amide bands).[6]

  • Co-add a sufficient number of scans to achieve an adequate signal-to-noise ratio. For VCD, this can range from thousands to tens of thousands of scans over several hours.[6]

  • Purge the spectrometer with dry air or nitrogen to minimize atmospheric water vapor.[6]

4. Data Processing:

  • For IR spectra, subtract the solvent spectrum from the sample spectrum.

  • For VCD spectra, process the raw data using the half-difference method.

  • Baseline correction may be applied to both IR and VCD spectra.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship between the experimental data and the conformational analysis of acetylated dipeptides.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis dissolve Dissolve Dipeptide in Deuterated Solvent transfer Transfer to IR Cell dissolve->transfer ir_acq Acquire IR Spectrum transfer->ir_acq vcd_acq Acquire VCD Spectrum transfer->vcd_acq ir_proc Solvent Subtraction (IR) ir_acq->ir_proc vcd_proc Half-Difference Method (VCD) vcd_acq->vcd_proc analysis Spectral Analysis and Conformational Determination ir_proc->analysis vcd_proc->analysis

Experimental workflow for VCD/IR analysis.

logical_relationship exp_data Experimental Data (VCD and IR Spectra) comparison Comparison of Experimental and Simulated Spectra exp_data->comparison comp_model Computational Modeling (DFT Calculations) spectral_sim Simulated Spectra comp_model->spectral_sim spectral_sim->comparison conformation Dipeptide Conformation (e.g., PPII, β-turn, β-sheet) comparison->conformation

Logical relationship for conformational analysis.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of Acetylglycyl-N-methylamide: A Step-by-Step Guide for Laboratory Professionals

I. Chemical and Physical Properties A comprehensive understanding of a chemical's properties is the first step toward safe handling and disposal.

Author: BenchChem Technical Support Team. Date: December 2025

I. Chemical and Physical Properties

A comprehensive understanding of a chemical's properties is the first step toward safe handling and disposal. Below is a summary of the known physical and chemical properties of compounds structurally similar to acetylglycyl-N-methylamide. This data is essential for assessing potential hazards and determining the appropriate disposal route.

PropertyValueSource
Molecular Formula C5H10N2O2[1][2][3][4]
Molecular Weight 130.15 g/mol [1][2][3]
Appearance White to off-white solid/powder[5][6]
Melting Point 158 °C[3]
Boiling Point 425.8 ± 28.0 °C (Predicted)[3]
Solubility No data available, but likely soluble in water and polar organic solvents
pKa 14.42 ± 0.46 (Predicted)[3]

II. Hazard Assessment and Waste Classification

In the absence of a specific SDS, acetylglycyl-N-methylamide should be treated as a hazardous chemical. General laboratory practice dictates treating unknown substances with caution. Based on similar compounds, potential hazards may include skin and eye irritation.[6] It is crucial to handle this compound in accordance with good industrial hygiene and safety practices.[5]

Waste Classification:

Unless confirmed to be non-hazardous by your institution's Environmental Health and Safety (EHS) department, acetylglycyl-N-methylamide waste should be classified as hazardous chemical waste .[7][8] This classification ensures the highest level of safety in its disposal.

III. Personal Protective Equipment (PPE)

Before handling acetylglycyl-N-methylamide for disposal, all personnel must wear appropriate Personal Protective Equipment (PPE) to minimize exposure.

  • Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

  • Hand Protection: Wear appropriate protective gloves to prevent skin contact.

  • Body Protection: A lab coat or other protective clothing is required to prevent skin exposure.[5]

  • Respiratory Protection: While no specific respiratory protection is typically needed under normal use conditions with adequate ventilation, if dust is generated, a NIOSH-approved respirator may be necessary.[5]

IV. Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection, storage, and disposal of acetylglycyl-N-methylamide waste.

Step 1: Waste Collection

  • Solid Waste:

    • Collect waste acetylglycyl-N-methylamide powder, contaminated spill cleanup materials (e.g., absorbent pads), and any contaminated disposable labware (e.g., weigh boats, pipette tips) in a designated, compatible hazardous waste container.[9]

    • The container should be made of a material that is chemically resistant to the waste. Plastic is often a preferred choice.[8]

  • Liquid Waste:

    • If acetylglycyl-N-methylamide is in a solution, collect it in a designated liquid hazardous waste container.

    • Do not mix with incompatible waste streams. For instance, store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[10]

Step 2: Waste Container Labeling

Proper labeling of waste containers is a critical regulatory requirement and essential for safety.

  • Attach a "Hazardous Waste" tag to the container as soon as the first drop of waste is added.[9]

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "acetylglycyl-N-methylamide." Do not use abbreviations.

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The name and contact information of the generating researcher or lab.

    • Any known hazard characteristics (e.g., "Irritant").

Step 3: Waste Storage (Satellite Accumulation Area)

Laboratories must have a designated Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[8][10]

  • The SAA must be at or near the point of waste generation.[8]

  • Store the waste container in the designated SAA.

  • Keep the waste container securely capped at all times, except when adding waste.[7][10]

  • Ensure the SAA is inspected weekly for any signs of leakage.[10]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA. For acutely toxic wastes, the limit is one quart of liquid or one kilogram of solid.[8]

Step 4: Requesting Waste Pickup

Once the waste container is full or has been in storage for a period approaching your institution's limit (often up to 12 months as long as accumulation limits are not exceeded), a waste pickup must be scheduled.[8]

  • Submit a waste collection request to your institution's EHS or hazardous waste management department.[7]

  • Provide all necessary information from the hazardous waste tag on the collection request form.

Prohibited Disposal Methods:

  • DO NOT dispose of acetylglycyl-N-methylamide down the drain.[7][8][11] Hazardous chemicals must never be poured down the drain.[8]

  • DO NOT dispose of acetylglycyl-N-methylamide in the regular trash.[11]

  • DO NOT allow the chemical to evaporate in a fume hood as a method of disposal.[7]

V. Emergency Procedures

In the event of a spill or exposure, follow these immediate safety protocols.

  • Spill:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an absorbent material.

    • Sweep up solid spills and place them in a sealed container for disposal as hazardous waste.[5]

    • Clean the spill area thoroughly.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[6]

  • Inhalation: Move the exposed individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[6]

  • Ingestion: Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[6]

VI. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of acetylglycyl-N-methylamide.

Acetylglycyl-N-methylamide Disposal Workflow start Waste Generation (Acetylglycyl-N-methylamide) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe classify Classify as Hazardous Waste ppe->classify collect_solid Collect Solid Waste in Designated Container classify->collect_solid Solid collect_liquid Collect Liquid Waste in Designated Container classify->collect_liquid Liquid label Label Container with 'Hazardous Waste' Tag collect_solid->label collect_liquid->label storage Store in Satellite Accumulation Area (SAA) label->storage inspect Inspect SAA Weekly storage->inspect inspect->storage Not Full request Request Waste Pickup from EHS inspect->request Container Full or Nearing Time Limit end Proper Disposal by EHS request->end

References

Handling

Personal protective equipment for handling acetylglycyl-N-methylamide

This guide provides crucial safety and logistical information for handling acetylglycyl-N-methylamide. The following procedures are based on general best practices for handling peptide-like compounds in a laboratory sett...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for handling acetylglycyl-N-methylamide. The following procedures are based on general best practices for handling peptide-like compounds in a laboratory setting. Researchers, scientists, and drug development professionals should always conduct a thorough risk assessment before beginning any experimental protocol. Since the specific hazards of a novel peptide are often unknown, a cautious approach is essential.[1]

Risk Assessment and Hazard Identification

Before handling acetylglycyl-N-methylamide, a comprehensive risk assessment is necessary.[1] Key risk factors for similar compounds include:

  • Unknown Biological Activity : As a research compound, its full biological effects may not be fully characterized.[1][2]

  • Respiratory Sensitization : Inhalation of the lyophilized powder can potentially cause allergic reactions.[1][2]

  • Skin and Eye Irritation : Direct contact may lead to irritation.[1][2][3]

  • Cross-Contamination : Preventing cross-contamination is crucial for experimental integrity and safety.[1][2]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination.[1] All personnel must be trained in the proper use, removal, and disposal of PPE.[1]

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against liquid splashes and chemical vapors.[1]
Face ShieldRecommended when there is a high risk of splashing, particularly during the initial reconstitution of the lyophilized powder.[1]
Hand Protection Chemical-Resistant GlovesNitrile gloves are standard for handling peptides. Consider double-gloving for added protection with concentrated solutions.[1]
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.[1]
Respiratory Protection RespiratorNecessary when working with the lyophilized powder to avoid inhalation of fine particles. Work should be conducted in a certified chemical fume hood.[1][4]

Handling and Operational Plan

Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the compound in a tightly sealed container in a cool, dry place as recommended, often at -20°C for peptides.[4]

Preparation and Use (Lyophilized Powder):

  • Work Area Preparation : Conduct all work with the powdered form within a certified chemical fume hood to control potential aerosols.[2] Sanitize the work area.

  • Don PPE : Put on the required PPE, including a lab coat, safety goggles, and nitrile gloves.[1] For weighing, a respirator is recommended.

  • Weighing : Use anti-static weighing techniques to minimize powder dispersion.[2]

  • Reconstitution : To reconstitute, use an appropriate sterile solvent (e.g., sterile water, or a specific buffer).[1] Add the solvent slowly to the vial containing the lyophilized powder.

First Aid Measures:

  • Inhalation : If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.[4]

  • Skin Contact : In case of contact, immediately wash the skin with plenty of water.[4] If irritation persists, seek medical advice.

  • Eye Contact : Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3]

  • Ingestion : If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]

Spill and Disposal Plan

Spill Response:

  • Evacuate and Secure : Immediately evacuate the area and restrict access.

  • Don PPE : Wear appropriate PPE, including respiratory protection, before entering the spill area.

  • Containment : For a solid spill, carefully sweep up the material to avoid raising dust and place it in a sealed container for disposal.[5] For a liquid spill, use absorbent materials to contain it.

  • Decontamination : Clean the spill area thoroughly with an appropriate decontaminating agent.

  • Waste : Collect all contaminated materials in a designated hazardous waste container.[1]

Waste Disposal: Proper waste disposal is essential for safety and regulatory compliance.

Waste TypeDisposal Procedure
Solid Waste All consumables that have come into contact with acetylglycyl-N-methylamide (e.g., gloves, pipette tips, vials) must be collected in a designated hazardous chemical waste container.[1]
Liquid Waste Collect all liquid waste containing the compound in a clearly labeled, sealed hazardous waste container. Do not pour down the drain.
Empty Containers Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The container can then be disposed of according to institutional guidelines.

Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.[6]

Experimental Workflow

G Workflow for Handling Acetylglycyl-N-methylamide cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal start Start: Obtain Acetylglycyl-N-methylamide risk_assessment Conduct Risk Assessment start->risk_assessment ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) risk_assessment->ppe fume_hood Prepare Workspace in Fume Hood ppe->fume_hood weigh_powder Weigh Lyophilized Powder fume_hood->weigh_powder reconstitute Reconstitute with Solvent weigh_powder->reconstitute experiment Perform Experiment reconstitute->experiment decontaminate Decontaminate Work Area experiment->decontaminate dispose_waste Dispose of Waste in Hazardous Waste Containers decontaminate->dispose_waste remove_ppe Remove and Dispose of PPE dispose_waste->remove_ppe end End remove_ppe->end

Caption: General experimental workflow for handling acetylglycyl-N-methylamide.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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